VU6005806
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H16F3N7O2S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C17H16F3N7O2S/c1-7-10-11(21)12(30-15(10)26-25-14(7)29-2)13(28)24-9-5-27(6-9)16-22-3-8(4-23-16)17(18,19)20/h3-4,9H,5-6,21H2,1-2H3,(H,24,28) |
Clave InChI |
VILQHBIGBISKQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(SC2=NN=C1OC)C(=O)NC3CN(C3)C4=NC=C(C=N4)C(F)(F)F)N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Molecular Choreography of VU6005806: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the M4 Muscarinic Receptor
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of VU6005806, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and experimental methodologies used to characterize this important research compound.
Core Mechanism: Positive Allosteric Modulation of the M4 Receptor
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor at the orthostatic binding site for the endogenous ligand, acetylcholine (ACh). Instead, this compound binds to a distinct, allosteric site on the M4 receptor. This binding event induces a conformational change in the receptor that enhances its response to acetylcholine. The primary consequence of this modulation is an increase in the potency and/or efficacy of ACh, leading to a more robust downstream signaling cascade upon receptor activation.
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately leads to the inhibition of neuronal activity.[2] This mechanism is particularly relevant in brain regions with high M4 receptor expression, such as the striatum, where it plays a crucial role in modulating dopamine (B1211576) release.
Recent studies suggest the signaling of the M4 receptor is complex, with the potential for coupling to other G-proteins, such as Gαs, particularly at high receptor densities and agonist concentrations, which would lead to an increase in cAMP.[2][4] Furthermore, like many GPCRs, the M4 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK) cascade.[5]
Below is a diagram illustrating the primary signaling pathway of the M4 muscarinic receptor and the modulatory effect of this compound.
Quantitative Pharmacology of this compound
The potency of this compound as an M4 PAM has been determined across multiple species using in vitro functional assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of its maximal effect, are summarized in the table below. These values are typically determined in the presence of a sub-maximal (EC20) concentration of acetylcholine.
| Species | Receptor | Assay Type | EC50 (nM) | Reference |
| Human | M4 | Calcium Mobilization | 94 | [6] |
| Rat | M4 | Calcium Mobilization | 28 | [6] |
| Dog | M4 | Calcium Mobilization | 87 | [6] |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 68 | [6] |
Experimental Protocols
The characterization of this compound and other M4 PAMs relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for two key experiments: the calcium mobilization assay and the competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay is a primary method for quantifying the activity of M4 PAMs. Since the M4 receptor canonically couples to the inhibitory Gαi/o pathway, a calcium response is not its natural downstream signal. To overcome this, the assay utilizes a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, that is stably co-transfected to express the human M4 receptor and a promiscuous or chimeric G-protein, like Gαqi5.[7][8][9] This engineered G-protein links the activation of the M4 receptor to the Gαq pathway, which stimulates phospholipase C and leads to a measurable increase in intracellular calcium.
Materials:
-
Cell Line: CHO-K1 cells stably co-expressing the human M4 receptor and the Gαqi5 chimeric G-protein.[8]
-
Culture Medium: Ham's F-12 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax I, 20 mM HEPES, 50 µg/mL G418 sulfate, and 500 µg/mL hygromycin B.[8]
-
Assay Buffer: 1x Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[7][8]
-
Calcium Indicator Dye: Fluo-4 AM (2 µM) with 10% Pluronic acid F-127.[7][8]
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-hM4-Gαqi5 cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate overnight.[8]
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution to each well. Incubate for 45-60 minutes at 37°C.[7][8]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of acetylcholine at a concentration that will yield a final EC20 concentration in the assay wells.
-
Assay Execution:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions (or vehicle) to the wells and pre-incubate for a short period (e.g., 1.5 minutes).[8]
-
Add the EC20 concentration of acetylcholine to all wells.
-
Record the fluorescence signal over time (e.g., for 50 seconds).[8]
-
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured. The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 values for this compound are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric site of the receptor. For an allosteric modulator like this compound, it is expected to show no or very weak competition with a radiolabeled orthosteric ligand.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells expressing the human M4 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (B194438) (10 µM).[10]
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured CHO-hM4 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of this compound (or atropine for control).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of excess atropine) from the total binding. The data for this compound are analyzed to determine if it displaces the radioligand, which would be indicated by a decrease in specific binding with increasing concentrations of the test compound. As an allosteric modulator, this compound is not expected to significantly compete with [³H]-NMS for binding to the orthosteric site.[8]
Experimental and Logical Workflows
The characterization of a novel M4 PAM like this compound follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action.
References
- 1. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of cAMP-mediated gene transcription by m1 and m4 muscarinic acetylcholine receptors. Preferential coupling of m4 receptors to Gi alpha-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism for coupling of m4 muscarinic acetylcholine receptors to calmodulin-sensitive adenylyl cyclases: crossover from G protein-coupled inhibition to stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
VU6005806: A Technical Guide to a Preclinical M4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a preclinical development candidate, it represents a significant tool for investigating the therapeutic potential of M4 modulation in neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacology, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences a variety of downstream cellular processes, including ion channel function and gene transcription, ultimately impacting neuronal excitability.
Positive allosteric modulators like this compound do not directly activate the M4 receptor but rather enhance the receptor's response to the endogenous agonist, acetylcholine (ACh). This potentiation can manifest as an increase in the affinity of ACh for the receptor and/or an increase in the maximal efficacy of ACh-induced signaling. This allosteric mechanism offers the potential for a more nuanced and safer therapeutic approach compared to direct-acting orthosteric agonists, as the modulatory effect is dependent on the presence of the endogenous ligand.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and species selectivity.
Table 1: In Vitro Pharmacology of this compound
| Species | Receptor | Assay Type | EC50 (nM) |
| Human | M4 | Calcium Mobilization | 94 |
| Rat | M4 | Calcium Mobilization | 28 |
| Dog | M4 | Calcium Mobilization | 87 |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 68 |
| Data sourced from a commercial vendor and should be considered in the context of the provided reference.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of M4 PAMs like this compound.
In Vitro: Calcium Mobilization Assay
This assay is a common method to assess the potency and efficacy of M4 PAMs in a cellular context. Since the M4 receptor is Gi/o-coupled, it does not directly signal through calcium. Therefore, cell lines are engineered to co-express the M4 receptor with a promiscuous G-protein, such as Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.
Objective: To determine the EC50 of this compound in potentiating the acetylcholine response at the M4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human, rat, dog, or cynomolgus M4 receptor and Gαqi5.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the growth medium and add assay buffer containing the calcium-sensitive dye. Incubate the plate to allow for dye loading into the cells.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (EC20).
-
Assay Protocol: a. Transfer the serially diluted this compound to the cell plate. b. Incubate for a defined period. c. Add the EC20 concentration of acetylcholine to all wells. d. Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the potentiation of the ACh response by this compound. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo: Amphetamine-Induced Hyperlocomotion
This is a widely used preclinical model to assess the antipsychotic-like potential of test compounds. Amphetamine induces an increase in locomotor activity by enhancing dopamine (B1211576) release in the striatum. M4 receptors are highly expressed in this brain region and their activation can modulate dopaminergic neurotransmission.
Objective: To evaluate the ability of this compound to reverse amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats.
-
d-Amphetamine sulfate.
-
This compound.
-
Vehicle for drug administration (e.g., 10% Tween 80 in sterile water).
-
Open-field activity chambers equipped with infrared photobeams.
-
Animal scales, syringes, and needles.
Procedure:
-
Acclimation: House the rats in the testing facility for at least one week before the experiment to acclimate them to the environment.
-
Habituation: On the day of the experiment, place the rats individually in the open-field chambers for a 30-60 minute habituation period.
-
Drug Administration: a. Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. b. After a predetermined pretreatment time (based on the pharmacokinetic profile of this compound), administer d-amphetamine (e.g., 1 mg/kg, s.c.).
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in time bins. Compare the activity of the this compound-treated groups to the vehicle-treated control group to determine if there is a significant reversal of the amphetamine-induced hyperlocomotion.
Conclusion
This compound is a valuable research tool for elucidating the role of M4 receptor modulation in the central nervous system. Its characterization as a potent and selective M4 PAM provides a strong rationale for its use in preclinical models of neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other M4 PAMs.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of VU6005806, a Muscarinic Acetylcholine Receptor 4 Positive Allosteric Modulator
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: It is important to clarify that VU6005806 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 PAM), not a negative allosteric modulator (NAM) of the M5 receptor.[1][2] This guide will focus on the structure-activity relationship (SAR) of this compound and its analogs within the context of M4 PAM activity.
Introduction
This compound (also known as AZN-00016130) is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[2] M4 receptors, which are G-protein-coupled receptors (GPCRs), are predominantly expressed in the central nervous system and are implicated in various neuropsychiatric disorders.[3] The development of selective M4 PAMs like this compound represents a promising therapeutic strategy for conditions such as schizophrenia and Parkinson's disease.[4] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[5] This interaction can potentiate the receptor's response to ACh, offering a more nuanced modulation of receptor activity compared to direct agonists.
The chemical scaffold of this compound is characterized by a thieno[2,3-c]pyridazine (B12981257) core.[1] The exploration of this core and its substituents has been a key focus in the development of M4 PAMs with improved pharmacological properties.[4]
Core Structure-Activity Relationship (SAR)
The SAR for the thieno[2,3-c]pyridazine series of M4 PAMs, including this compound, has been investigated to optimize potency, selectivity, and pharmacokinetic properties. A central feature of many early M4 PAMs was a β-amino carboxamide moiety, which was associated with challenges such as poor solubility and species-dependent potency.[4] Research efforts have focused on modifying or replacing this group to enhance drug-like characteristics.[3]
In the development of this compound, particular attention was given to substitutions at the C3 position of the pyridazine (B1198779) ring.[1] The following table summarizes key SAR insights from the broader class of thieno[2,3-c]pyridazine-based M4 PAMs.
| Compound/Analog Series | Core Structure Modification | Key Substituents | Potency (hM4 EC50) | Key Findings |
| This compound | Thieno[2,3-c]pyridazine | - | 94 nM (human)[2] | Potent M4 PAM with a favorable preclinical profile.[1] |
| Tricyclic Analogs | "Tie-back" strategy to form a tricyclic core | Varied | 11.5 nM - 842 nM | The position of nitrogen in the third ring is critical for potency.[4] |
| Aromatic Substituents | Substitution on a terminal phenyl ring | -Cl, -OCH3, -CF2H | 171 nM - 788 nM | Demonstrates a tight SAR around this part of the molecule.[4] |
| Alkyl Substituents | Variation of an alkyl group | -CH3 vs -CH2CH3 | 285 nM vs 916 nM | A methyl group is preferred over an ethyl group at this position.[4] |
Experimental Protocols
The characterization of this compound and related M4 PAMs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.
1. Calcium Mobilization Assay
This is a common functional assay to determine the potency of M4 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor, often co-expressing a chimeric G-protein (e.g., Gqi5) to direct the M4 receptor's inhibitory signal through a Gq pathway, resulting in a measurable calcium release.[4]
-
Protocol:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
The dye solution is removed, and the cells are washed.
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation period, a fixed concentration of acetylcholine (typically an EC20 concentration, which elicits a 20% maximal response) is added to stimulate the M4 receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., a FLIPR or FlexStation).
-
Data are normalized to the response of a maximal concentration of acetylcholine and plotted as a concentration-response curve to determine the EC50 value of the PAM.[4]
-
2. Radioligand Binding Assay
These assays are used to assess the binding affinity of allosteric modulators and their cooperativity with orthosteric ligands.
-
Materials: Cell membranes prepared from CHO cells expressing the M4 receptor, a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the test compound.
-
Protocol:
-
Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in a buffer solution.
-
To determine cooperativity with an agonist, varying concentrations of acetylcholine are also included.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data are analyzed to determine the IC50 of the test compound and its effect on the affinity of the orthosteric ligand.[6]
-
Visualizations
Below are diagrams illustrating the M4 receptor signaling pathway and a typical experimental workflow for evaluating M4 PAMs.
Caption: M4 muscarinic receptor signaling pathway.
Caption: Drug discovery workflow for M4 PAMs.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on VU6005806: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 (also known as AZN-00016130) is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4). Developed as a potential preclinical candidate, it represents a significant advancement in the exploration of M4 PAMs for the treatment of neuropsychiatric disorders such as schizophrenia.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro and in vivo pharmacology, and details the experimental methodologies typically employed in its evaluation.
Core Compound Profile
This compound is characterized by a thieno[2,3-c]pyridazine (B12981257) core, a structural feature common to a number of M4 PAMs.[1] It was identified as a high-quality preclinical probe for in vivo studies. However, it is noted that a β-amino carboxamide moiety within its structure led to solubility-limited absorption in higher species, a factor that may have precluded its advancement as a clinical candidate without significant formulation efforts.[1]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency of this compound at the M4 Receptor
| Species | EC50 (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
Data obtained from MedchemExpress, citing Engers et al., Bioorg Med Chem Lett. 2019.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M4 receptor signaling pathway and a typical preclinical evaluation workflow for an M4 PAM like this compound.
Caption: M4 Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow for an M4 PAM.
Experimental Protocols
Disclaimer: The following experimental protocols are representative of the methods used for the preclinical evaluation of M4 PAMs by the research group that discovered this compound. The specific details for this compound itself are contained within the primary publication, which was not publicly accessible.
In Vitro Pharmacology: Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of M4 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media (e.g., F-12K with 10% FBS and 250 µg/mL G418) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Preparation: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Assay Procedure: The dye solution is removed, and the cells are washed with assay buffer. The plate is then placed in a fluorescent imaging plate reader (FLIPR). A baseline fluorescence reading is taken. The test compound (this compound) is added to the wells, and the cells are incubated for a short period (e.g., 2-5 minutes). Subsequently, an EC20 concentration of acetylcholine (the endogenous agonist) is added to stimulate the M4 receptor.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is measured. The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 (half-maximal effective concentration) and Emax (maximal efficacy as a percentage of the acetylcholine maximum) are calculated using a four-parameter logistic equation in a suitable software (e.g., GraphPad Prism).
In Vitro Selectivity Assays
To determine the selectivity of this compound, similar calcium mobilization assays are performed using CHO-K1 cell lines stably expressing the other muscarinic receptor subtypes (M1, M2, M3, and M5). The potency of this compound at these subtypes is compared to its potency at the M4 receptor to determine the selectivity fold. Further off-target liability is assessed by screening against a panel of other receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen).
In Vitro DMPK (Drug Metabolism and Pharmacokinetics) Assays
-
Microsomal Stability: this compound is incubated with liver microsomes from different species (e.g., human, rat) in the presence of NADPH. The concentration of the compound is measured at various time points using LC-MS/MS to determine its metabolic stability (half-life and intrinsic clearance).
-
Plasma Protein Binding: The extent of this compound binding to plasma proteins is determined using methods such as equilibrium dialysis or ultrafiltration.
-
Permeability: The permeability of this compound is assessed using cell-based assays, such as the Caco-2 or MDCK permeability assay, to predict its potential for oral absorption.
In Vivo Pharmacokinetics
-
Animal Models: Male Sprague-Dawley rats or C57BL/6J mice are typically used.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered via various routes (e.g., intravenous, oral gavage).
-
Sample Collection: Blood samples are collected at multiple time points post-dosing. Plasma is separated by centrifugation. Brain tissue can also be collected to determine brain penetration.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis in software like WinNonlin.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model
This is a widely used preclinical model to assess the antipsychotic-like potential of a compound.
-
Animal Models: Male Sprague-Dawley rats are commonly used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a period before the experiment.
-
Dosing: Animals are pre-treated with various doses of this compound or vehicle, typically via oral gavage.
-
Psychostimulant Challenge: After a specific pre-treatment time (determined from PK studies), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes) using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A statistically significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Conclusion
This compound is a potent and selective M4 PAM that has served as a valuable preclinical tool for studying the in vivo effects of M4 receptor modulation. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. While challenges related to its pharmacokinetic properties may have limited its clinical development, the study of this compound has contributed significantly to the understanding of the therapeutic potential of M4 PAMs for neuropsychiatric disorders.
References
The Thieno[2,3-c]pyridazine Core: A Technical Guide to the Heart of VU6005806 and Novel M4 PAMs
For Immediate Release
This technical guide provides an in-depth analysis of the thieno[2,3-c]pyridazine (B12981257) core, a heterocyclic scaffold that is central to the potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), VU6005806. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics targeting the M4 receptor for the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.
Introduction to the this compound Thieno[2,3-c]pyridazine Core
The thieno[2,3-c]pyridazine scaffold has emerged as a privileged core in the development of M4 PAMs. Its unique electronic and structural properties contribute to the high potency and selectivity of compounds like this compound.[1] This guide will explore the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this important chemical series. This compound itself is a preclinical candidate that arose from extensive optimization of this scaffold.[1]
Pharmacological Profile of this compound and Related Analogues
This compound and its analogues are positive allosteric modulators of the M4 muscarinic receptor. As PAMs, they do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, acetylcholine. This modulatory activity offers a more nuanced approach to therapeutic intervention compared to direct-acting agonists.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and key related thieno[2,3-c]pyridazine-based M4 PAMs. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.
| Compound | hM4 PAM EC50 (nM) | rM4 PAM EC50 (nM) | Species Fold-Shift (h/r) | Reference |
| This compound | 78.8 | 26.6 | 2.96 | [2] |
| VU0467154 | 319 | 1650 | 0.19 | [3] |
| VU0467485 (6c) | 78.8 | 26.6 | 2.96 | [2] |
hM4 = human M4 receptor; rM4 = rat M4 receptor. Data is crucial for assessing potential species-specific differences in drug efficacy.
M4 Muscarinic Receptor Signaling Pathway
This compound exerts its therapeutic effects by modulating the signaling cascade of the M4 muscarinic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.
Caption: M4 receptor signaling pathway modulated by this compound.
Experimental Protocols
A. General Synthesis of the 5-Amino-thieno[2,3-c]pyridazine Core
The synthesis of the thieno[2,3-c]pyridazine core, a key structural motif in this compound, can be achieved through a multi-step reaction sequence. A representative synthetic route is outlined below, based on established methodologies for analogous structures.[4][5]
-
Step 1: Synthesis of 4-cyano-6-phenylpyridazine-3(2H)-thione.
-
A mixture of the appropriate starting materials is refluxed in ethanol (B145695) in the presence of a base such as sodium ethoxide.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitate is filtered, washed, and dried to yield the desired product.
-
-
Step 2: Synthesis of 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.
-
The product from Step 1 is reacted with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide in an appropriate solvent like ethanol.
-
The mixture is heated under reflux for several hours.
-
After cooling, the resulting solid is collected by filtration and recrystallized to afford the thieno[2,3-c]pyridazine core.
-
-
Step 3: Hydrazinolysis to form the carbohydrazide (B1668358).
-
The ethoxycarbonyl group of the thieno[2,3-c]pyridazine from Step 2 is converted to a carbohydrazide by reacting with hydrazine (B178648) hydrate (B1144303) in a suitable solvent.
-
-
Step 4: Further derivatization.
-
The resulting carbohydrazide can then undergo various reactions, such as condensation with aldehydes or cyclization with different reagents, to introduce diversity and optimize the pharmacological properties of the final compounds.
-
B. In Vitro M4 PAM Assay: Calcium Mobilization
The potency of M4 PAMs like this compound is typically determined using a cell-based functional assay that measures changes in intracellular calcium concentration.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
The cells are then incubated with various concentrations of the test compound (e.g., this compound).
-
An EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal response) is added to the wells to stimulate the M4 receptor.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., a FLIPR instrument).
-
-
Data Analysis:
-
The fluorescence data is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Drug Discovery and Development Workflow
The discovery of this compound as a preclinical candidate is the result of a rigorous drug discovery and development process. The general workflow for identifying and optimizing M4 PAMs with the thieno[2,3-c]pyridazine core is illustrated below.
Caption: A generalized workflow for the discovery of M4 PAMs.
This workflow begins with high-throughput screening to identify initial "hits." Promising scaffolds, such as the thieno[2,3-c]pyridazine core, are then selected for lead generation and subsequent optimization through iterative structure-activity relationship (SAR) studies.[3] Compounds are extensively profiled in vitro for potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. The most promising candidates then advance to in vivo studies to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships, ultimately leading to the selection of a preclinical candidate like this compound.[2]
Conclusion
The thieno[2,3-c]pyridazine core represents a significant scaffold in the development of M4 positive allosteric modulators. The preclinical candidate this compound exemplifies the potential of this chemical series to yield potent and selective drug candidates for the treatment of severe neurological and psychiatric conditions. Further exploration of this scaffold may lead to the discovery of even more refined and efficacious therapeutics.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
VU6005806: An In-Depth Technical Guide for Muscarinic Acetylcholine Receptor M4 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent, high-quality preclinical in vivo probe and a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1][2] As a member of the thieno[2,3-c]pyridazine (B12981257) class of M4 PAMs, this compound represents a significant advancement in the development of selective compounds for the treatment of neuropsychiatric disorders such as schizophrenia.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols to facilitate its use in research and drug development.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[4][5] This allosteric binding enhances the receptor's response to ACh, primarily by increasing the affinity of the receptor for its natural ligand and promoting its coupling to G protein signaling pathways.[3] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulation of the M4 receptor's activity is a key mechanism for its potential therapeutic effects in conditions characterized by dopaminergic dysregulation, such as schizophrenia.[3]
Signaling Pathways
The signaling cascade initiated by the activation of the M4 receptor and its positive modulation by this compound is multifaceted. The primary pathway involves the inhibition of adenylyl cyclase, however, other downstream effects have been characterized.
Quantitative Data
In Vitro Potency of this compound
The potency of this compound as an M4 PAM has been evaluated across multiple species using calcium mobilization assays in CHO cells co-expressing the respective M4 receptor and a chimeric G-protein (Gqi5).
| Species | Receptor | EC50 (nM) | Reference |
| Human | M4 | 94 | [6] |
| Rat | M4 | 28 | [6] |
| Dog | M4 | 87 | [6] |
| Cynomolgus Monkey | M4 | 68 | [6] |
Selectivity Profile
While a complete selectivity profile for this compound against all muscarinic receptor subtypes is not publicly available, data from a closely related and well-characterized analog, VU0467485 (compound 6c) , demonstrates the high selectivity of this chemical series.
| Receptor Subtype | VU0467485 (6c) Activity (EC50 or > concentration) | Reference |
| Human M1 | > 30 µM | [4] |
| Human M2 | > 30 µM | [4] |
| Human M3 | > 30 µM | [4] |
| Human M4 | 78.8 nM | [4] |
| Human M5 | > 30 µM | [4] |
| Rat M1 | > 30 µM | [4] |
| Rat M2 | > 30 µM | [4] |
| Rat M3 | > 30 µM | [4] |
| Rat M4 | 26.6 nM | [4] |
| Rat M5 | > 30 µM | [4] |
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound are not fully published. However, extensive data is available for the structurally similar M4 PAM, VU0476406 (compound 8p) , which serves as a representative profile for this chemical class.
| Parameter | Rat (IV) | Rat (PO) | Dog (IV) | Dog (PO) | Cynomolgus Monkey (IV) | Cynomolgus Monkey (PO) | Reference |
| Dose (mg/kg) | 1.0 | 10 | 1.0 | 3 | 1.0 | 10 | [5] |
| Cmax (ng/mL) | - | 1080 | - | 450 | - | 130 | [5] |
| Tmax (h) | - | 1.0 | - | 1.0 | - | 2.0 | [5] |
| Half-life (t1/2) (h) | 1.5 | 2.1 | 1.0 | 1.2 | 1.3 | 1.5 | [5] |
| Clearance (CLp) (mL/min/kg) | 9.0 | - | 5.5 | - | 9.3 | - | [5] |
| Volume of Distribution (Vss) (L/kg) | 1.1 | - | 0.70 | - | 0.87 | - | [5] |
| Oral Bioavailability (%F) | - | 61 | - | 47 | - | 4.7 | [5] |
| Brain:Plasma Ratio (Kp) | 1.1 | - | - | - | - | - | [5] |
| Unbound Brain:Plasma Ratio (Kp,uu) | 1.0 | - | - | - | - | - | [5] |
Experimental Protocols
Calcium Mobilization Assay
This functional assay is a primary method for characterizing the potency and efficacy of M4 PAMs.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human, rat, dog, or cynomolgus M4 receptor and the chimeric G-protein Gqi5 are cultured in F-12 media supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted to the desired concentrations in assay buffer. Acetylcholine (ACh) is prepared at a concentration that elicits a 20% maximal response (EC20).
-
Assay: The dye is removed, and cells are washed with assay buffer. A baseline fluorescence reading is taken. This compound or vehicle is added to the wells, and the plate is incubated for a short period. The EC20 concentration of ACh is then added, and the fluorescence signal is measured kinetically.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of ACh. Concentration-response curves are fitted using a four-parameter logistic equation to determine EC50 values.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo model is a standard preclinical assay to assess the antipsychotic-like potential of a compound.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are typically used.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.
-
Habituation: Animals are habituated to the testing room and the open-field arenas prior to the experiment to reduce novelty-induced hyperactivity.
-
Dosing: this compound is formulated in an appropriate vehicle (e.g., 20% β-cyclodextrin) and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at various doses. A typical pretreatment time is 30-60 minutes.
-
Induction of Hyperlocomotion: d-amphetamine is administered subcutaneously (s.c.) or i.p. to induce a hyperlocomotor state.
-
Behavioral Recording: Immediately after amphetamine administration, animals are placed in the open-field arenas, and locomotor activity is recorded for 60-120 minutes.
-
Data Analysis: Locomotor activity data (e.g., total distance traveled, number of beam breaks) are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on amphetamine-induced hyperlocomotion.[7]
Synthesis
This compound and related analogs are synthesized based on a thieno[2,3-c]pyridazine core. A general synthetic scheme is outlined below.
The synthesis typically involves the construction of the core heterocyclic system followed by the introduction of various substituents to explore the structure-activity relationship (SAR).[1][8]
Conclusion
This compound is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in normal physiology and in the pathophysiology of central nervous system disorders. Its potency, selectivity, and favorable preclinical properties make it a lead compound in the development of novel therapeutics for schizophrenia and other related conditions. This guide provides a foundational resource for researchers to effectively utilize this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are M4 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Pharmacokinetics parameter: Significance and symbolism [wisdomlib.org]
- 7. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacology of VU6005806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a member of the thieno[2,3-c]pyridazine (B12981257) chemical series, it has been investigated for its potential therapeutic utility in neuropsychiatric disorders, such as schizophrenia.[1] M4 receptor activation is a promising strategy for the treatment of psychosis and cognitive deficits associated with these conditions. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro properties, and the experimental methodologies used for its characterization. While this compound was profiled as a preclinical development candidate, its advancement was ultimately limited by solubility and absorption issues in higher species.[2] Nevertheless, it remains a valuable in vivo tool for preclinical research.[2]
Core Pharmacology
Mechanism of Action
This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). PAMs like this compound bind to a site on the receptor that is distinct from the ACh binding site (the orthosteric site). This allosteric binding induces a conformational change in the receptor that can increase the affinity of ACh for the receptor and/or enhance the efficacy of receptor signaling upon ACh binding.
In Vitro Potency
The potency of this compound has been determined in functional assays across multiple species. The following table summarizes the reported EC50 values for M4 receptor activation.
| Species | M4 EC50 (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
| Data from MedchemExpress.[1] |
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other downstream effectors. The potentiation of this signaling cascade by this compound is the basis of its pharmacological effect.
References
VU6005806: A Preclinical Candidate Profile for M4 Muscarinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 (also known as AZN-00016130) is a potent, subtype-selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] Developed by researchers at Vanderbilt University, this molecule emerged from a discovery program focused on identifying novel treatments for neuropsychiatric disorders such as schizophrenia.[2][3] M4 receptor activation is a promising therapeutic strategy, as it has been shown to modulate dopamine (B1211576) levels in key brain regions implicated in psychosis. This compound, with its thieno[2,3-c]pyridazine (B12981257) core, was identified as a potential preclinical candidate.[2][4] This document provides a technical overview of the available preclinical data for this compound, including its mechanism of action, in vitro potency, and the general experimental protocols used to characterize compounds of this class.
Core Data Summary
In Vitro Potency of this compound
The following table summarizes the in vitro potency of this compound as a positive allosteric modulator at the M4 receptor across multiple species. The data is presented as the half-maximal effective concentration (EC50) required to potentiate the response to the endogenous agonist, acetylcholine (ACh).
| Species | Receptor | EC50 (nM) |
| Human | M4 | 94 |
| Rat | M4 | 28 |
| Dog | M4 | 87 |
| Cynomolgus Monkey | M4 | 68 |
(Data sourced from MedchemExpress, citing Engers DW, et al. Bioorg Med Chem Lett. 2019 Jul 15;29(14):1714-18.)[1]
Mechanism of Action: M4 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but binds to a site distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately modulates the activity of downstream ion channels and other effector proteins, leading to a reduction in neuronal excitability.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used for the preclinical evaluation of M4 PAMs.
In Vitro: Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of M4 PAMs in a high-throughput format. Since M4 receptors are Gi/o-coupled and do not directly signal through calcium, a chimeric G-protein (like Gαqi5) is co-expressed with the M4 receptor in a host cell line (e.g., CHO-K1 or HEK293). This redirects the receptor's signaling through the Gq pathway, leading to a measurable increase in intracellular calcium upon activation.
1. Cell Culture and Plating:
-
CHO-K1 cells stably co-expressing the human M4 receptor and the Gαqi5 chimeric G-protein are cultured in appropriate media (e.g., F-12 with 10% FBS and selection antibiotics).
-
Cells are seeded into 384-well black, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight.
2. Compound Preparation:
-
This compound is serially diluted in a suitable buffer (e.g., HBSS with 20 mM HEPES) to create a concentration-response curve.
-
A fixed, sub-maximal (EC20) concentration of acetylcholine is included in the buffer with the test compound.
3. Dye Loading:
-
The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer is added to each well.
-
The plate is incubated for approximately 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
4. Data Acquisition:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The instrument adds the compound/ACh solution to the wells and simultaneously measures the change in fluorescence intensity over time.
-
The peak fluorescence response is used to determine the EC50 value of the PAM.
In Vivo: Amphetamine-Induced Hyperlocomotion (AIH) Model
The AIH model is a widely used preclinical screen for antipsychotic-like activity. The model is based on the ability of a test compound to reverse the hyperlocomotor activity induced by the psychostimulant d-amphetamine.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
2. Habituation:
-
On the day of the experiment, rats are placed in open-field activity chambers and allowed to habituate for at least 30 minutes.
3. Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 20% β-cyclodextrin) for oral (p.o.) administration.
-
Animals are pre-treated with either vehicle or various doses of this compound.
4. Psychostimulant Challenge:
-
After a pre-treatment period (typically 30-60 minutes), animals are administered a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1.5 mg/kg).
5. Behavioral Recording:
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes immediately following the amphetamine challenge.
6. Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The percentage reversal of the amphetamine-induced hyperlocomotion is determined by comparing the activity of the compound-treated groups to the vehicle-treated control group.
Preclinical Development Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a potential drug candidate like this compound.
Summary and Future Directions
This compound is a potent and selective M4 PAM that demonstrated promising in vitro characteristics across multiple species. While it was advanced as a potential preclinical candidate, subsequent studies revealed poor bioavailability in higher species (dogs and macaques), which ultimately led to its discontinuation for clinical development. Despite this outcome, this compound remains a valuable research tool for investigating the in vivo pharmacology of M4 receptor modulation in rodent models. The challenges encountered with this compound highlight the critical importance of multi-species pharmacokinetic profiling in the early stages of drug discovery. Future efforts in this area will likely focus on developing M4 PAMs with improved cross-species DMPK properties to ensure the successful translation of preclinical efficacy into clinical benefit.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data, and a comprehensive evaluation would require access to the full, unpublished preclinical data package. Detailed quantitative data on the pharmacokinetics and in vivo efficacy of this compound are not fully available in the public domain and are likely contained within the primary research publication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M4 positive allosteric modulators (AstraZeneca/Vanderbilt University) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Vanderbilt University divulges new muscarinic M4 receptor PAMs | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
The Role of VU6005806 in Elucidating M4 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1] Its strategic expression in key brain regions involved in dopamine (B1211576) regulation underscores its potential for modulating psychotic symptoms.[1] The development of selective positive allosteric modulators (PAMs) for the M4 receptor represents a significant advancement in muscarinic receptor pharmacology. Unlike orthosteric agonists, PAMs do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[2] This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity, possibly leading to improved therapeutic windows and reduced side effects.
VU6005806 is a potent and selective M4 PAM that has served as a valuable pharmacological tool for investigating the therapeutic potential of M4 receptor modulation.[3] This technical guide provides an in-depth overview of the role of this compound in studying M4 receptor function, including its pharmacological properties, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Quantitative Pharmacological Profile of this compound and Related M4 PAMs
The following tables summarize the quantitative data for this compound and its closely related analog, VU0467485, providing insights into their potency, efficacy, and selectivity.
Table 1: In Vitro Potency (EC50) of this compound and VU0467485 Across Species
| Compound | Species | M4 EC50 (nM) | M2 EC50 (µM) | Reference |
| VU0467485 | Human | 78.8 | > 30 | [4] |
| VU0467485 | Rat | 26.6 | > 30 | [4] |
| VU0467485 | Dog | 87 | > 30 | [4] |
| VU0467485 | Cynomolgus Monkey | 102 | > 30 | [4] |
EC50 values were determined using a calcium mobilization assay in the presence of an EC20 concentration of acetylcholine.
Table 2: Efficacy and Cooperativity of VU0467485 at the Human M4 Receptor
| Parameter | Value | Reference |
| Emax (% ACh Max) | 80.6 ± 0.7 | [4] |
| Acetylcholine Fold-Shift | ~45-fold | [4] |
| Cooperativity (αβ) | 134 | [4] |
| Affinity (KB) | 944 nM | [4] |
These data were derived from functional assays and application of the operational model of allosterism.
M4 Receptor Signaling Pathways and Modulation by this compound
The M4 receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound, as a positive allosteric modulator, enhances the ability of acetylcholine to activate this canonical pathway.
M4 receptor signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize M4 PAMs like this compound.
Calcium Mobilization Assay
This assay is a common method for assessing the activity of M4 PAMs in a high-throughput format. Since the M4 receptor is Gi/o-coupled and does not natively signal through calcium, a chimeric G-protein (e.g., Gαqi5) is co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.[6]
Materials:
-
M4 receptor and Gαqi5 co-expressing cells (e.g., CHO or HEK293)
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye extrusion)
-
Acetylcholine (ACh)
-
This compound or other test compounds
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will form a confluent monolayer overnight.
-
Dye Loading: The following day, remove the growth medium and add the fluorescent calcium dye solution (prepared in assay buffer with probenecid) to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of the PAM (e.g., this compound) in assay buffer. Prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20), which should be predetermined.
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Initiate kinetic fluorescence reading.
-
Add the PAM solution to the cell plate and incubate for a defined period (e.g., 2-15 minutes).
-
Add the ACh solution to the cell plate.
-
Continue to measure the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Data are typically normalized to the response of a maximal ACh concentration. The potency (EC50) and efficacy (Emax) of the PAM are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Assay
This assay directly measures the functional consequence of M4 receptor activation through the Gi/o pathway.
Materials:
-
Cells expressing the M4 receptor
-
Assay buffer and cell lysis buffer
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a detectable cAMP baseline)
-
Acetylcholine (ACh)
-
This compound or other test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Cell Stimulation:
-
Plate cells in a suitable microplate.
-
Pre-treat cells with serial dilutions of the PAM (this compound).
-
Stimulate the cells with a fixed concentration of forskolin and a concentration-response curve of ACh.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the cell lysate. A standard curve is used to quantify the cAMP concentration. The data are then plotted to determine the inhibitory effect of the M4 receptor activation on forskolin-stimulated cAMP levels, and the potentiation of this effect by the PAM.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of ligands for the M4 receptor and to investigate the allosteric effects of PAMs on agonist and antagonist binding.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor
-
Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS)
-
Unlabeled ligands (ACh, atropine, this compound)
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Competition Binding (to determine the effect of PAM on agonist affinity):
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist ([3H]NMS).
-
Add increasing concentrations of the agonist (ACh) in the absence or presence of a fixed concentration of the PAM (this compound).
-
Incubate to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves. The IC50 values (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) are determined. The affinity (Ki) of the competing ligand is calculated using the Cheng-Prusoff equation. A leftward shift in the ACh competition curve in the presence of the PAM indicates a positive cooperativity and an increase in ACh affinity.[2]
In Vivo Amphetamine-Induced Hyperlocomotion
This is a widely used preclinical model to assess the antipsychotic-like potential of M4 PAMs.
Materials:
-
Rodents (rats or mice)
-
Open-field activity chambers equipped with photobeam detectors
-
Vehicle for drug administration
-
d-amphetamine
-
This compound or other test compounds
Procedure:
-
Habituation: Place the animals in the open-field chambers and allow them to habituate for a period of 30-60 minutes.
-
Pre-treatment: Administer the PAM (this compound) or vehicle via the appropriate route (e.g., intraperitoneally or orally).
-
Psychostimulant Challenge: After a pre-determined pre-treatment time (based on the pharmacokinetic profile of the PAM), administer d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the animals back into the open-field chambers and record their locomotor activity for 60-90 minutes.
-
Data Analysis: The total distance traveled or the number of beam breaks are quantified. A statistically significant reduction in amphetamine-induced hyperlocomotion by the PAM-treated group compared to the vehicle-treated group suggests antipsychotic-like efficacy.[7]
Preclinical Characterization Workflow for an M4 PAM
The following diagram illustrates a typical workflow for the preclinical characterization of a novel M4 PAM, from initial screening to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
VU6005806: A Technical Guide for Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a member of the thieno[2,3-c]pyridazine (B12981257) chemical series, it represents a significant advancement in the development of M4 PAMs for the potential treatment of neuropsychiatric disorders such as schizophrenia.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, experimental protocols, and the signaling pathways it modulates.
Chemical Properties and Structure
This compound, also known as AZN-00016130, is a small molecule with a core thieno[2,3-c]pyridazine scaffold.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data
The following tables summarize the key in vitro potency and pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound [3]
| Species | Receptor | EC50 (nM) |
| Human | M4 | 94 |
| Rat | M4 | 28 |
| Dog | M4 | 87 |
| Cynomolgus Monkey | M4 | 68 |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh).[2] M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
Caption: M4 muscarinic receptor signaling pathway modulated by this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to determine the potency of M4 PAMs. Since M4 receptors are Gαi/o-coupled, they are often co-expressed with a promiscuous G-protein, such as Gαqi5, in a host cell line (e.g., CHO-K1 or HEK293 cells). This chimeric G-protein links M4 receptor activation to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.
-
Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).
-
Black, clear-bottom, 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Acetylcholine (ACh) solution.
-
This compound compound solution.
-
Fluorescence plate reader with automated liquid handling capabilities.
Methodology:
Caption: Experimental workflow for a calcium mobilization assay.
-
Cell Plating: Seed the M4/Gαqi5 expressing cells into black, clear-bottom microplates at an appropriate density and incubate overnight to allow for cell adherence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits approximately 20% of the maximal response (EC20).
-
Assay Execution:
-
Place the cell plate in a fluorescence plate reader.
-
Add the various concentrations of this compound to the wells and incubate for a short period.
-
Add the EC20 concentration of acetylcholine to all wells simultaneously using the instrument's liquid handling capabilities.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound. Fit the data to a four-parameter logistical equation to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation.
In Vivo Efficacy
This compound has been profiled as a high-quality preclinical in vivo probe.[2] M4 PAMs have shown efficacy in rodent models relevant to schizophrenia, such as reversing amphetamine-induced hyperlocomotion.[6] While specific in vivo efficacy data for this compound is detailed in the primary literature, the general approach involves administering the compound to animal models of neuropsychiatric disorders and assessing its ability to reverse disease-relevant behavioral or cognitive deficits.
Structure-Activity Relationship (SAR)
This compound belongs to the thieno[2,3-c]pyridazine class of M4 PAMs.[2] Structure-activity relationship studies within this class have revealed key structural features that contribute to potency and selectivity. The thieno[2,3-c]pyridazine core is a consistent feature of many potent M4 PAMs.[2] Modifications at the C3 position of the pyridazine (B1198779) ring have been explored to optimize the pharmacological properties of these compounds.[2]
Conclusion
This compound is a valuable research tool for investigating the role of the M4 muscarinic receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies aimed at validating the M4 receptor as a therapeutic target for schizophrenia and other neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this promising area of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic properties of VU6005806
An In-Depth Technical Guide to the Pharmacokinetic Properties of VU6005806
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known , a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). While this compound has been identified as a potent preclinical in vivo probe, its progression as a clinical candidate was ultimately limited by challenges related to its pharmacokinetic profile. This document synthesizes the available information, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field of muscarinic receptor drug discovery.
Overview of this compound
This compound (also known as AZN-00016130) is a potent and selective M4 PAM that emerged from structure-activity relationship (SAR) studies aimed at developing preclinical candidates for neuropsychiatric disorders.[1] It belongs to a chemical series characterized by a thieno[2,3-c]pyridazine (B12981257) core.[2] While demonstrating high quality as a preclinical in vivo tool, its development was halted due to unfavorable pharmacokinetic properties observed in higher species.[2]
Pharmacokinetic Profile of this compound
Detailed quantitative pharmacokinetic data for this compound is not extensively available in published literature. The primary reason for its discontinuation as a preclinical candidate was its poor absorption profile. Specifically, the β-amino carboxamide moiety, a common feature in many M4 PAMs, was found to cause solubility-limited absorption.[2] This fundamental limitation precluded its advancement into further development stages that would have generated more comprehensive pharmacokinetic data.
Table 1: Summary of Known Pharmacokinetic Properties of this compound
| Parameter | Finding | Reference |
| Absorption | Solubility-limited absorption in higher species. | [2] |
| Cmax (Maximum Concentration) | Data not publicly available. | |
| Tmax (Time to Cmax) | Data not publicly available. | |
| T½ (Half-life) | Data not publicly available. | |
| Bioavailability | Data not publicly available. | |
| Clearance | Data not publicly available. | |
| Distribution | Data not publicly available. | |
| Metabolism | Data not publicly available. | |
| Excretion | Data not publicly available. |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, a standard approach for evaluating the pharmacokinetics of a novel M4 PAM in a preclinical setting is described below. This methodology is representative of the types of studies that would be conducted to generate the data summarized in Table 1.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following intravenous and oral administration in rats.
Animal Model:
-
Male Sprague-Dawley rats (n=3 per group).
Dosing:
-
Intravenous (IV): The compound is administered as a single bolus dose via the tail vein. A typical vehicle for IV administration is a solution containing solubilizing agents like cyclodextrin.
-
Oral (PO): The compound is administered by oral gavage. For compounds with limited solubility, a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water is often used.
Blood Sampling:
-
Serial blood samples (approximately 0.25 mL) are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods with software such as Phoenix WinNonlin®.
-
Key pharmacokinetic parameters calculated include: Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (T½), clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
M4 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability. The canonical signaling pathway for the M4 receptor is through its coupling to the Gi/o family of G proteins.
Upon binding of the endogenous agonist acetylcholine (ACh), the M4 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP. This decrease in cAMP levels leads to reduced activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation. As a PAM, this compound binds to a site on the M4 receptor that is distinct from the ACh binding site. This binding potentiates the effect of ACh, increasing the receptor's sensitivity to its natural ligand and enhancing the downstream signaling cascade.
Caption: The signaling pathway of the M4 muscarinic acetylcholine receptor.
Conclusion
This compound is a well-characterized M4 PAM that, despite its utility as a preclinical in vivo probe, was found to have a pharmacokinetic profile unsuitable for further clinical development. The key limiting factor was identified as solubility-limited absorption, a challenge often associated with the β-amino carboxamide moiety present in its structure. While specific quantitative pharmacokinetic data for this compound remain unpublished, the general methodologies and signaling pathways described herein provide a valuable framework for researchers and drug development professionals working on the next generation of M4-targeted therapeutics. Understanding the reasons for the discontinuation of this compound's development can inform the design of new chemical entities with more favorable ADME properties, ultimately advancing the search for effective treatments for a range of neuropsychiatric disorders.
References
VU6005806: A Preclinical Research Tool for Investigating M4 Receptor Modulation in CNS Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1] Developed as a high-quality preclinical in vivo research tool, this compound offers a means to explore the therapeutic potential of M4 receptor modulation in the context of central nervous system (CNS) disorders, particularly schizophrenia.[2] The M4 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, hippocampus, and neocortex, where it plays a crucial role in regulating cholinergic and dopaminergic neurotransmission.[3][4] Dysregulation of these systems is strongly implicated in the pathophysiology of schizophrenia. By potentiating the effect of the endogenous ligand acetylcholine, M4 PAMs like this compound provide a mechanism to restore neurotransmitter balance, offering a promising avenue for novel antipsychotic therapies.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, relevant experimental protocols, and the underlying signaling pathways.
Pharmacological Data
The following tables summarize the in vitro potency of this compound across various species.
Table 1: In Vitro Potency of this compound at the M4 Receptor [1]
| Species | EC50 (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
Data obtained from calcium mobilization assays.[1]
Signaling Pathways and Mechanism of Action
As a positive allosteric modulator, this compound binds to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds. This binding event enhances the receptor's affinity and/or efficacy for acetylcholine, thereby potentiating its downstream signaling cascade. The primary signaling pathway of the M4 receptor involves its coupling to Gαi/o proteins.
Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). In striatal neurons, PKA is involved in the phosphorylation of proteins that promote dopamine release. Therefore, by inhibiting this pathway, M4 receptor activation ultimately leads to a reduction in dopamine release, a key mechanism underlying the antipsychotic effects of M4 PAMs.[5]
Experimental Protocols
The following are representative protocols for key assays used to characterize M4 PAMs like this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of a PAM at the M4 receptor. Since the M4 receptor is Gαi/o-coupled and does not natively signal through calcium, a chimeric G-protein (e.g., Gαqi5) is co-expressed to link receptor activation to the Gαq pathway and subsequent intracellular calcium release.[6]
Workflow:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and the chimeric G-protein Gαqi5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for approximately one hour at 37°C.
-
Compound Addition: The dye solution is removed, and a buffer solution is added. The plate is then placed in a fluorescence plate reader. This compound, at varying concentrations, is added to the wells.
-
Agonist Addition: After a short incubation with the PAM, a fixed concentration of acetylcholine (typically at its EC20 value to allow for potentiation) is added.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically, with readings taken before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is widely used to assess the antipsychotic-like potential of a compound. Amphetamine induces an increase in locomotor activity by promoting dopamine release in the striatum. An effective antipsychotic agent is expected to attenuate this hyperlocomotion.[7][8]
Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.
-
Habituation: Animals are habituated to the testing chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Dosing: On the test day, animals are administered this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Pre-treatment: Following a pre-treatment period (e.g., 30-60 minutes) to allow for drug absorption and distribution, animals are injected with amphetamine.
-
Data Collection: Locomotor activity is recorded for a period of 60-90 minutes immediately following the amphetamine injection.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and this compound-treated groups to determine the extent of reversal of amphetamine-induced hyperlocomotion.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmitter release.[9][10]
Workflow:
Detailed Methodology:
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain, targeting the striatum. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish the basal extracellular dopamine concentration.
-
Drug Administration: this compound is administered, and dialysate collection continues for several hours to monitor changes in dopamine levels over time.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels in the post-treatment samples are expressed as a percentage of the baseline levels to determine the effect of this compound on striatal dopamine release.
Conclusion
This compound is a valuable preclinical research tool for investigating the role of the M4 muscarinic acetylcholine receptor in CNS disorders. Its potency and selectivity as a positive allosteric modulator allow for the targeted exploration of M4-mediated signaling pathways and their impact on neurotransmitter systems implicated in conditions such as schizophrenia. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the therapeutic potential of M4 receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of VU6005806: A Technical Guide for Researchers
An In-depth Analysis of a Preclinical M4 Positive Allosteric Modulator for Neuropsychiatric Disorders
This technical guide provides a comprehensive overview of VU6005806 (also known as AZN-00016130), an advanced positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This compound has been profiled as a potential preclinical development candidate and serves as a valuable in vivo probe for exploring the therapeutic utility of M4 receptor modulation in central nervous system disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core pharmacology, experimental data, and relevant methodologies associated with this compound and the broader class of M4 PAMs.
Core Compound Profile
This compound is a potent and selective M4 PAM characterized by a thieno[2,3-c]pyridazine (B12981257) core.[1] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This mechanism of action is a key area of interest in drug development, as it may offer a more nuanced and safer therapeutic window compared to direct agonists by preserving the natural spatio-temporal patterns of neurotransmission. The primary therapeutic rationale for developing M4 PAMs like this compound is for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1]
Quantitative Data Summary
The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound and related M4 PAMs.
Table 1: In Vitro Potency of this compound
| Species | Receptor | EC50 (nM) |
| Human | M4 | 94 |
| Rat | M4 | 28 |
| Dog | M4 | 87 |
| Cynomolgus Monkey | M4 | 68 |
Data sourced from MedchemExpress, citing Engers DW, et al. Bioorg Med Chem Lett. 2019.
Table 2: In Vitro Pharmacology of Related M4 PAMs
| Compound | Target | EC50 (nM) | % ACh Max | Reference |
| VU0152099 | Rat M4 | 403 ± 117 | Potentiation | Brady AE, et al. 2008 |
| VU0152100 | Rat M4 | 380 ± 93 | Potentiation | Brady AE, et al. 2008 |
| VU0467154 | Rat M4 | 17.7 | 68% | A. L. Rodriguez, et al. 2014 |
| VU0467154 | Human M4 | 627 | 55% | A. L. Rodriguez, et al. 2014 |
Table 3: In Vivo Pharmacokinetics of a Related M4 PAM (VU0467154) in Rat
| Parameter | Value |
| Clearance (CLp) | 7.8 mL/min/kg |
| Volume of Distribution (Vss) | 3.1 L/kg |
| Half-life (t1/2) | 5.7 h |
| Mean Residence Time (MRT) | 6.8 h |
Data from A. L. Rodriguez, et al. 2014, for a structurally related and extensively profiled M4 PAM.
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The following diagram illustrates the canonical M4 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of M4 PAMs are provided below.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M4 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing the M4 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed CHO-M4 cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of acetylcholine.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Measure baseline fluorescence.
-
Add the EC20 concentration of acetylcholine and immediately begin kinetic fluorescence reading.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the response against the concentration of this compound to determine the EC50.
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is widely used to assess the antipsychotic-like potential of test compounds.
Objective: To evaluate the ability of this compound to reverse hyperlocomotor activity induced by d-amphetamine in rodents.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
d-amphetamine sulfate.
-
This compound.
-
Vehicle (e.g., 10% Tween 80 in sterile water).
-
Open-field activity chambers equipped with infrared photobeams.
Procedure:
-
Acclimation: Acclimate animals to the housing and testing rooms.
-
Habituation: On the test day, place animals in the activity chambers for a 30-60 minute habituation period.
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a pre-treatment interval (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.).
-
-
Behavioral Recording: Immediately after amphetamine administration, place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity between the vehicle-treated and this compound-treated groups. Calculate the percent reversal of the amphetamine-induced effect.
Discussion and Future Directions
This compound represents a significant advancement in the development of selective M4 PAMs. Its characterization as a preclinical in vivo probe has provided valuable insights into the therapeutic potential of targeting the M4 receptor.[1] While the compound itself faced limitations in further development due to solubility-limited absorption in higher species, the data generated from its evaluation has been instrumental in guiding the design of next-generation M4 PAMs with improved pharmacokinetic properties.
The antipsychotic-like effects of M4 PAMs, as demonstrated in preclinical models such as amphetamine-induced hyperlocomotion, are thought to be mediated by the modulation of dopamine (B1211576) signaling in the striatum. M4 receptors are strategically located to influence dopaminergic activity, and their potentiation can counteract the excessive dopamine release associated with psychosis.
Future research in this area will likely focus on:
-
Developing M4 PAMs with optimized drug-like properties, including improved solubility and oral bioavailability across species.
-
Further elucidating the role of M4 receptor signaling in the cognitive and negative symptoms of schizophrenia.
-
Exploring the therapeutic potential of M4 PAMs in other neurological and psychiatric disorders, such as Alzheimer's disease and addiction.
The continued exploration of selective M4 PAMs holds significant promise for the development of novel and improved treatments for a range of debilitating CNS disorders.
References
VU6005806: A Technical Overview of a Novel M4 PAM in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects. The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target, and selective positive allosteric modulators (PAMs) of this receptor offer a novel approach to treating schizophrenia.[1] This technical guide provides an in-depth overview of VU6005806, an advanced M4 PAM that has been profiled as a potential preclinical development candidate for schizophrenia.[2]
Core Compound Profile: this compound
This compound (also known as AZN-00016130) is a high-quality preclinical in vivo probe characterized as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[2] Developed through medicinal chemistry efforts to optimize previous M4 PAMs, this compound represents a significant advancement in the field.[2]
Mechanism of Action and Preclinical Rationale
M4 receptors are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and cortex.[1] Activation of M4 receptors has been shown to modulate dopamine release, a key neurotransmitter system dysregulated in schizophrenia.[1] By acting as a PAM, this compound enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor, offering a more nuanced modulation of receptor activity compared to direct agonists. This mechanism is hypothesized to restore dopaminergic balance and thereby alleviate psychotic symptoms.
Preclinical Efficacy in Schizophrenia Models
While specific quantitative data for this compound in preclinical schizophrenia models is not publicly available in detail, its characterization as a "high quality preclinical in vivo probe" suggests it has been evaluated in standard animal models.[2] The following sections detail the methodologies for key preclinical assays used to evaluate compounds like this compound for antipsychotic and pro-cognitive potential.
Models of Psychosis and Antipsychotic-like Activity
Amphetamine-Induced Hyperlocomotion (AIH)
This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine, a behavior analogous to the positive symptoms of schizophrenia. Selective M4 PAMs have been shown to reverse amphetamine-induced hyperlocomotion in rats.[3]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several consecutive days.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneally, orally) at various doses.
-
After a specified pretreatment time, amphetamine (e.g., 1-1.5 mg/kg, subcutaneous) or saline is administered.
-
-
Data Collection: Locomotor activity is recorded for a period of 60-90 minutes post-amphetamine injection using automated activity monitors that track beam breaks.
-
Outcome Measures: The primary outcome is the total distance traveled or the number of ambulatory counts. A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and are considered an endophenotype of the disorder.
Experimental Protocol: Prepulse Inhibition in Mice
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Stimuli:
-
Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 74-82 dB) that precedes the pulse.
-
-
Trial Types: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials (startle stimulus only).
-
Prepulse-alone trials (prepulse stimulus only).
-
Prepulse-pulse trials (prepulse followed by the startle stimulus at varying interstimulus intervals).
-
No-stimulus trials (background noise only).
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Interpretation: A reversal of induced PPI deficits by a test compound suggests potential efficacy against the sensory gating impairments seen in schizophrenia.
Models of Cognitive Impairment
NMDA Receptor Antagonist-Induced Cognitive Deficits
Antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as phencyclidine (PCP) and ketamine, are used to model the cognitive and negative symptoms of schizophrenia in rodents. These compounds induce deficits in various cognitive domains, including learning, memory, and executive function.
Experimental Workflow: NMDA Receptor Antagonist Model
Caption: Workflow for assessing cognitive enhancement in an NMDA receptor antagonist model.
Signaling Pathways
M4 Muscarinic Receptor Signaling
The M4 receptor primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and neurotransmitter release.
Caption: Simplified M4 muscarinic receptor signaling cascade.
M1 Muscarinic Receptor Signaling (for context)
For comparative purposes, the M1 receptor, another key muscarinic receptor subtype implicated in cognition, primarily couples to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to increased intracellular calcium and activation of protein kinase C (PKC).
Caption: Canonical M1 muscarinic receptor signaling pathway.
Conclusion and Future Directions
This compound is a promising M4 PAM that holds potential as a novel therapeutic for schizophrenia. Its preclinical development suggests it has undergone rigorous evaluation in models relevant to the positive, and potentially negative and cognitive, symptoms of the disorder. Further disclosure of quantitative efficacy and safety data will be crucial in determining its trajectory towards clinical investigation. The continued development of selective M4 PAMs like this compound represents a significant step forward in the pursuit of more effective and better-tolerated treatments for individuals with schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6005806: A Technical Guide for Preclinical Research with a Focus on its Potential Relevance to Alzheimer's Disease
Disclaimer: VU6005806 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M4 receptor.[1] The majority of research on muscarinic receptor modulation for Alzheimer's disease has historically focused on the M1 receptor subtype. However, emerging evidence suggests that M4 receptor modulation may also hold therapeutic potential. This guide provides a comprehensive overview of this compound, including its pharmacological data, relevant experimental protocols, and the theoretical framework for its potential application in Alzheimer's disease research.
Core Concepts: this compound and the M4 Receptor in the Context of Alzheimer's Disease
This compound is a preclinical tool compound that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] Unlike direct agonists that activate the receptor themselves, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers a more nuanced modulation of receptor activity, potentially reducing the side effects associated with continuous receptor activation.
While the M1 muscarinic receptor has been a primary target in Alzheimer's drug discovery due to its role in cognition, M4 receptors also present a compelling, albeit less explored, therapeutic avenue. Notably, studies have shown that the M4 receptor subtype is preserved in the brains of patients with Alzheimer's disease, whereas M1 receptor density is significantly reduced. This preservation suggests that M4 receptors may be a more viable target in the later stages of the disease. The activation of M4 receptors is being investigated for its potential to alleviate psychotic symptoms and cognitive decline associated with Alzheimer's disease.
Quantitative Data
The following tables summarize the available in vitro potency data for this compound across various species.
Table 1: In Vitro Potency of this compound
| Species | Receptor | Assay Type | EC50 (nM) |
| Human | M4 | Calcium Mobilization | 94 |
| Rat | M4 | Calcium Mobilization | 28 |
| Dog | M4 | Calcium Mobilization | 87 |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 68 |
Data sourced from MedchemExpress, citing Engers et al., Bioorg Med Chem Lett., 2019.
Pharmacokinetic studies have indicated that this compound's advancement as a clinical candidate was hindered by solubility-limited absorption in higher species. Despite this, it is considered a high-quality probe for in vivo preclinical research.[1]
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release, particularly dopamine. The potentiation of this pathway by an M4 PAM like this compound is depicted in the following diagram.
Experimental Workflow: In Vitro Characterization of M4 PAMs
A common workflow for characterizing a novel M4 PAM like this compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. A representative workflow is illustrated below.
Experimental Protocols
Detailed experimental protocols for this compound have not been extensively published. However, based on its characterization as a preclinical M4 PAM, the following are detailed, representative protocols for key experiments.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of an M4 PAM. Since M4 receptors couple to Gi/o, which does not directly mobilize calcium, a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5) is typically used to hijack the Gq pathway and elicit a calcium response.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human M4 receptor and Gαqi5.
-
Culture Medium: F-12 or DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Plates: Black, clear-bottom, 96- or 384-well microplates.
-
Compound Plates: Polypropylene plates for serial dilutions.
-
Reagents: Acetylcholine (ACh), this compound, Fluo-4 AM calcium indicator, Pluronic F-127, and a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Plating: Seed the cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Assay:
-
Place the cell plate and compound plate into a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC20) to all wells except the negative control.
-
Add the serial dilutions of this compound to the wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to the potentiation of the M4 receptor response. Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a typical PK study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound like this compound.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 20% Captisol).
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains.
-
Sample Analysis: Extract this compound from the plasma and brain homogenates and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Brain-to-plasma ratio (Kp)
-
Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
To evaluate the potential of this compound to improve cognitive deficits relevant to Alzheimer's disease, a behavioral task such as the Novel Object Recognition (NOR) test can be performed in a transgenic mouse model of Alzheimer's (e.g., 5XFAD or APP/PS1).
Animals:
-
Aged transgenic Alzheimer's disease model mice and wild-type littermates.
Materials:
-
This compound formulated for in vivo administration.
-
A testing arena (e.g., an open field box).
-
Two sets of identical objects and one set of novel objects.
-
Video recording and analysis software.
Procedure:
-
Habituation: Acclimate the mice to the testing arena for several days prior to the experiment.
-
Dosing: Administer this compound or vehicle to the mice at a predetermined time before the training session.
-
Training (Familiarization) Phase: Place a mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours).
-
Testing Phase: Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object.
-
Data Analysis: Calculate a discrimination index (DI), which is the ratio of the time spent exploring the novel object to the total exploration time. A higher DI indicates better recognition memory. Compare the DI between the vehicle- and this compound-treated groups.
Conclusion
This compound is a valuable preclinical tool for investigating the role of the M4 muscarinic acetylcholine receptor. While its direct application in Alzheimer's disease research is not yet established, the preservation of M4 receptors in the Alzheimer's brain and the potential for M4 modulation to impact cognitive and neuropsychiatric symptoms provide a strong rationale for further investigation. The data and protocols outlined in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other M4 PAMs in the context of Alzheimer's disease and other neurological disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of VU6005806
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. As a high-quality preclinical in vivo probe, this compound is a valuable tool for investigating the therapeutic potential of M4 receptor modulation in neuropsychiatric disorders, particularly schizophrenia.[1] This document provides detailed application notes and protocols for the in vivo use of this compound, based on established methodologies for M4 PAMs.
Positive allosteric modulators of the M4 receptor are of significant interest due to their potential to mitigate psychotic symptoms and improve cognitive function.[2][3] Their mechanism of action, which involves enhancing the effect of the endogenous neurotransmitter acetylcholine, may offer a more nuanced therapeutic approach with fewer side effects compared to direct agonists.
Data Presentation
In Vitro Potency of this compound
| Species | M4 Receptor EC50 (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
EC50 values represent the concentration of this compound required to elicit a half-maximal response in the presence of a sub-maximal concentration of acetylcholine.
Comparative Pharmacokinetics of M4 PAMs in Rats
While specific pharmacokinetic data for this compound is not publicly available, the following table presents data from a structurally related and well-characterized M4 PAM, VU0152100, to provide a representative profile for this class of compounds.
| Parameter | Route | Value |
| VU0152100 | ||
| Dose (mg/kg) | i.p. | 56.6 |
| Cmax (ng/mL) | Plasma | 1,580 ± 220 |
| Tmax (h) | Plasma | 0.5 |
| AUC (ng·h/mL) | Plasma | 3,140 ± 450 |
| Cmax (ng/g) | Brain | 1,230 ± 180 |
| Tmax (h) | Brain | 1.0 |
| AUC (ng·h/g) | Brain | 3,450 ± 510 |
| Brain/Plasma Ratio | ~0.8 | |
| VU6016235 | ||
| Oral Bioavailability (%) | p.o. | 84-100 |
| Clearance (mL/min/kg) | i.v. | 4.9 |
| Volume of Distribution (L/kg) | i.v. | 1.3 |
| Half-life (h) | i.v. | 3.4 |
Data for VU0152100 from Brady et al., 2008. Data for VU6016235 from Wood et al., 2015.[4]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This protocol is a standard preclinical model to assess the antipsychotic-like activity of a compound. The ability of an M4 PAM to reverse amphetamine-induced hyperlocomotion is indicative of its potential to modulate dopamine (B1211576) signaling pathways implicated in psychosis.[5][6]
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
d-amphetamine sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-350 g)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: House rats in pairs in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open-field chamber for a 30-minute habituation period.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and an injection volume of 1-2 mL/kg. Sonicate the solution to ensure it is homogenous.
-
Prepare a solution of d-amphetamine sulfate in sterile saline.
-
-
Drug Administration:
-
Following the habituation period, administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.). A typical pretreatment time is 30-60 minutes before amphetamine administration.
-
Administer d-amphetamine (typically 1-2 mg/kg) or saline via subcutaneous (s.c.) injection.
-
-
Behavioral Monitoring: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the recording period. Compare the activity of the this compound-treated group to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity indicates antipsychotic-like efficacy.
Mandatory Visualization
Signaling Pathway of M4 PAMs in Modulating Dopamine Release
Caption: M4 PAMs like this compound potentiate the inhibitory effect of acetylcholine on dopamine release.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Workflow for assessing the antipsychotic-like effects of this compound.
Safety and Toxicology
While specific safety and toxicology data for this compound are not publicly available, M4 PAMs are generally designed to have an improved safety profile compared to non-selective muscarinic agonists. Researchers should conduct appropriate dose-ranging studies to determine the optimal therapeutic window and monitor for any potential cholinergic side effects, although these are expected to be minimal with a highly selective PAM. Standard toxicological assessments should be performed in accordance with institutional and regulatory guidelines.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
VU6005806: Application Notes and Protocols for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental protocols for in vivo rodent studies involving VU6005806, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This compound (also known as AZN-00016130) has been identified as a high-quality preclinical in vivo probe.[1] These application notes are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in models of central nervous system disorders.
Overview of this compound
This compound is a potent and selective M4 PAM, a class of compounds that do not directly activate the M4 receptor but enhance its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers the potential for a more nuanced modulation of the cholinergic system with a reduced risk of side effects compared to direct agonists. Preclinical research suggests that M4 PAMs hold promise for the treatment of neuropsychiatric disorders such as schizophrenia.
Quantitative Data
While specific in vivo dosage and pharmacokinetic data for this compound in rodents are not extensively detailed in publicly available literature, the following tables summarize key in vitro potency and pharmacokinetic parameters for related and well-characterized M4 PAMs, VU0467154 and VU0152100, which can serve as a reference for initial study design. It is crucial to perform dose-range finding and pharmacokinetic studies for this compound to establish optimal experimental conditions.
Table 1: In Vitro Potency of M4 PAMs
| Compound | Target | Assay | EC50 (nM) | % ACh Max | Source |
| VU0467154 | rat M4 | Calcium Mobilization | 17.7 | 68% | [2] |
| VU0152100 | rat M4 | Calcium Mobilization | 257 | 69% | [2] |
Table 2: Pharmacokinetic Parameters of VU0467154 in Rats (1 mg/kg, IV)
| Parameter | Value | Unit | Source |
| CLp | 7.8 | mL/min/kg | [2] |
| Vss | 3.1 | L/kg | [2] |
| t1/2 | 5.7 | h | [2] |
| MRT | 6.8 | h | [2] |
Signaling Pathways
This compound, as an M4 PAM, modulates downstream signaling cascades upon acetylcholine binding to the M4 receptor. The primary signaling pathway involves the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Activation of the M4 receptor can also lead to the recruitment of β-arrestin, which mediates G-protein independent signaling and receptor internalization.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to evaluate the efficacy of M4 PAMs in rodent models.
Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic-like activity of a compound.
Workflow:
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
d-amphetamine sulfate (B86663)
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Animal Acclimation: House rats in pairs in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open-field chamber for a 30-60 minute habituation period.
-
Drug Preparation and Administration:
-
Prepare a solution of d-amphetamine sulfate in saline. A typical dose to induce hyperlocomotion is 1.5 mg/kg, administered subcutaneously (s.c.).
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine
-
Group 3: this compound (low dose) + Amphetamine
-
Group 4: this compound (mid dose) + Amphetamine
-
Group 5: this compound (high dose) + Amphetamine
-
-
Testing:
-
Administer VU60050806 or vehicle via the chosen route (e.g., i.p.).
-
After a 30-minute pretreatment interval, administer d-amphetamine or saline.
-
Immediately place the rat back into the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound on amphetamine-induced hyperlocomotion.
Novel Object Recognition (NOR) Test in Mice
This test assesses recognition memory, a cognitive domain often impaired in psychiatric disorders.
Workflow:
Materials:
-
Adult male C57BL/6J mice
-
This compound
-
Vehicle
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but differ in shape and texture.
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House mice individually for at least one week before the experiment. Handle the mice for a few minutes each day for 3-5 days leading up to the test to reduce stress.
-
Habituation (Day 1): Place each mouse in the empty open-field arena for 5-10 minutes to allow for exploration and habituation to the environment.
-
Drug Administration: On Day 2, administer this compound or vehicle (e.g., i.p.) 30-60 minutes before the training phase. A dose-response study should be conducted to determine the optimal dose.
-
Training Phase (Day 2):
-
Place two identical objects in the arena, equidistant from the walls and each other.
-
Place the mouse in the arena, facing away from the objects, and allow it to explore freely for 5-10 minutes.
-
Record the time the mouse spends actively exploring each object (sniffing or touching with the nose).
-
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (Day 2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across mice.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each mouse: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Analyze the DI data using appropriate statistical tests (e.g., one-sample t-test to determine if the DI is significantly different from zero, and ANOVA to compare between treatment groups).
-
Conclusion
This compound is a valuable tool for investigating the role of M4 muscarinic receptor modulation in rodent models of CNS disorders. The protocols outlined in this document provide a framework for conducting robust preclinical studies to evaluate its therapeutic potential. It is essential to conduct thorough dose-response and pharmacokinetic assessments for this compound to ensure the generation of reliable and interpretable data.
References
Application Notes and Protocols for VU6005806 Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of VU6005806, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, for in vivo studies in mice. The following sections detail dosing recommendations derived from studies on similar compounds, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a high-quality preclinical in vivo probe for the M4 muscarinic acetylcholine receptor.[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, acetylcholine. M4 receptors are a key target for therapeutic development in neuropsychiatric disorders such as schizophrenia. This document provides practical guidance for researchers planning in vivo studies with this compound in mice.
Quantitative Dosing Recommendations
While specific in vivo dosing studies for this compound are not yet widely published, data from other M1 and M4 muscarinic PAMs in mice provide a strong basis for dose selection. The following table summarizes dosing information for structurally or functionally related compounds, offering a starting point for experimental design.
| Compound Class | Compound Example | Dose Range (mg/kg) | Route of Administration | Vehicle | Reference |
| M1 PAM | PF-06764427 | 10, 30, 60 | Intraperitoneal (i.p.) | 10% Tween 80 | [2] |
| M1 ago-PAM | Various | 100 (for seizure liability) | Intraperitoneal (i.p.) | 10% Tween 80 | [2] |
| M1 PAM | VU0453595 | 1, 3, 10 | Intraperitoneal (i.p.) | Not specified | [3] |
| M1 PAM | VU0486846 | 100 (toxicology screen) | Intraperitoneal (i.p.) | Not specified | [4] |
Based on these data, an initial dose-range finding study for this compound in mice could start with doses of 1, 10, and 30 mg/kg administered intraperitoneally.
Experimental Protocols
This section outlines a general protocol for the formulation, administration, and evaluation of this compound in a mouse model. This protocol is based on standard practices for similar compounds.
Formulation of this compound for Injection
-
Vehicle Preparation : Prepare a 10% Tween 80 solution in sterile saline (0.9% NaCl).
-
Drug Preparation : Weigh the desired amount of this compound powder.
-
Solubilization : Suspend the this compound powder in the 10% Tween 80 vehicle. Vortex and sonicate until the compound is fully dissolved or forms a homogenous suspension. The concentration should be calculated to ensure the desired dose is administered in a volume of 10 mL/kg body weight.
Administration to Mice
-
Animal Handling : Acclimatize mice to the experimental conditions for at least 3-5 days prior to the study.
-
Dose Calculation : Weigh each mouse immediately before injection to accurately calculate the required volume of the drug formulation.
-
Intraperitoneal (i.p.) Injection : Administer the formulated this compound via intraperitoneal injection.
Example Experimental Workflow: Behavioral Assessment
This workflow outlines a typical experiment to assess the behavioral effects of this compound.
Signaling Pathways
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
M4 Muscarinic Receptor Signaling
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6005806 in Behavioral Assays in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a high-quality preclinical tool, it offers the potential to investigate the role of the M4 receptor in various central nervous system functions and its therapeutic utility in disorders such as schizophrenia and Alzheimer's disease.[2][3] These application notes provide detailed protocols for utilizing this compound in key behavioral assays in rats, including amphetamine-induced hyperlocomotion, novel object recognition, and fear conditioning.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it does not directly activate the M4 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][4] This modulation is achieved by binding to a site on the receptor distinct from the acetylcholine binding site, leading to an increase in the receptor's affinity and/or efficacy for acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release. A key mechanism of action for M4 PAMs in preclinical models of psychosis is the reduction of dopamine (B1211576) release in the striatum.[2]
Signaling pathway of the M4 receptor modulated by this compound.
Pharmacokinetics
While specific pharmacokinetic data for this compound in rats is not extensively published, data from structurally similar M4 PAMs, such as VU0467154 and VU6016235, provide valuable insights into the expected profile. These compounds generally exhibit good oral bioavailability and brain penetration in rats.
Table 1: Pharmacokinetic Parameters of Related M4 PAMs in Rats
| Parameter | VU0467154 | VU6016235 |
| Administration Route | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 3 mg/kg |
| Plasma Clearance (CLp) | 7.8 mL/min/kg | 4.9 mL/min/kg |
| Volume of Distribution (Vss) | 3.1 L/kg | 1.3 L/kg |
| Elimination Half-life (t1/2) | 5.7 h | 3.4 h |
| Oral Bioavailability (F) | - | ≥100% |
| Brain Penetration (Kp,uu) | 1.1 | 0.41 - 0.55 |
Data for VU0467154 from[5]. Data for VU6016235 from[6]. Kp,uu represents the unbound brain-to-plasma concentration ratio.
Behavioral Assays
Amphetamine-Induced Hyperlocomotion
This assay is a widely used preclinical model to assess the antipsychotic potential of a compound. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-350 g).
-
Housing: Group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle such as 10% Tween 80 in sterile water.
-
d-amphetamine: Dissolve in 0.9% saline.
-
-
Procedure:
-
Habituation: Place rats in the open-field arenas for 30-60 minutes to allow for acclimation to the novel environment.
-
Pre-treatment: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). A pre-treatment time of 60 minutes for oral administration is common.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.75 mg/kg, subcutaneous) or saline.
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Data are typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups to the vehicle + amphetamine control group.
Quantitative Data (Based on a similar M4 PAM, VU6016235)
| Treatment Group | Dose (mg/kg, p.o.) | % Reversal of Amphetamine-Induced Hyperlocomotion |
| Vehicle + Amphetamine | - | 0% |
| VU6016235 + Amphetamine | 1 | ~25% |
| VU6016235 + Amphetamine | 3 | ~40% |
| VU6016235 + Amphetamine | 10 | ~60% |
Data adapted from a study on VU6016235, a structurally similar M4 PAM[6].
Experimental workflow for amphetamine-induced hyperlocomotion.
Novel Object Recognition (NOR)
The NOR test assesses recognition memory in rodents. It is based on the innate tendency of rats to spend more time exploring a novel object than a familiar one. This task is useful for evaluating the pro-cognitive effects of compounds.
Experimental Protocol
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) made of a non-porous material. A variety of objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase (Day 2):
-
Administer this compound or vehicle (e.g., 30-60 minutes prior to the session).
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase (Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
-
-
Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. Data are analyzed using t-tests or ANOVA.
Expected Outcomes
Experimental workflow for the novel object recognition test.
Fear Conditioning
This assay assesses associative learning and memory, where an animal learns to associate a neutral stimulus (conditioned stimulus, CS; e.g., a tone) with an aversive stimulus (unconditioned stimulus, US; e.g., a footshock). This is a valuable model for studying the effects of compounds on learning, memory, and anxiety-related behaviors.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-350 g).
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a sound generator.
-
Procedure:
-
Conditioning (Day 1):
-
Administer this compound or vehicle (e.g., 30-60 minutes prior to the session).
-
Place the rat in the conditioning chamber.
-
After a baseline period (e.g., 2-3 minutes), present the CS (e.g., a 30-second tone).
-
During the final seconds of the CS, deliver the US (e.g., a 0.5-1.0 mA footshock for 1-2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Test (Day 2):
-
Place the rat back into the same conditioning chamber for a set period (e.g., 5 minutes) without any tones or shocks.
-
Measure freezing behavior (the complete absence of movement except for respiration).
-
-
Cued Fear Test (Day 3):
-
Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (tone) for a set duration.
-
Measure freezing behavior during the CS presentation.
-
-
-
Data Analysis: The primary endpoint is the percentage of time spent freezing. Data are analyzed using t-tests or ANOVA to compare freezing levels between treatment groups.
Expected Outcomes
M4 PAMs, such as VU0467154, have been shown to enhance the acquisition of contextual and cued fear conditioning.[5][7] It is anticipated that this compound, at effective doses, will increase the percentage of time spent freezing during both contextual and cued fear tests, indicating an enhancement of fear memory consolidation.
Experimental workflow for fear conditioning.
Conclusion
This compound is a valuable tool for investigating the role of the M4 muscarinic receptor in rodent models of neuropsychiatric disorders. The protocols outlined in these application notes provide a framework for assessing its antipsychotic-like and pro-cognitive effects. Researchers should optimize dose ranges and experimental parameters based on their specific hypotheses and experimental conditions. The use of structurally related compounds as positive controls can aid in the interpretation of results.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of Cognitive Performance by Novel Object Recognition after Proton and Heavy Ion Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of VU6005806, a Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals.
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), rather than activating the receptor directly. This mode of action offers a nuanced approach to modulating M4 receptor activity, which is of significant interest for the development of therapeutics for neuropsychiatric disorders, including schizophrenia.[1][3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potency, efficacy, and mechanism of action.
Mechanism of Action
This compound binds to an allosteric site on the M4 receptor, distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. M4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the M4 receptor, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, particularly dopamine (B1211576) in the striatum.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and a related M4 PAM, VU0467485, from calcium mobilization assays.
Table 1: In Vitro Potency of this compound in a Calcium Mobilization Assay
| Species | Cell Line | Receptor Target | Assay Type | Parameter | Value (nM) |
| Human | CHO-K1 | M4 | Calcium Mobilization | EC₅₀ | 94 |
| Rat | CHO-K1 | M4 | Calcium Mobilization | EC₅₀ | 28 |
| Dog | CHO-K1 | M4 | Calcium Mobilization | EC₅₀ | 87 |
| Cynomolgus Monkey | CHO-K1 | M4 | Calcium Mobilization | EC₅₀ | 68 |
Table 2: In Vitro Potency of a Structurally Related M4 PAM (VU0467485) in a Calcium Mobilization Assay
| Species | Cell Line | Receptor Target | Assay Type | Parameter | Value (nM) |
| Human | CHO | hM4 | Calcium Mobilization | EC₅₀ | 78.8 |
| Rat | CHO | rM4 | Calcium Mobilization | EC₅₀ | 26.6 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Calcium Mobilization Assay
This assay is the primary method for determining the potency and efficacy of M4 PAMs like this compound. It measures the increase in intracellular calcium following receptor activation in cells co-expressing the M4 receptor and a chimeric G protein (Gqi5) that couples to the calcium signaling pathway.[2][4]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and Gqi5 (CHO-hM4/Gqi5).
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (10 mM in DMSO).
-
Acetylcholine (ACh) stock solution (10 mM in water).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed CHO-hM4/Gqi5 cells into black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer to a final concentration of 2 µM Fluo-4 AM.
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 50 µL of assay buffer to each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of ACh in assay buffer at a concentration that elicits a 20% maximal response (EC₂₀). This concentration needs to be predetermined for your cell line.
-
Using the fluorescence plate reader's liquid handler, add 25 µL of the this compound dilutions (or vehicle control) to the cell plate.
-
Incubate for 1.5-5 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the ACh EC₂₀ solution to each well.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for at least 90 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the intracellular calcium concentration.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of ACh.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins upon receptor stimulation. It is a valuable secondary assay to confirm the mechanism of action of M4 PAMs.[5][6]
Materials:
-
Membrane preparations from cells expressing the M4 receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
Acetylcholine (ACh) stock solution (10 mM in water).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (5-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of this compound with a fixed, sub-maximal concentration of ACh (e.g., EC₂₀).
-
Include a vehicle control and a positive control (saturating concentration of ACh).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
-
Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique can be used to measure the effect of this compound on M4 receptor-mediated ion channel modulation in individual cells. For M4 receptors, this typically involves measuring the potentiation of ACh-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8]
Materials:
-
Cells expressing M4 receptors and GIRK channels (e.g., cultured neurons or a suitable cell line).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
This compound and ACh solutions.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell in voltage-clamp mode at a holding potential of -80 mV.
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of ACh to the cell to evoke an outward GIRK current.
-
After washout and return to baseline, co-apply the same concentration of ACh with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked outward current in the absence and presence of this compound.
-
Calculate the potentiation of the current by this compound.
-
Plot the percentage potentiation against the this compound concentration to determine its EC₅₀.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the in vitro and in vivo functions of the M4 muscarinic acetylcholine receptor. The protocols provided here offer a comprehensive framework for characterizing the potency, efficacy, and mechanism of action of this compound and other M4 PAMs. These assays are essential for the preclinical evaluation of such compounds in the context of drug discovery for neuropsychiatric disorders.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: Characterization of VU6005806 in Calcium Mobilization Assays
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M4 (M4).[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This makes it an invaluable tool for studying the therapeutic potential of M4 modulation for various neuropsychiatric disorders.[1]
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase. To enable the study of M4 receptor modulation via calcium mobilization, a common high-throughput screening method, cell lines are engineered to co-express the M4 receptor with a promiscuous G protein, such as Gαqi5.[3][4][5] This chimeric G protein forces the M4 receptor to signal through the Gαq pathway upon activation.
Principle of the Assay
Activation of the Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] This transient increase in cytoplasmic Ca²⁺ can be detected using fluorescent calcium indicators like Fluo-4 AM.[5][7] In this assay, the potentiating effect of this compound is quantified by measuring the enhancement of the calcium response induced by a sub-maximal concentration of an agonist like acetylcholine.[4][5]
Data Presentation
The following table summarizes the reported in vitro potency of this compound on the M4 receptor from different species, as determined by calcium mobilization assays.
| Compound | Target Receptor | Potency (EC₅₀) |
| This compound | Human M4 | 94 nM[1] |
| This compound | Rat M4 | 28 nM[1] |
| This compound | Dog M4 | 87 nM[1] |
| This compound | Cynomolgus M4 | 68 nM[1] |
Signaling Pathway Diagram
The diagram below illustrates the engineered signaling cascade for the M4 receptor in a calcium mobilization assay.
Experimental Protocols
This protocol provides a detailed methodology for a 96-well plate-based calcium mobilization assay to assess the activity of this compound.
1. Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and Gαqi5 (CHO-hM4-Gqi5).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
This compound
-
Acetylcholine (ACh)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR Tetra®, FlexStation®)
-
Laminar flow hood
-
Centrifuge
-
Multichannel pipette
-
2. Detailed Protocol
Step 2.1: Cell Culture and Plating
-
Culture CHO-hM4-Gqi5 cells in a T75 flask until they reach 80-90% confluency.
-
Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 - 60,000 cells per well in 100 µL of medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Step 2.2: Dye Loading
-
Prepare the dye loading solution. For a final concentration of 2 µM Fluo-4 AM, mix the dye with an equal volume of 10% Pluronic F-127.[5] Dilute this mixture in Assay Buffer containing 2.5 mM probenecid. Probenecid is an anion-exchange transport inhibitor that helps prevent dye leakage from the cells.[5][8]
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[5][9]
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer containing 2.5 mM probenecid to each well.
Step 2.3: Compound Preparation
-
This compound Plate: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a concentration range (e.g., 1 nM to 30 µM) at 4x the final desired concentration.
-
Agonist Plate: Prepare an acetylcholine (ACh) solution in Assay Buffer at 4x the final desired EC₂₀ concentration. The EC₂₀ value (the concentration that gives 20% of the maximal response) should be predetermined in your specific cell line.
Step 2.4: Fluorescence Measurement
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read with two additions.
-
Place the cell plate and compound plates into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
First Addition: Add 50 µL from the this compound plate to the corresponding wells of the cell plate.
-
Incubate for 1.5 to 5 minutes to allow the PAM to interact with the receptor.[5]
-
Second Addition: Add 50 µL from the ACh plate to all wells.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
3. Data Analysis
-
Export the kinetic fluorescence data.
-
For each well, calculate the maximum change in fluorescence (Peak - Baseline).
-
Normalize the data. The response in each well can be expressed as a percentage of the response to a maximal (saturating) concentration of ACh alone.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistical equation (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ value for this compound.[10]
Experimental Workflow Diagram
The diagram below outlines the major steps in the calcium mobilization assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Transmission with VU6005806, a Putative M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
Disclaimer: As of late 2025, specific public domain data for a compound designated "VU6005806" is limited. The following application notes and protocols are based on the established pharmacology of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs) as a class.[1][2][3] These are intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating the effects of a putative M1 PAM like this compound on synaptic transmission.
Introduction
M1 muscarinic acetylcholine receptors are predominantly expressed in the central nervous system and play a crucial role in learning, memory, and cognitive processes by modulating synaptic plasticity.[3][4] Direct activation of M1 receptors by orthosteric agonists has been a therapeutic strategy for cognitive disorders, but this approach is often limited by cholinergic side effects.[5] M1 positive allosteric modulators (PAMs) offer a more refined approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves.[1][2][3] This can lead to a more localized and physiologically relevant potentiation of cholinergic signaling.
This compound is presented here as a hypothetical M1 PAM for the purpose of illustrating its potential application in studying synaptic transmission. M1 PAMs have been shown to modulate both excitatory and inhibitory synaptic transmission, making them valuable tools for dissecting neural circuits and exploring therapeutic avenues for neurological and psychiatric disorders.[6]
Mechanism of Action
M1 receptors are G-protein coupled receptors that, upon activation, primarily couple to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][2] An M1 PAM, such as the hypothetical this compound, would bind to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding event is expected to increase the affinity and/or efficacy of acetylcholine, thereby potentiating the downstream signaling cascade. Some M1 PAMs may also exhibit biased agonism, preferentially activating certain signaling pathways over others.[1][2]
Data Presentation
The following tables present hypothetical data illustrating the expected effects of this compound on synaptic transmission, based on the known actions of other M1 PAMs.
Table 1: Hypothetical Effects of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Pyramidal Neurons
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| sEPSC Frequency (Hz) | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.1 ± 0.4 |
| sEPSC Amplitude (pA) | 12.3 ± 1.1 | 12.5 ± 1.2 | 12.8 ± 1.3 |
| sEPSC Decay Time (ms) | 4.2 ± 0.3 | 4.3 ± 0.4 | 4.1 ± 0.3 |
Table 2: Hypothetical Effects of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Pyramidal Neurons
| Parameter | Vehicle Control | This compound (10 µM) |
| eEPSC Amplitude (pA) | 150.7 ± 15.2 | 225.3 ± 20.1 |
| Paired-Pulse Ratio (50 ms (B15284909) ISI) | 1.8 ± 0.1 | 1.3 ± 0.1 |
Table 3: Hypothetical Effects of this compound on Intracellular Calcium Transients in Cultured Neurons
| Parameter | Vehicle Control | This compound (10 µM) |
| Baseline [Ca²⁺]i (nM) | 105 ± 8 | 110 ± 10 |
| Peak [Ca²⁺]i upon Depolarization (nM) | 450 ± 35 | 620 ± 45 |
| Frequency of Spontaneous Ca²⁺ Transients (events/min) | 3.2 ± 0.5 | 7.8 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) from pyramidal neurons in acute brain slices.
Materials:
-
Acute brain slices (e.g., from hippocampus or prefrontal cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Bipolar stimulating electrode
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize pyramidal neurons using DIC optics and establish a whole-cell patch-clamp recording.
-
Record sEPSCs in voltage-clamp mode at a holding potential of -70 mV.
-
After a stable baseline recording is established, apply this compound at the desired concentration to the perfusion bath.
-
Record sEPSCs in the presence of the compound.
-
To record eEPSCs, place a bipolar stimulating electrode in the vicinity of the recorded neuron.
-
Deliver paired-pulse stimuli (e.g., 50 ms inter-stimulus interval) and record the evoked currents.
-
Perform this before and after the application of this compound.
-
Analyze the frequency, amplitude, and kinetics of sEPSCs, and the amplitude and paired-pulse ratio of eEPSCs.
Protocol 2: Calcium Imaging in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium concentration in response to neuronal activity and the application of this compound.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope with a sensitive camera
-
This compound stock solution
Procedure:
-
Culture primary neurons on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., incubate with Fluo-4 AM) or transfect/transduce with a genetically encoded calcium indicator.
-
Replace the loading medium with imaging medium.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence recording.
-
To evoke activity, you can apply a depolarizing stimulus such as a high concentration of KCl or use an electrical field stimulator.
-
Record the fluorescence changes in response to the stimulus.
-
Apply this compound to the imaging medium and allow it to incubate.
-
Repeat the stimulation and recording in the presence of the compound.
-
Monitor for changes in the frequency and amplitude of spontaneous calcium transients.
-
Analyze the fluorescence data to determine changes in intracellular calcium concentration.
Conclusion
The study of M1 muscarinic acetylcholine receptor positive allosteric modulators holds significant promise for understanding the intricacies of synaptic transmission and for the development of novel therapeutics for cognitive disorders. The hypothetical compound this compound, as an M1 PAM, is expected to enhance synaptic transmission, likely through a presynaptic mechanism that increases neurotransmitter release. The provided protocols and illustrative data offer a framework for investigating these effects using standard neuroscience techniques. Researchers are encouraged to adapt these protocols to their specific experimental questions and to further explore the nuanced effects of M1 PAMs on neural circuitry.
References
- 1. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor-positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Synaptic Transmission Dysregulation in the Prefrontal Cortex: Pathophysiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of VU6005806 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action makes it a valuable tool for investigating the therapeutic potential of M4 receptor modulation in various central nervous system disorders.
A critical aspect of in vivo research is the appropriate formulation of test compounds to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the formulation of this compound for administration in animal studies, based on available data and common practices for similar compounds. It is important to note that while this compound has been identified as a high-quality preclinical in vivo probe, related compounds have exhibited solubility-limited absorption, underscoring the necessity of careful formulation.[1]
Physicochemical and Pharmacokinetic Data
A summary of the known physicochemical and pharmacokinetic properties of this compound and similar M4 PAMs is crucial for formulation development. The following table provides a compilation of relevant data.
| Parameter | Value / Information | Source |
| Compound Type | M4 Positive Allosteric Modulator (PAM) | [1] |
| Solubility | Likely requires formulation enhancement for in vivo studies, as related compounds showed limited solubility and absorption. | [1] |
| Administration Routes | Oral (PO) and Intraperitoneal (IP) are common for similar M4 PAMs in rodent studies. | [2] |
| Vehicle Considerations | The presence of a basic amine in similar compounds suggests the potential for forming HCl salts to improve aqueous solubility. |
Recommended Formulation Protocols
Due to the limited publicly available information on the specific formulation of this compound, the following protocols are based on common vehicles used for similar small molecules in preclinical research. It is strongly recommended to perform small-scale stability and solubility tests of the final formulation before preparing larger batches for in vivo studies.
Protocol 1: Suspension for Oral (PO) or Intraperitoneal (IP) Administration
This protocol is a common starting point for compounds with limited aqueous solubility.
Materials:
-
This compound
-
Tween 80
-
0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethylcellulose) in sterile water
-
Sterile water for injection
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, add a small amount of Tween 80 (e.g., 5-10% of the final volume) to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously mixing or vortexing.
-
Bring the solution to the final desired volume with the 0.5% methylcellulose solution.
-
Homogenize or sonicate the suspension until a uniform and fine suspension is achieved.
-
Visually inspect the suspension for any large particles or precipitation before each use.
-
Store the suspension at 2-8°C and use within a validated timeframe. It is recommended to prepare fresh daily.
Protocol 2: Solution for Intraperitoneal (IP) Administration (if solubility allows)
This protocol is suitable if this compound demonstrates sufficient solubility in a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) to the DMSO solution and mix thoroughly.
-
Slowly add the saline or PBS to the mixture while vortexing to reach the final desired volume.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Prepare this formulation fresh before each use.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vivo studies involving the formulation and administration of this compound.
M4 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. The diagram below illustrates the canonical signaling cascade.
Mechanism of Action: Positive Allosteric Modulation
The following diagram illustrates the general mechanism of action of a positive allosteric modulator like this compound at a G-protein coupled receptor.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of a stable and effective formulation. The protocols and information provided in this document offer a starting point for researchers. However, it is imperative to conduct formulation optimization and stability studies to ensure the reliability and reproducibility of experimental results. The provided diagrams offer a visual representation of the experimental process and the underlying biological mechanisms, aiding in the design and interpretation of studies involving this compound.
References
Application Notes and Protocols for VU6005806 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of VU6005806, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This document includes detailed protocols for in vivo studies, pharmacokinetic data presentation, and a diagram of the relevant signaling pathway. This compound is a valuable research tool for investigating the therapeutic potential of M4 receptor modulation in neuropsychiatric disorders such as schizophrenia.[1]
Mechanism of Action and Therapeutic Rationale
This compound acts as a positive allosteric modulator at the M4 receptor, meaning it does not activate the receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of neuronal excitability is thought to be the basis for the antipsychotic-like effects observed with M4 PAMs in preclinical models. M4 receptors are strategically located in brain regions implicated in the pathophysiology of schizophrenia, making them a promising target for novel therapeutic interventions.
Quantitative Data Presentation
While specific pharmacokinetic data for this compound is not publicly available in tabulated form, the following tables present representative data from a structurally related and well-characterized M4 PAM, VU0467154, to provide researchers with expected pharmacokinetic profiles in rats.[3]
Table 1: In Vitro Potency of this compound
| Species | M4 Receptor EC₅₀ (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
Data sourced from MedChemExpress.
Table 2: Representative Pharmacokinetic Parameters of a related M4 PAM (VU0467154) in Rats Following Oral Administration [3]
| Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) |
| 3 | 150 ± 25 | 2.0 | 750 ± 120 | 5.7 |
| 10 | 450 ± 70 | 2.0 | 2800 ± 450 | 5.9 |
This data is illustrative and based on a similar compound. Actual values for this compound may vary.
Experimental Protocols
The following are detailed protocols for the formulation and administration of this compound in a common preclinical model of antipsychotic efficacy, the amphetamine-induced hyperlocomotion (AIH) model in rats. This protocol is based on established methods for similar M4 PAMs.[4][5]
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Tween 80
-
Sterile deionized water
-
Sonicator
-
Sterile tubes and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a vehicle solution of 10% Tween 80 in sterile deionized water.
-
Weigh the this compound powder and add it to the vehicle.
-
Vortex the mixture thoroughly.
-
Sonicate the suspension until a uniform and homogenous mixture is achieved.
-
Prepare fresh on the day of the experiment.
Amphetamine-Induced Hyperlocomotion (AIH) Protocol in Rats
Animals:
-
Male Sprague-Dawley rats (225-250 g)
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except for overnight fasting before dosing.[4]
Experimental Procedure:
-
Habituation: Acclimate the rats to the open-field chambers for 30-60 minutes before the start of the experiment.
-
Pretreatment: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.) via gavage. A typical pretreatment time is 30-60 minutes before the amphetamine challenge.[5]
-
Amphetamine Challenge: After the pretreatment period, administer d-amphetamine sulfate (B86663) (0.5-1 mg/kg) subcutaneously (s.c.).
-
Locomotor Activity Monitoring: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes.[4][6]
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, ambulations) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the this compound-treated groups to the vehicle-treated control group.
Visualization of Signaling Pathways and Experimental Workflow
M4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
Application Notes and Protocols for Measuring the Effects of VU6005806 on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. M4 receptors are implicated in the regulation of neurotransmitter release, and modulation of these receptors presents a promising therapeutic strategy for various neuropsychiatric disorders, including schizophrenia. A key mechanism of action for the antipsychotic-like effects of M4 PAMs is the reduction of dopamine (B1211576) release in the striatum. These application notes provide detailed protocols for measuring the effects of this compound on dopamine release using in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).
Mechanism of Action: M4 PAM-Mediated Reduction of Dopamine Release
This compound, as an M4 PAM, enhances the receptor's response to the endogenous neurotransmitter acetylcholine. The activation of M4 receptors located on striatal spiny projection neurons triggers a signaling cascade that results in a sustained decrease in dopamine release from the terminals of mesostriatal dopamine neurons.[1][2] Interestingly, this M4-mediated inhibition of dopamine release has been shown to be dependent on the signaling of CB2 cannabinoid receptors, highlighting a novel interaction between the cholinergic and endocannabinoid systems in modulating dopaminergic activity.[1][2]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables present expected outcomes based on studies with the closely related and well-characterized M4 PAM, VU0152100. These values should serve as a reference, and researchers should perform dose-response studies to determine the optimal concentrations for this compound.
Table 1: Expected Dose-Dependent Effect of a Representative M4 PAM (VU0152100) on Amphetamine-Induced Dopamine Release in the Nucleus Accumbens (as measured by in vivo microdialysis)
| Treatment Group | Dose (mg/kg, i.p.) | Peak Amphetamine-Induced Dopamine Release (% of Baseline) |
| Vehicle + Amphetamine | - | ~400% |
| M4 PAM + Amphetamine | 3 | ~250% |
| M4 PAM + Amphetamine | 10 | ~150% |
| M4 PAM + Amphetamine | 30 | ~100% (baseline) |
Data are hypothetical and extrapolated from published studies on VU0152100 for illustrative purposes.
Table 2: Expected Effect of a Representative M4 PAM (VU0152100) on Electrically-Evoked Dopamine Release in Striatal Slices (as measured by FSCV)
| Treatment Condition | Peak Evoked Dopamine Concentration (µM) |
| Baseline (ACSF) | 1.5 ± 0.2 |
| M4 PAM (10 µM) | 0.8 ± 0.1 |
| M4 PAM (10 µM) + M4 Antagonist | 1.4 ± 0.2 |
Data are hypothetical and based on typical results reported for M4 PAMs for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Tonic Dopamine Release
This protocol describes the measurement of extracellular dopamine levels in the striatum of freely moving rodents.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Dopamine standards
-
HPLC system with electrochemical detection (ECD)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (e.g., nucleus accumbens or caudate-putamen).
-
Secure the cannula with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and System Stabilization:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to stabilize for 1-2 hours to obtain a stable baseline of dopamine.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Prepare a solution of this compound in a suitable vehicle. Perform dose-response studies to determine the optimal dose.
-
Administer this compound via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
-
Dopamine Analysis by HPLC-ECD:
-
Analyze the collected dialysate samples using an HPLC system coupled with an electrochemical detector to quantify dopamine concentrations.
-
Generate a standard curve using known concentrations of dopamine to accurately determine the dopamine levels in the samples.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare dopamine levels between treatment groups.
-
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Phasic Dopamine Release
This protocol describes the measurement of rapid, transient changes in dopamine release in acute brain slices.
Materials:
-
This compound
-
Vibratome
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., potentiostat, data acquisition software)
-
aCSF
-
Sucrose-based cutting solution
References
Application Notes and Protocols for VU6005806 in Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2][3] Activation of M4 receptors is a promising therapeutic strategy for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][3][4][5][6] M4 PAMs, like this compound, enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced modulation of cholinergic signaling compared to direct agonists.[1] This approach is anticipated to have a favorable safety profile, avoiding the side effects associated with non-selective muscarinic agonists.[1] Preclinical studies with various M4 PAMs have demonstrated their potential to improve cognitive function in various animal models.[5][7][8]
These application notes provide a summary of the potential use of this compound in preclinical models of cognitive impairment, based on the available information for this compound and structurally or functionally related M4 PAMs. Detailed protocols for key behavioral and electrophysiological assays are also presented.
Mechanism of Action and Signaling Pathway
This compound, as an M4 PAM, binds to an allosteric site on the M4 receptor, distinct from the acetylcholine binding site. This binding event increases the affinity and/or efficacy of acetylcholine, thereby potentiating M4 receptor-mediated signaling. M4 receptors are predominantly coupled to the Gi/o family of G proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector pathways. This signaling cascade is crucial in brain regions implicated in cognition, such as the hippocampus and prefrontal cortex.[1]
Preclinical Models of Cognitive Impairment
The pro-cognitive effects of M4 PAMs can be evaluated in various rodent models of cognitive impairment. These models are essential for establishing proof-of-concept and determining the therapeutic potential of compounds like this compound.
1. Scopolamine-Induced Amnesia Model: Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is widely used to induce transient cognitive deficits in rodents, mimicking aspects of cholinergic dysfunction observed in Alzheimer's disease.[9][10][11] Reversal of scopolamine-induced impairments in tasks such as the Novel Object Recognition (NOR) and Morris Water Maze (MWM) is a standard benchmark for pro-cognitive drugs.[9]
2. NMDA Receptor Antagonist Models: N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801, are used to model cognitive deficits relevant to schizophrenia.[7][8] M4 PAMs have shown efficacy in reversing cognitive impairments induced by these agents.[7][8]
3. Transgenic Models of Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PSEN1) develop age-dependent amyloid plaques and cognitive deficits, providing a relevant model for studying potential disease-modifying and symptomatic treatments for Alzheimer's disease.
Data Presentation: Efficacy of M4 PAMs in Cognitive Models
Due to the limited publicly available data specifically for this compound, the following tables summarize representative quantitative data from studies on other selective M4 PAMs in relevant cognitive assays. This information provides a basis for expected outcomes with this compound.
Table 1: Effect of M4 PAMs on Scopolamine-Induced Deficits in Novel Object Recognition (NOR)
| Compound | Animal Model | Scopolamine Dose | M4 PAM Dose | % Time Exploring Novel Object (Vehicle + Scopolamine) | % Time Exploring Novel Object (M4 PAM + Scopolamine) | Reference |
| Compound 24 | Rhesus Monkey | 0.01-0.03 mg/kg, i.m. | 0.1-1 mg/kg, p.o. | ~50% (chance) | Significantly increased | [4] |
| Xanomeline (B1663083) (M1/M4 agonist) | Rat | 0.15 mg/kg | 5-15 mg/kg | Disrupted Latent Inhibition | Reversal of Disruption | [9] |
Table 2: Effect of M4 PAMs on Learning and Memory in Other Cognitive Tasks
| Compound | Animal Model | Cognitive Task | M4 PAM Dose | Key Finding | Reference |
| VU0467154 | Mouse (Wildtype) | Touchscreen Visual Pairwise Discrimination | 3 mg/kg (10-day dosing) | Enhanced rate of learning | [7][8] |
| VU0467154 | Mouse (Wildtype) | Cue-mediated Conditioned Freezing | 3 mg/kg (10-day dosing) | Improved acquisition of memory | [7][8] |
| VU0467154 | Mouse (Wildtype) | MK-801-induced deficits in Contextual Fear Conditioning | 3 mg/kg (10-day dosing) | Attenuated memory acquisition disruption | [7][8] |
Experimental Protocols
The following are detailed protocols for key in vivo and in vitro experiments to assess the efficacy of this compound in models of cognitive impairment.
Protocol 1: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate recognition memory in rodents.[12][13]
Materials:
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cans), one set to be used as "familiar" and the other as "novel". Objects should be heavy enough that the animals cannot displace them.
-
Video tracking software
-
This compound
-
Scopolamine hydrochloride
-
Vehicle for drug administration
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Administer vehicle or this compound at the desired dose (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes prior to the training session.
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the training session to induce cognitive impairment.
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1 hour), return the animal to the arena.
-
One of the objects from the training phase is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Morris Water Maze (MWM) Task
The MWM is a classic behavioral test to assess hippocampal-dependent spatial learning and memory.[14][15][16][17][18]
Materials:
-
Circular water tank (e.g., 120-150 cm in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Water made opaque with non-toxic white paint or milk powder
-
Video tracking system
-
Extra-maze visual cues placed around the room
-
This compound
-
Scopolamine hydrochloride
-
Vehicle for drug administration
Procedure:
-
Acquisition Training (Days 1-5):
-
Administer vehicle or this compound and scopolamine at the desired doses and pre-treatment times before the first trial of each day.
-
Each day, each animal undergoes 4 trials. In each trial, the animal is released from one of four starting positions (North, South, East, West) in a quasi-random order.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the tank.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
For acquisition training, analyze the learning curves (escape latency and path length) across days using a repeated-measures ANOVA.
-
For the probe trial, compare the time spent in the target quadrant and platform crossings between groups using a one-way ANOVA or t-test.
-
Protocol 3: In Vitro Electrophysiology - Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[19][20][21][22] The ability of a compound to modulate LTP can provide insights into its effects on synaptic function.
Materials:
-
Hippocampal brain slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Allow slices to recover in aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing this compound at the desired concentration for a predetermined period (e.g., 20 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation of synaptic transmission.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between control and this compound-treated slices.
-
Conclusion
This compound, as a selective M4 PAM, holds promise as a potential therapeutic agent for the treatment of cognitive impairment. The application notes and protocols provided here, based on existing knowledge of M4 receptor function and data from related compounds, offer a framework for the preclinical evaluation of this compound in relevant models of cognitive dysfunction. These studies will be crucial in determining its efficacy and advancing its development as a novel treatment for disorders such as Alzheimer's disease and schizophrenia.
References
- 1. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic M4 receptor positive allosteric modulators and agonists detailed in Vanderbilt University patent | BioWorld [bioworld.com]
- 4. Effects of a novel M4 muscarinic positive allosteric modulator on behavior and cognitive deficits relevant to Alzheimer's disease and schizophrenia in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [escholarship.org]
- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M₁/M₄ preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6005806 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR)[1]. As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers the potential for a more nuanced modulation of the cholinergic system compared to orthosteric agonists, which may reduce the risk of adverse effects. The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of neuronal excitability and neurotransmitter release makes the M4 receptor a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. This compound has been identified as a preclinical development candidate, highlighting its potential for further investigation[2].
These application notes provide detailed protocols for key in vitro and in vivo experiments to facilitate the study of this compound and its effects on M4 receptor signaling and function.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Species | Receptor | EC50 (nM) |
| Human | M4 | 94 |
| Rat | M4 | 28 |
| Dog | M4 | 87 |
| Cynomolgus Monkey | M4 | 68 |
| Data sourced from MedchemExpress[1]. The EC50 values represent the concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response. |
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor, potentiated by this compound, initiates a Gαi/o-mediated signaling cascade that inhibits adenylyl cyclase, leading to reduced cAMP production and modulation of downstream effectors.
M4 receptor signaling cascade initiated by acetylcholine and potentiated by this compound.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing the in vitro effects of this compound involves cell-based assays to determine its potency and selectivity.
Workflow for in vitro characterization of this compound.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to assess the potency of this compound as an M4 PAM. Since the M4 receptor canonically couples to Gαi/o, which does not directly mobilize intracellular calcium, a common method is to use a cell line co-expressing the M4 receptor with a promiscuous G-protein, such as Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release[3].
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M4 receptor and Gαqi5.
-
Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Acetylcholine (ACh).
-
This compound.
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the M4/Gαqi5-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well[4].
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a solution of acetylcholine at a concentration that elicits a submaximal response (EC20) in the absence of the PAM. This concentration needs to be predetermined.
-
-
Dye Loading:
-
Remove the growth medium from the cell plate and wash with assay buffer.
-
Add the fluorescent calcium dye solution to each well and incubate for 45-60 minutes at 37°C, protected from light[5].
-
-
Data Acquisition:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Set the instrument parameters for excitation (~490 nm) and emission (~525 nm) for Fluo-4.
-
Program the instrument to first measure a baseline fluorescence for 10-20 seconds.
-
Add the this compound solution to the wells, followed by the addition of the EC20 concentration of acetylcholine.
-
Immediately following the additions, measure the fluorescence signal kinetically for at least 120-180 seconds to capture the calcium flux[4].
-
-
Data Analysis:
-
Calculate the peak fluorescence response by subtracting the baseline from the maximum signal.
-
Normalize the data to the response of a maximal concentration of acetylcholine.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro: Brain Slice Electrophysiology
This protocol allows for the investigation of the effects of this compound on synaptic transmission and neuronal excitability in a more physiologically relevant context. The striatum is a key brain region for M4 receptor function.
Materials:
-
Rodent (rat or mouse).
-
Vibratome.
-
Dissection tools.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Artificial cerebrospinal fluid (aCSF) and cutting solution.
-
Recording chamber and perfusion system.
-
Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators).
-
Glass pipettes for recording.
-
This compound.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate.
-
Perform whole-cell patch-clamp recordings from neurons in the region of interest (e.g., medium spiny neurons in the striatum).
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in aCSF (final DMSO concentration should be <0.1%).
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in synaptic activity or neuronal excitability in the presence of the compound. Since this compound is a PAM, co-application with a low concentration of a muscarinic agonist may be necessary to observe a robust effect, or one can rely on endogenous acetylcholine levels in the slice.
-
-
Data Analysis:
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic events or changes in neuronal firing properties before and after drug application.
-
Statistical tests should be used to determine the significance of any observed effects.
-
In Vivo: Amphetamine-Induced Hyperlocomotion
This behavioral assay is a widely used preclinical model to assess the antipsychotic potential of a compound. The model is based on the ability of antipsychotic drugs to reverse the increase in locomotor activity induced by psychostimulants like amphetamine[6].
Materials:
-
Rodents (rats or mice).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
d-amphetamine.
-
This compound.
-
Vehicle for drug administration.
Procedure:
-
Habituation:
-
Place the animals individually into the open-field chambers and allow them to habituate to the novel environment for a period of 30-60 minutes[6].
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage). The dose and pretreatment time should be determined based on pharmacokinetic data.
-
-
Psychostimulant Challenge:
-
After the appropriate pretreatment time, administer d-amphetamine (e.g., 1-3 mg/kg, i.p.) to induce hyperlocomotion[7].
-
-
Data Collection:
-
Immediately after the amphetamine injection, place the animals back into the activity chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group that received amphetamine.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound would be indicative of antipsychotic-like efficacy.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M4 muscarinic acetylcholine receptor in the central nervous system. The detailed protocols provided in these application notes for in vitro and in vivo studies will enable researchers to further characterize the pharmacological profile of this compound and explore its therapeutic potential for neuropsychiatric disorders like schizophrenia. Careful experimental design and data interpretation are crucial for advancing our understanding of M4 receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M4 mAChR-Mediated Modulation of Glutamatergic Transmission at Corticostriatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6005806, a Positive Allosteric Modulator of the M4 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a high-quality preclinical in vivo probe characterized as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous agonist, acetylcholine (ACh). The M4 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o signaling pathway, plays a crucial role in regulating cholinergic transmission and is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to facilitate its use in research and drug development.
Mechanism of Action and Signaling Pathway
The M4 muscarinic receptor is predominantly expressed in the striatum, a key node in motor and reward pathways. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This inhibitory effect on neuronal excitability is a key mechanism by which M4 receptor activation modulates neurotransmission.
Positive allosteric modulators like this compound bind to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding potentiates the receptor's response to acetylcholine, leading to a more robust downstream signaling cascade upon stimulation by the endogenous ligand.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Cell Line | Assay Type | Value (this compound) | Reference Compound (EC50) |
| PAM Activity (EC50) | CHO-K1 cells expressing human M4/Gqi5 | Calcium Mobilization | To be determined | 95 nM (ML173)[2][3] |
| CHO-K1 cells expressing rat M4/Gqi5 | Calcium Mobilization | To be determined | 2.4 µM (ML173)[2] | |
| Binding Affinity (Kd) | CHO-K1 cells expressing human M4 | Radioligand Binding | To be determined | |
| Selectivity | Various cell lines expressing M1, M2, M3, M5 | Functional or Binding Assays | To be determined | >10-fold vs. other mAChRs |
In Vivo Pharmacology of this compound
This compound has been profiled as a preclinical in vivo probe.[1] The following table outlines key in vivo parameters that should be assessed.
| Parameter | Animal Model | Assay Type | Endpoint | Value (this compound) |
| Cognitive Enhancement | Mouse | Novel Object Recognition | Discrimination Index | To be determined |
| Antipsychotic-like Activity | Rat | Amphetamine-Induced Hyperlocomotion | Locomotor Activity | To be determined |
| Pharmacokinetics (PK) | Rat/Mouse | Plasma/Brain Concentration Analysis | Half-life, Cmax, Brain Penetration | To be determined |
Experimental Protocols
In Vitro Characterization
1. Calcium Mobilization Assay for M4 PAM Activity
This protocol is designed to assess the positive allosteric modulation of this compound on the M4 receptor expressed in Chinese Hamster Ovary (CHO-K1) cells. Since the M4 receptor is Gi/o-coupled, the cells are co-transfected with a chimeric G-protein (Gαqi5) to enable a calcium-based readout.[6][7]
Materials:
-
CHO-K1 cells stably co-expressing the human or rat M4 receptor and Gαqi5.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, GlutaMax, and G418).
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer (1x Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
This compound stock solution (in DMSO).
-
Acetylcholine (ACh) stock solution.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-K1-hM4/Gqi5 cells into 96-well plates at a density of 60,000 cells per well and incubate overnight.[2][7]
-
Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM dye solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer) for 45 minutes at 37°C.[2][7]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Protocol: a. After dye loading, wash the cells with Assay Buffer. b. Place the plate in the fluorescence reader. c. Add the this compound dilutions (or vehicle) to the wells and pre-incubate for 1.5 minutes.[2][7] d. Add a sub-maximal (EC20) concentration of acetylcholine to all wells. e. Immediately begin measuring the fluorescence intensity over time (typically for 50-90 seconds).
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Characterization
1. Novel Object Recognition (NOR) Test in Mice
The NOR test is a behavioral assay used to assess learning and memory, particularly recognition memory. This protocol is adapted from established methods.[8][9][10]
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small glass bottles, metal cubes), ensuring they are of similar size and cannot be easily displaced by the mice. One set will be the "familiar" objects, and the other will be the "novel" object.
-
Video recording and tracking software.
-
This compound formulation for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline with 5% DMSO and 5% Tween 80).
Procedure:
-
Habituation (Day 1): a. Handle the mice for a few days prior to the experiment to acclimate them to the experimenter. b. Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes.
-
Training (Day 2): a. Administer this compound or vehicle via i.p. injection 30 minutes before the training session. b. Place two identical objects in the arena. c. Place the mouse in the arena, facing away from the objects, and allow it to explore for 10 minutes. d. Record the session for later analysis. e. After the session, return the mouse to its home cage.
-
Testing (Day 2): a. After a defined inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object. b. Place the mouse back into the arena and allow it to explore for 10 minutes. c. Record the session.
-
Data Analysis: a. Manually or using tracking software, score the amount of time the mouse spends actively exploring each object (sniffing, touching with nose or paws). b. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) c. A higher DI indicates better recognition memory.
2. Electrophysiology in Striatal Slices
This protocol provides a framework for whole-cell patch-clamp recordings from medium spiny neurons (MSNs) in acute striatal slices to assess the effect of this compound on synaptic transmission. This is a general protocol that may require optimization.[11][12]
Materials:
-
Rodent (rat or mouse).
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4, saturated with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA; pH adjusted to 7.3 with KOH.
-
Patch-clamp electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Bipolar stimulating electrode.
Procedure:
-
Slice Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. b. Rapidly dissect the brain and prepare coronal striatal slices (e.g., 300 µm thick) using a vibratome in ice-cold aCSF. c. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min. b. Visualize MSNs in the dorsal striatum using DIC/IR microscopy. c. Obtain whole-cell patch-clamp recordings from MSNs. d. Place a stimulating electrode in the corticostriatal pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Drug Application: a. Record baseline EPSCs for at least 10 minutes. b. Bath-apply this compound at the desired concentration. c. To assess its PAM activity, co-apply a low concentration of a muscarinic agonist like carbachol. d. Record the effect of this compound on the amplitude and frequency of spontaneous or evoked EPSCs.
-
Data Analysis: a. Measure the amplitude of the evoked EPSCs before and after drug application. b. Analyze changes in the frequency and amplitude of spontaneous or miniature EPSCs. c. Perform statistical analysis to determine the significance of any observed effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M4 muscarinic receptor in cholinergic signaling and its implications in various CNS disorders. The protocols provided herein offer a comprehensive framework for the in vitro and in vivo characterization of this M4 PAM. Rigorous experimental design and data analysis are crucial for elucidating the full pharmacological profile of this compound and its therapeutic potential.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. M4 mAChR-Mediated Modulation of Glutamatergic Transmission at Corticostriatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6005806 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] M4 receptors are predominantly expressed in key brain regions implicated in cognition and neuropsychiatric disorders, including the hippocampus and striatum.[3] Emerging evidence suggests that potentiation of M4 receptor activity can influence fear memory processes, making this compound a valuable tool for investigating the role of the M4 receptor in fear conditioning paradigms and for the potential development of novel therapeutics for anxiety and trauma-related disorders.
Disclaimer: To date, specific studies detailing the use of this compound in fear conditioning paradigms have not been published. The following application notes and protocols are based on the known pharmacology of M4 PAMs and data from structurally or functionally similar compounds, such as VU0467154 and VU0152100. These guidelines are intended to serve as a starting point for researchers designing experiments with this compound.
M4 Receptor Signaling in Fear Memory
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon binding of the endogenous ligand acetylcholine (ACh), which is potentiated by a PAM like this compound, the Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain circuits critical for fear memory formation and extinction, such as the hippocampus-amygdala pathway.[4] Studies have shown that hippocampal M4 receptor expression is associated with the strengthening of contextual fear memory.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Hippocampus muscarinic M4 receptor mRNA expression may influence central cholinergic activity, causing fear memory strengthening by peripheral adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of VU6005806 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005806 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4).[1][2] M4 receptors are predominantly expressed in the central nervous system, including key brain regions implicated in cognition and motor control, such as the hippocampus, striatum, and cortex. The modulation of M4 receptors presents a promising therapeutic strategy for various neuropsychiatric and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[3][4] this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced modulation of the cholinergic system compared to direct agonists. This document provides detailed application notes and proposed protocols for the use of this compound in preclinical neurodegenerative disease models.
Data Presentation
In Vitro Potency of this compound
| Species | Receptor | EC50 (nM) | Reference |
| Human | M4 | 94 | [1] |
| Rat | M4 | 28 | [1] |
| Dog | M4 | 87 | [1] |
| Cynomolgus Monkey | M4 | 68 | [1] |
Physicochemical and Pharmacokinetic Properties (of a related M4 PAM, VU0467485, for reference)
| Parameter | Value | Species | Reference |
| Brain Penetration (Kp) | 0.31 - 1.0 | Rat, Dog | [5] |
| Unbound Brain Penetration (Kp,uu) | 0.37 - 0.84 | Rat, Dog | [5] |
| Oral Bioavailability (%F) | 37 | Rat | [6] |
Note: While this compound is described as a high-quality in vivo probe, it has demonstrated solubility-limited absorption in higher species, which should be a consideration in formulation and administration route selection.[2]
Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. This compound, as a PAM, does not activate the receptor directly but enhances the affinity and/or efficacy of acetylcholine, thus potentiating this inhibitory signaling pathway.
Figure 1: M4 receptor signaling pathway modulated by this compound.
Experimental Protocols
Proposed In Vitro Protocol: Assessment of this compound in Primary Neuronal Cultures from a Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine the effect of this compound on neuronal excitability and synaptic function in primary cortical neurons derived from an Alzheimer's disease mouse model (e.g., APP/PS1).
Materials:
-
This compound
-
Primary cortical neuron culture from APP/PS1 and wild-type littermate mouse embryos (E15-E18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Multi-electrode array (MEA) system
-
Reagents for immunocytochemistry (e.g., anti-MAP2, anti-synaptophysin antibodies)
-
Calcium imaging reagents (e.g., Fluo-4 AM)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from APP/PS1 and wild-type mouse embryos on MEA plates or glass coverslips.
-
Maintain cultures for 12-14 days in vitro (DIV) to allow for mature synaptic connections.
-
-
Multi-Electrode Array (MEA) Recordings:
-
Record baseline spontaneous neuronal firing activity for 10 minutes.
-
Apply this compound at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM) to the cultures.
-
Record neuronal activity for 30 minutes post-application.
-
Analyze data for changes in mean firing rate, burst frequency, and network synchrony.
-
-
Calcium Imaging:
-
Load DIV 12-14 neurons with Fluo-4 AM.
-
Record baseline calcium transients.
-
Stimulate neurons with a sub-maximal concentration of acetylcholine.
-
Apply this compound and co-apply with acetylcholine.
-
Measure changes in intracellular calcium levels to assess the potentiation of the acetylcholine response.
-
-
Immunocytochemistry:
-
After treatment, fix cells and perform immunocytochemistry for neuronal and synaptic markers to assess any morphological changes.
-
Figure 2: Proposed in vitro experimental workflow.
Proposed In Vivo Protocol: Evaluation of this compound in a Rodent Model of Parkinson's Disease
Objective: To assess the ability of this compound to alleviate motor deficits in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
-
Vehicle for this compound (e.g., 20% Captisol)
Procedure:
-
Animal Model Creation:
-
Induce unilateral lesions of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle.
-
Allow animals to recover for at least 2 weeks.
-
-
Behavioral Testing (Baseline):
-
Assess baseline motor deficits using the rotarod test for motor coordination and the cylinder test for forelimb asymmetry.
-
-
Drug Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage, considering its solubility). Doses could range from 1 to 30 mg/kg based on preclinical studies of similar compounds.
-
-
Behavioral Testing (Post-Treatment):
-
At a predetermined time post-administration (e.g., 30-60 minutes), re-assess motor performance on the rotarod and in the cylinder test.
-
-
Data Analysis:
-
Compare the performance of this compound-treated animals to vehicle-treated controls to determine if the compound improves motor function.
-
Figure 3: Proposed in vivo experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the M4 muscarinic receptor in the pathophysiology of neurodegenerative diseases. The provided protocols are intended as a starting point for researchers and should be optimized based on specific experimental goals and in-house capabilities. Given its pharmacological profile, this compound holds the potential to further elucidate the therapeutic promise of M4 PAMs in conditions characterized by cholinergic dysfunction and neuronal network imbalances.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 5. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility-Limited Absorption of VU6005806
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solubility-limited absorption of VU6005806, a potent M₄ positive allosteric modulator (PAM).
Troubleshooting Guide
Problem: Poor or inconsistent results in in vivo studies due to low bioavailability.
Possible Cause: this compound has known solubility-limited absorption, which can lead to low and variable exposure in animal models.[1] This is attributed to the β-amino carboxamide moiety in its structure.[1]
Solutions:
-
Formulation Optimization: The most effective approach to overcoming poor absorption is to improve the solubility of this compound in the formulation. Several strategies can be employed, ranging from simple solvent adjustments to more complex formulations.
-
Route of Administration: For initial pharmacokinetic (PK) studies, consider an intravenous (IV) formulation to determine the compound's intrinsic properties without the confounding factor of absorption. This can provide a baseline for assessing the effectiveness of oral formulation strategies.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the first steps to improve the solubility of this compound for oral administration?
A1: Start with simple formulation approaches before moving to more complex systems.
-
pH Adjustment: Assess the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.
-
Co-solvents: Employing a co-solvent system can increase the solubility of hydrophobic compounds.[2][3][4] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
Q2: I'm still observing low exposure with simple formulations. What are the next steps?
A2: If basic strategies are insufficient, more advanced formulation techniques should be considered. These aim to increase the surface area of the drug or present it in a more readily absorbable form.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption by facilitating dissolution in the gastrointestinal tract and promoting lymphatic uptake.[2][8] Self-emulsifying drug delivery systems (SEDDS) are a common type of LBDDS.[6][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][6]
Q3: Are there specific excipients that are recommended for improving the solubility of compounds like this compound?
A3: While specific data for this compound is not publicly available, several excipients are commonly used to enhance the solubility of poorly soluble drugs:[9][10]
| Excipient Type | Function | Examples |
| Solubilizers | Increase drug solubility | Polysorbates (e.g., Tween 80), Cremophor® |
| Co-solvents | Increase the solvent capacity for the drug | Polyethylene glycols (PEGs), Propylene glycol, Ethanol |
| Surfactants | Reduce surface tension and promote wetting | Sodium lauryl sulfate (B86663) (SLS), Poloxamers |
| Polymers | Form solid dispersions or stabilize nanosuspensions | HPMC, PVP, Soluplus® |
| Cyclodextrins | Form inclusion complexes | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Lipids | Form lipid-based delivery systems | Labrafac®, Maisine®, Transcutol® |
Experimental Protocols
Q4: Can you provide a sample protocol for preparing a nanosuspension of this compound?
A4: The following is a general protocol that can be adapted for this compound. Optimization will be required.
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Protocol:
-
Preparation of the Suspension:
-
Disperse a selected concentration of this compound (e.g., 1-10% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v).
-
Stir the mixture for 30-60 minutes to ensure adequate wetting of the drug particles.
-
-
Particle Size Reduction:
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 10-20 cycles. Monitor the particle size distribution after a set number of cycles using a particle size analyzer.
-
Bead Milling: Add milling media (e.g., zirconium oxide beads) to the suspension and mill for a specified duration until the desired particle size is achieved.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution rate of the nanosuspension to the unformulated drug.
-
Q5: How can I prepare a solid dispersion of this compound?
A5: This protocol provides a general method for preparing a solid dispersion using the solvent evaporation technique.
Objective: To prepare a solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator
Protocol:
-
Dissolution:
-
Dissolve this compound and the chosen polymer in the organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies to compare the dissolution profile of the solid dispersion to the physical mixture and the pure drug.
-
Signaling Pathway and Experimental Workflows
This compound is a positive allosteric modulator (PAM) of the M₄ muscarinic acetylcholine (B1216132) receptor.[1] M₄ receptors are G-protein coupled receptors that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
Caption: M₄ Receptor Signaling Pathway with this compound.
Experimental Workflow for Evaluating Formulation Efficacy
The following workflow outlines the steps to assess the effectiveness of a new this compound formulation.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Improving the Bioavailability of VU6005806
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the M4 positive allosteric modulator (PAM), VU6005806.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What is the likely cause?
A1: The primary reason for the low oral bioavailability of this compound is its "solubility limited absorption."[1] This is largely attributed to the presence of a β-amino carboxamide moiety in its structure, which can lead to poor aqueous solubility.[1] For a compound to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids. If the compound has low solubility, this dissolution step becomes the rate-limiting factor for its absorption, resulting in low and inconsistent plasma levels.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While specific experimental data for this compound is limited in publicly available literature, its structural class (thieno[2,3-c]pyridazine derivatives with a β-amino carboxamide group) suggests the following properties:
-
Low Aqueous Solubility: As mentioned, this is the primary challenge. The planar structure and potential for strong crystal lattice energy contribute to its poor solubility in water.
-
Lipophilicity: The core structure suggests a degree of lipophilicity, which is necessary for membrane permeation, but this is counteracted by the solubility issue.
-
Potential for P-gp Efflux: The β-amino carboxamide motif has been associated with P-glycoprotein (P-gp) efflux in other compounds, which can further reduce net absorption by pumping the compound back into the GI lumen.
Q3: Are there any successful examples of improving the bioavailability of similar M4 PAMs?
A3: Yes, research on other M4 PAMs has shown that formulation strategies can significantly improve oral bioavailability. For instance, the preclinical candidate VU0467485, which shares structural similarities with this compound, demonstrated high oral bioavailability in rats when formulated appropriately. However, it also showed low bioavailability in dogs, highlighting that formulation performance can be species-dependent and requires optimization.
II. Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Low and Inconsistent Plasma Exposure After Oral Gavage in Rodents
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization: The most critical step is to improve the solubility and dissolution rate of this compound. Consider the following formulation strategies, starting with simpler methods:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Amorphous Solid Dispersion: Converting the crystalline drug to an amorphous state can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can help to solubilize the compound in the GI tract.
-
-
Vehicle Selection: For preclinical studies, ensure the vehicle used for oral gavage is optimized. A simple suspension in an aqueous vehicle with a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) is a common starting point, but likely insufficient for this compound. A move to solution or lipid-based formulations is recommended.
-
Dose Volume and Concentration: Ensure that the administered dose is fully solubilized or homogeneously suspended in the vehicle. High concentrations in small volumes can lead to precipitation in the stomach.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Possible Cause: Inconsistent dosing, physiological variability, or formulation instability.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure a consistent oral gavage technique to minimize variability in administration.
-
Control for Physiological Factors: Factors such as the fasting state of the animals can significantly impact the GI environment (e.g., pH, motility) and, consequently, drug absorption. Standardize the fasting period before dosing.
-
Assess Formulation Stability: Confirm that this compound is stable in the chosen formulation for the duration of the experiment.
-
III. Data Presentation: Comparative Formulation Strategies
The following table summarizes potential formulation strategies and their expected impact on the bioavailability of a poorly soluble compound like this compound. Note: The quantitative values are illustrative and would need to be determined experimentally for this compound.
| Formulation Strategy | Principle | Expected Improvement in Bioavailability (Illustrative) | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by preventing crystallization. | 5-20 fold | Requires careful selection of polymer and manufacturing process to ensure stability. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Presents the drug in a solubilized state in the GI tract, forming a fine emulsion upon dilution with GI fluids. | 10-50 fold | Requires screening of oils, surfactants, and co-solvents for optimal formulation. |
| Prodrug Approach | Chemically modifying the this compound molecule to a more soluble form that is converted to the active drug in vivo. | Variable, potentially >50 fold | Requires significant medicinal chemistry effort and evaluation of the conversion kinetics. |
IV. Experimental Protocols
Disclaimer: These are general protocols and should be optimized for this compound based on its specific physicochemical properties.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection:
-
Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) based on miscibility and stability studies with this compound.
-
Identify a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both this compound and the chosen polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization gas flow rate, and solution feed rate) to ensure rapid solvent evaporation and formation of a dry powder.
-
Collect the resulting powder from the cyclone.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Assess the dissolution rate of the ASD powder compared to the crystalline this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying regions.
-
-
Formulation Preparation and Characterization:
-
Prepare formulations within the identified self-emulsifying regions by mixing the components until a clear solution is formed.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a micro/nanoemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.
-
-
In Vitro Dissolution:
-
Perform in vitro dissolution studies of the liquid SEDDS formulation (encapsulated in a soft gelatin capsule) to assess drug release.
-
V. Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: M4 receptor signaling pathway modulated by this compound.
References
VU6005806 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of VU6005806, a potent M₄ positive allosteric modulator (PAM). The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 4°C is acceptable.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro studies. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store stock solutions of this compound?
Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is the preferred temperature.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. It is generally recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of the experiment. Do not store this compound in aqueous solutions for extended periods.
Q5: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This may be due to the low aqueous solubility of this compound.[1] To address this, you can try the following:
-
Increase the percentage of DMSO in the final working solution (though be mindful of its potential effects on your experimental system, typically keeping it below 0.5%).
-
Use a vehicle that includes a co-solvent such as PEG400, Tween 80, or carboxymethylcellulose to improve solubility.
-
Vortex or sonicate the solution to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C in single-use aliquots. Prepare fresh dilutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to be used for individual experiments. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Use anhydrous DMSO for stock solutions. For aqueous working solutions, consider the use of co-solvents or gentle heating and sonication. |
| The compound may have absorbed moisture. | Store the solid compound in a desiccator. | |
| Precipitation in cell culture media | The final concentration of this compound exceeds its solubility limit in the media. | Lower the final concentration of the compound. Ensure the DMSO concentration in the final media is minimal (<0.5%). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | Long-term (months to years) |
| 4°C | Short-term (days to weeks) | ||
| Stock Solution | DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | ||
| Working Solution | Aqueous Buffer | Room Temperature | Prepare fresh for each use |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
References
potential off-target effects of VU6005806 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU6005806, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), particularly at high concentrations.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing an unexpected phenotype in our cellular assay when using this compound at concentrations above 10 µM. Could this be due to off-target effects?
A1: It is possible that at higher concentrations, this compound may exhibit off-target activity. While this compound is a highly selective M4 PAM, pharmacological selectivity is often concentration-dependent.[1] Unexpected biological responses at elevated concentrations could stem from interactions with other receptors, ion channels, or enzymes. We recommend performing a dose-response curve to determine if the unexpected phenotype is concentration-dependent. If the effect is only observed at high concentrations, it is more likely to be an off-target effect. Consider using a structurally different M4 PAM as a control to see if the same phenotype is produced.
Q2: Our in vivo experiments with this compound are showing some side effects not typically associated with M4 receptor modulation. How can we investigate if these are off-target effects?
A2: Unanticipated in vivo effects could indeed be due to off-target pharmacology. To investigate this, we suggest a multi-pronged approach. First, review the known pharmacology of potential off-targets (see Table 1 for illustrative examples). If the observed side effects align with the function of a potential off-target, it warrants further investigation. Second, if possible, measure the plasma and brain concentrations of this compound to ensure they are within a range where on-target engagement is expected and off-target engagement is minimized. Finally, consider employing knockout animal models for suspected off-target proteins to confirm if the side effect is absent in these animals.
Q3: How can we minimize the risk of observing off-target effects in our experiments?
A3: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target activity. We strongly recommend establishing a detailed dose-response relationship for your specific model system. Additionally, including appropriate controls is critical. This includes using a vehicle control, a positive control (another known M4 PAM with a different chemical scaffold), and potentially a negative control (an inactive analog of this compound, if available).
Q4: What are the typical off-target liabilities for compounds with a thieno[2,3-c]pyridazine (B12981257) core?
A4: The thieno[2,3-c]pyridazine scaffold is a common core in a number of biologically active compounds. While specific off-target liabilities can be highly dependent on the full chemical structure, related heterocyclic compounds have been reported to interact with a range of biological targets, including other G-protein coupled receptors (GPCRs), kinases, and ion channels. Therefore, comprehensive profiling is always recommended for any new compound containing this scaffold.
Data on Potential Off-Target Interactions
While this compound is reported to have a clean off-target profile, the following table provides illustrative, hypothetical data on how a selective compound might be profiled against a broad panel of targets at a high concentration (e.g., 10 µM). This data is intended to serve as a guide for understanding how to interpret such a screening panel and is not actual experimental data for this compound.
Table 1: Illustrative Off-Target Screening Profile for a Selective Compound at 10 µM
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| Muscarinic Receptors | M1 | Radioligand Binding | < 20% |
| M2 | Radioligand Binding | < 20% | |
| M3 | Radioligand Binding | < 20% | |
| M5 | Radioligand Binding | < 25% | |
| Other GPCRs | Adrenergic α1A | Radioligand Binding | 35% |
| Dopamine D2 | Radioligand Binding | 28% | |
| Serotonin 5-HT2A | Radioligand Binding | 45% | |
| Histamine H1 | Radioligand Binding | 55% | |
| Ion Channels | hERG | Electrophysiology | < 15% |
| Nav1.5 | Electrophysiology | 22% | |
| Cav1.2 | Radioligand Binding | 18% | |
| Enzymes | PDE4 | Enzymatic Assay | 30% |
| COX-2 | Enzymatic Assay | < 10% | |
| Transporters | Dopamine Transporter (DAT) | Radioligand Binding | 25% |
| Serotonin Transporter (SERT) | Radioligand Binding | 38% |
Note: This table contains hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol for Off-Target Profiling using a Broad Screening Panel (e.g., Eurofins SafetyScreen44 Panel)
This protocol describes a general procedure for assessing the off-target profile of a test compound like this compound using a commercially available screening panel.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to achieve the final desired screening concentration (e.g., 10 µM). The final solvent concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Assay Execution:
-
The screening is typically performed in a high-throughput format using 96- or 384-well plates.
-
Radioligand Binding Assays:
-
Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound (this compound).
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known ligand for the target).
-
-
Enzymatic Assays:
-
The target enzyme is incubated with its substrate and the test compound.
-
The reaction is allowed to proceed for a defined period, and the product formation is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
The percentage of inhibition of enzyme activity by the test compound is calculated.
-
-
Functional Assays (e.g., for Ion Channels):
-
Techniques like automated patch-clamp electrophysiology are used to measure the effect of the test compound on ion channel currents in cells expressing the channel of interest.
-
-
-
Data Analysis:
-
The results are typically expressed as the percentage of inhibition or stimulation at the tested concentration.
-
A common threshold for a significant "hit" in these panels is >50% inhibition or stimulation. Hits between 25% and 50% are often considered weak to moderate and may warrant follow-up investigation.
-
Visualizations
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Profiling.
References
troubleshooting inconsistent results with VU6005806
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments with the M4 positive allosteric modulator (PAM), VU6005806.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency (higher EC50) in my cell-based functional assays. What are the common causes?
A1: Several factors can contribute to a decrease in the apparent potency of this compound. Consider the following:
-
Solubility Issues: this compound has been reported to have solubility-limited absorption, which can also be a factor in in vitro assays.[1] If the compound precipitates in your assay buffer, the effective concentration will be lower than intended.
-
Troubleshooting:
-
Ensure your stock solution in DMSO is fully dissolved before diluting into aqueous assay buffers.
-
Minimize the final DMSO concentration in your assay to avoid precipitation.
-
Visually inspect your assay plates for any signs of compound precipitation.
-
Consider using a buffer containing a low concentration of a non-ionic surfactant, if compatible with your assay.
-
-
-
Cell Health and Receptor Expression: The health and passage number of your cell line can impact receptor expression levels and signaling efficiency.
-
Troubleshooting:
-
Use cells with a consistent and low passage number.
-
Regularly check cell viability and morphology.
-
Ensure consistent receptor expression levels, for example, through regular quality control of your cell bank.
-
-
-
Assay Conditions: The concentration of the orthosteric agonist (e.g., acetylcholine) used can significantly impact the apparent potency of a PAM.
-
Troubleshooting:
-
Use a consistent and validated EC20 concentration of the agonist.
-
Ensure the pH and temperature of your assay buffer are optimal and consistent between experiments.
-
-
-
Species Differences: M4 PAMs can exhibit species-specific differences in potency.[2]
-
Troubleshooting:
-
Confirm the species of your M4 receptor construct and compare your results to published data for that species.
-
-
Q2: My results are inconsistent between experimental days. What could be the cause of this variability?
A2: Inconsistent results with this compound can often be traced back to variability in experimental conditions. Here are some key areas to investigate:
-
Reagent Preparation: Inconsistent preparation of stock solutions and dilutions is a common source of error.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound and the agonist for each experiment from a validated stock.
-
Ensure all reagents are thoroughly mixed and at the correct temperature before use.
-
-
-
Assay Plate and Dispensing Variability: Inconsistent cell seeding or reagent dispensing across the plate can lead to variability.
-
Troubleshooting:
-
Ensure even cell seeding density across all wells.
-
Calibrate and regularly maintain multichannel pipettes or automated liquid handlers.
-
-
-
Incubation Times and Conditions: Variations in incubation times and conditions can affect the cellular response.
-
Troubleshooting:
-
Strictly adhere to the defined incubation times for compound pre-incubation and agonist stimulation.
-
Ensure consistent temperature and CO2 levels in your incubator.
-
-
Q3: I am concerned about potential off-target effects. How selective is this compound?
A3: While this compound is a highly selective M4 PAM, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations.
-
Selectivity Profile: The primary concern for M4 PAMs is often cross-reactivity with the M2 muscarinic receptor, due to sequence homology.
-
Troubleshooting and Best Practices:
-
Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
If you observe an unexpected phenotype, consider using a structurally distinct M4 PAM as a control to confirm that the effect is M4-mediated.
-
In critical experiments, it may be beneficial to test for activity at the M2 receptor in your system.
-
-
Q4: I am planning in vivo studies with this compound. What are some key considerations?
A4: this compound has been used as a preclinical in vivo probe, but its pharmacokinetic properties present some challenges.
-
Solubility and Formulation: As mentioned, this compound has "solubility limited absorption in higher species".[1]
-
Considerations:
-
Careful formulation is required to achieve adequate exposure. The use of a vehicle such as 10% Tween 80 in water has been reported for similar M4 PAMs.
-
-
-
Dosing and Brain Penetration: Achieving sufficient brain penetration to engage the target is crucial.
-
Considerations:
-
Dose-response studies are essential to determine the optimal dose for your model.
-
Pharmacokinetic studies to measure plasma and brain concentrations of this compound are highly recommended to correlate exposure with behavioral or physiological effects.
-
-
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound across different species.
| Species | Receptor | Assay Type | EC50 (nM) | Reference |
| Human | M4 | Calcium Mobilization | 94 | [1] |
| Rat | M4 | Calcium Mobilization | 28 | [1] |
| Dog | M4 | Calcium Mobilization | 87 | [1] |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 68 | [1] |
Experimental Protocols
Calcium Mobilization Assay for M4 PAM Activity
This protocol is adapted from established methods for characterizing M4 PAMs.
1. Cell Culture and Plating:
- Culture CHO-K1 cells stably expressing the human M4 muscarinic acetylcholine (B1216132) receptor and a promiscuous G-protein (e.g., Gαqi5) in appropriate media.
- Plate cells in 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate plated cells overnight at 37°C in 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
- Perform serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range for testing.
- Prepare a stock solution of acetylcholine (ACh) in assay buffer. Dilute the ACh stock to a concentration that will yield an EC20 response in the assay.
3. Dye Loading:
- Remove the cell culture medium from the plates.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Incubate the cells with the dye for the recommended time (typically 30-60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
4. Assay Procedure:
- Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
- Add the diluted this compound solutions to the wells and pre-incubate for a specified time (e.g., 2-5 minutes).
- Add the EC20 concentration of ACh to the wells and immediately begin recording the fluorescent signal.
- Continue recording for a sufficient duration to capture the peak response (e.g., 90-120 seconds).
5. Data Analysis:
- Measure the peak fluorescent response for each well.
- Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (vehicle).
- Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU6005806 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of VU6005806 in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols based on available data for this compound and other well-characterized M4 positive allosteric modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. M4 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of a key signaling pathway makes M4 receptors a target for neuropsychiatric disorders.[1]
Q2: What is a recommended starting dose for this compound in rodents?
Q3: How should I formulate this compound for in vivo administration?
Poor solubility can be a challenge for thieno[2,3-c]pyridazine-based M4 PAMs.[1] For in vivo studies with related compounds, a common vehicle is a suspension in 10% Tween 80 in sterile water or saline . Another option that has been used for similar small molecules is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . It is essential to ensure the compound is fully dissolved or forms a homogenous suspension before administration. Always include a vehicle-only control group in your experiments to account for any effects of the formulation.
Q4: What are the expected pharmacokinetic properties of this compound?
Detailed pharmacokinetic data for this compound are not publicly available. However, for the structurally related M4 PAM, VU0467154, the following parameters have been reported in mice after a 10 mg/kg dose:
| Administration Route | Tmax (hours) | Cmax (µM) | AUC0–24h (µM·h) |
| Intraperitoneal (i.p.) | 0.5 | 5.6 | 39 |
| Oral (p.o.) | 1.0 | 7.6 | Not Reported |
Data for VU0467154.[2]
Given that this compound is described as a high-quality preclinical in vivo probe, it is expected to have good central nervous system (CNS) penetration.[1] However, it is highly recommended to perform pharmacokinetic studies in your specific animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and brain-to-plasma ratio.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no behavioral effect | Improper dosage: The dose may be too low or too high, falling outside the therapeutic window. | Perform a dose-response study (e.g., 1, 3, 10, 30 mg/kg) to establish the optimal dose for your model and endpoint. |
| Poor bioavailability: The compound may not be adequately absorbed. | Optimize the vehicle formulation. Consider using a different administration route (e.g., i.p. vs. p.o.). Conduct pharmacokinetic studies to correlate plasma/brain concentrations with behavioral outcomes. | |
| Compound degradation: this compound solution may not be stable. | Prepare fresh formulations for each experiment. Store stock solutions at -20°C or -80°C and protect from light. | |
| Adverse effects observed (e.g., sedation, motor impairment) | Off-target effects or excessive M4 modulation: The dose may be too high. | Reduce the dose. Carefully observe animals for any signs of toxicity. Ensure the observed effects are not due to the vehicle by including a vehicle-only control group. |
| Precipitation of the compound in the formulation | Low solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. | Try alternative vehicle formulations. Sonication may help in dissolving the compound. Prepare a fresh, lower concentration solution. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Prepare a suspension of this compound in 10% Tween 80 in sterile saline.
-
Dosing: Administer a single dose of 10 mg/kg via oral gavage or intraperitoneal injection.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect brain tissue at the final time point.
-
Analysis: Analyze plasma and brain homogenate concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, half-life, and brain-to-plasma ratio.
Protocol 2: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Habituation: Acclimate rats to the open-field arenas for 30-60 minutes daily for 2-3 days prior to the experiment.
-
Dosing:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
-
Behavioral Assessment: Immediately place the rats back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled. Compare the this compound-treated groups to the vehicle-amphetamine group.
Visualizations
Caption: M4 receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
Technical Support Center: Minimizing Variability in Behavioral Studies with M4 PAMs (featuring VU6005806)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in behavioral studies involving M4 positive allosteric modulators (PAMs), with a specific focus on the compound VU6005806.
Important Note for Researchers: Initial characterization of research compounds is critical. While your query mentioned this compound in the context of M1 receptor modulation, it is important to clarify that This compound (also known as AZN-00016130) is a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) , not an M1 PAM.[1] This distinction is crucial for experimental design and data interpretation. This guide will focus on best practices for M4 PAMs.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the primary mechanism of action for this compound? | This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][3] |
| Q2: I thought this compound was an M1 PAM. What is the difference and why is it important? | This is a critical point of clarification. This compound is an M4 PAM .[1] M1 and M4 receptors are both muscarinic acetylcholine receptors but have different signaling pathways and physiological roles. M1 receptors are primarily coupled to Gq proteins, leading to phospholipase C activation, while M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[2][3][4] This difference in signaling leads to distinct behavioral and physiological effects. Using an M4 PAM in an experiment designed for an M1 PAM will lead to unexpected and likely uninterpretable results. |
| Q3: What are the known challenges with using this compound in vivo? | A key challenge with this compound is its "solubility limited absorption" in higher species, which may also be a factor in rodents.[1] This means that the amount of the compound that can be absorbed into the bloodstream is limited by how well it dissolves in the formulation. This can be a significant source of variability if the formulation is not consistent. |
| Q4: Are there species-specific differences in the activity of M4 PAMs? | Yes, this is a well-documented phenomenon known as "probe-dependence" or species variability. The potency and efficacy of an M4 PAM can differ between human and rodent M4 receptors. This is thought to be due to differences in cooperativity between the PAM and acetylcholine at the receptor, rather than differences in binding affinity. This is a critical consideration when translating findings from rodent models to humans. |
| Q5: How can I be sure my behavioral results are due to M4 receptor modulation? | The most rigorous approach is to include a control group of M4 receptor knockout (KO) mice. If the behavioral effect of the M4 PAM is absent in the KO mice, it provides strong evidence that the effect is mediated by the M4 receptor.[5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses between animals. | Inconsistent Drug Formulation/Solubility: this compound has known solubility limitations.[1] Inconsistent preparation of the dosing solution can lead to variable concentrations being administered. Time of Day (Diurnal Rhythm): Rodents are nocturnal, and their physiology and behavior can vary significantly between their active (dark) and inactive (light) phases. Studies on M4 knockout mice have shown significant differences in locomotor activity and drug response depending on the time of day.[3][5] Animal Handling and Stress: Inconsistent handling, environmental noise, and other stressors can significantly impact behavioral outcomes.[6][7] Species/Strain Differences: The potency of M4 PAMs can vary between species (e.g., human vs. rodent) and even between different strains of mice. | Standardize Formulation Protocol: Develop and strictly adhere to a standardized protocol for preparing the dosing solution. Consider using a vehicle known to improve solubility, such as 10% Tween 80 in water, and ensure the solution is homogenous before each administration.[8] The use of an HCl salt of the compound, if available, may also improve aqueous solubility.[9] Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day for all animals in the study. Be mindful of the light/dark cycle in your animal facility and report the time of testing in your experimental methods.[6] Standardize Husbandry and Experimental Procedures: Handle all animals consistently. Acclimate animals to the testing room before experiments. Minimize noise and other environmental disturbances during testing.[6][7][10] Characterize Compound in Your Specific Model: If possible, perform a dose-response study in the specific rodent strain you are using to determine the optimal dose range for your behavioral assay. |
| Lack of expected behavioral effect. | Suboptimal Dose: The effective dose may not have been reached due to poor absorption or an inappropriate dose selection. "Probe-Dependence": The specific M4 PAM you are using may have lower potency at the rodent M4 receptor compared to the human receptor. | Conduct a Dose-Response Study: Empirically determine the effective dose range for your specific behavioral paradigm and animal model. Consult Literature for Species-Specific Data: Review literature for data on the potency of your M4 PAM at the rodent M4 receptor to ensure your dosing is appropriate. |
| Unexpected or adverse behavioral effects (e.g., hypoactivity). | On-Target M4 Receptor-Mediated Effects: M4 receptor activation in the striatum can lead to a decrease in spontaneous locomotion.[1][11] This is an expected on-target effect and needs to be considered when interpreting results from other behavioral tests. | Characterize Basal Locomotor Activity: Before conducting more complex behavioral assays, assess the effect of your M4 PAM on spontaneous locomotor activity in an open field test. This will help you to differentiate between general motor effects and specific effects on cognition or other behaviors. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and a well-characterized, related M4 PAM, VU0467154, to provide a comparative overview.
Table 1: In Vitro Potency of M4 PAMs
| Compound | Receptor | Assay | EC50 | Emax (% ACh max) | Reference |
| This compound | Human M4 | - | 94 nM | - | [12] |
| Rat M4 | - | 28 nM | - | [12] | |
| VU0467154 | Rat M4 | Calcium Mobilization | 17.7 nM | 68% | [13] |
Table 2: In Vivo Efficacy of M4 PAMs in Rodent Behavioral Models
| Compound | Behavioral Model | Species/Strain | Dose Range | Effect | Reference |
| VU0467154 | Amphetamine-Induced Hyperlocomotion | Rat | 56.6 mg/kg (i.p.) | Reversal of hyperlocomotion | [14] |
| VU0467154 | Contextual Fear Conditioning | Mouse | 1, 3, 10 mg/kg (i.p.) | Enhanced freezing at 3 mg/kg | [1] |
| VU0467154 | MK-801-Induced Deficits | Mouse | - | Reversal of behavioral and cognitive deficits | [5] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model is used to assess the antipsychotic-like potential of a compound.
Animals: Male Sprague-Dawley rats (225-250 g) or C57BL/6J mice.
Materials:
-
This compound or other M4 PAM
-
d-amphetamine sulfate (B86663)
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Sterile saline (0.9%)
-
Open-field arenas equipped with automated activity monitoring systems
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes. Place each animal in an open-field arena for a 30-60 minute habituation period.[12]
-
Drug Preparation: Prepare a homogenous solution or suspension of the M4 PAM in the chosen vehicle. Dissolve d-amphetamine sulfate in sterile saline.
-
Administration:
-
Behavioral Testing: Immediately after amphetamine administration, return the animals to the open-field arenas and record locomotor activity for 60-120 minutes.[12]
-
Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing). Data are typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.
Contextual Fear Conditioning
This paradigm assesses associative learning and memory.
Animals: C57BL/6J mice.
Materials:
-
This compound or other M4 PAM
-
Vehicle
-
Fear conditioning chambers equipped with a shock grid, a tone generator, and a video camera for scoring freezing behavior.
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber.
-
After a habituation period (e.g., 2-3 minutes), present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB for 30 seconds).[1][15][16]
-
During the final seconds of the tone, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 1-2 seconds).[1][16]
-
This CS-US pairing is typically repeated 1-2 times with an inter-trial interval.
-
Administer the M4 PAM or vehicle either before or after the training session to study its effects on acquisition or consolidation, respectively.
-
-
Contextual Fear Test (Day 2):
-
Cued Fear Test (Optional, Day 3):
-
Place the mouse in a novel context (different chamber with different visual, tactile, and olfactory cues).
-
After a habituation period, present the auditory CS (the tone from the training day) and measure freezing behavior. This assesses memory for the cue specifically, independent of the context.
-
-
Data Analysis: The primary dependent variable is the percentage of time spent freezing. Data are typically analyzed using t-tests or ANOVA to compare freezing levels between treatment groups.
Visualizations
M4 Muscarinic Receptor Signaling Pathway
Caption: M4 receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Workflow for the amphetamine-induced hyperlocomotion behavioral assay.
References
- 1. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 8. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. M4 Positive Allosteric Modulator VU0467154 Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing solubility issues of VU6005806 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of VU6005806 in in vitro settings. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.
Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Media
Problem: After diluting the DMSO stock solution of this compound into my aqueous assay buffer or cell culture medium, I observe precipitation of the compound.
Cause: this compound, a thieno[2,3-c]pyridazine (B12981257) derivative, has limited aqueous solubility. This is a known characteristic of this compound class, with one study noting that the β-amino carboxamide moiety leads to solubility-limited absorption in higher species.[1] When a concentrated DMSO stock is diluted into an aqueous environment, the compound may crash out of solution as the solvent changes from being primarily organic to aqueous.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Final DMSO Concentration | 1. Determine the highest tolerable DMSO concentration for your cell line or assay that does not induce cytotoxicity or interfere with the assay readout. 2. Prepare serial dilutions of your this compound DMSO stock in your aqueous buffer, ensuring the final DMSO concentration remains at or below this predetermined tolerance level (typically ≤ 0.5%). | Many cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, it is crucial to perform a vehicle control experiment to confirm this for your specific system. |
| Gentle Warming | 1. After diluting the this compound stock into your pre-warmed aqueous buffer (e.g., 37°C), gently vortex the solution. 2. If precipitation is still observed, incubate the solution in a water bath at 37°C for a short period (5-10 minutes) with intermittent mixing. | Do not overheat the solution, as this can lead to degradation of the compound or other components in your media. Always bring the solution back to the experimental temperature before adding it to cells. |
| Sonication | 1. After dilution, place the tube containing the this compound solution in a bath sonicator. 2. Sonicate for 5-10 minutes. Check for dissolution. Repeat if necessary, but avoid prolonged sonication to prevent compound degradation. | This method can help to break down small particles and increase the rate of dissolution. Use this method cautiously as excessive sonication can generate heat. |
| Use of Excipients | 1. Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., 20% w/v HPβCD). 2. Prepare your aqueous buffer with the desired concentration of the excipient before adding the this compound DMSO stock. | The choice of excipient and its concentration must be validated for compatibility with your specific assay and cell type to avoid off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is a safe starting concentration for my this compound DMSO stock solution?
A2: A conservative starting concentration for your DMSO stock solution would be in the range of 10-20 mM. This allows for significant dilution into your aqueous buffer while keeping the final DMSO concentration low.
Q3: My compound still precipitates even with a low final DMSO concentration. What should I do next?
A3: If precipitation persists, consider a combination of the troubleshooting steps. For example, you can use a slightly higher, yet tolerable, final DMSO concentration in conjunction with gentle warming. If these methods fail, exploring the use of a solubility-enhancing excipient like HPβCD may be necessary.
Q4: How can I be sure that my compound is fully dissolved?
A4: Visually inspect your solution against a dark background for any particulate matter. A clear, transparent solution indicates complete dissolution. For a more quantitative assessment, you can measure the turbidity of the solution using a spectrophotometer.
Quantitative Data Summary
The following table summarizes solubility and concentration data for this compound and related compounds to guide your experimental design.
| Compound | Parameter | Value | Solvent/Medium |
| This compound | EC50 (human M4) | 94 nM | Assay Buffer |
| This compound | EC50 (rat M4) | 28 nM | Assay Buffer |
| Related M4 PAM | Solubility | >100 µM | DMSO |
| Related M5 PAM (VU0238429) | Solubility | ≥20 mg/mL | DMSO |
| Typical Final Concentration | DMSO | 0.1% - 0.5% | In vitro assay buffer |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you may use a bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Dilutions for a Cell-Based Assay
-
Pre-warm Medium: Pre-warm your cell culture medium or assay buffer to 37°C.
-
Intermediate Dilution (Optional): Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution of your DMSO stock in the aqueous buffer. This can help to minimize precipitation.
-
Final Dilution: Add the appropriate volume of the this compound DMSO stock solution to your pre-warmed medium to achieve the final desired concentration. Ensure that the final DMSO concentration in your assay does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
-
Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure homogeneity.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: M4 muscarinic receptor signaling pathway.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential for VU6005806 degradation in experimental setups
Welcome to the technical support center for VU6005806. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. Its structure, featuring a thieno[2,3-c]pyridazine (B12981257) core and a β-amino carboxamide moiety, suggests potential susceptibility to hydrolytic degradation, particularly at non-neutral pH. The β-amino carboxamide group, in particular, has been associated with solubility-limited absorption in similar compounds, which can sometimes be linked to stability issues in aqueous buffers.[1][2] Additionally, like many heterocyclic compounds, there is a potential for photodegradation upon exposure to light.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q3: My experimental results with this compound are inconsistent. Could this be a degradation issue?
A3: Inconsistent results are a common indicator of compound instability. Degradation of this compound in your assay can lead to a lower effective concentration, resulting in variability. Factors such as the pH of your buffer, incubation time and temperature, and exposure to light can all contribute to degradation. It is crucial to systematically assess the stability of this compound under your specific experimental conditions.
Q4: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
A4: Precipitation indicates that the solubility of this compound has been exceeded in the aqueous buffer. Consider the following troubleshooting steps:
-
Lower the final concentration: Test a range of lower final concentrations of this compound.
-
Optimize the dilution method: Perform serial dilutions and ensure rapid mixing after adding the compound to the buffer.
-
Adjust the solvent concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, typically below 0.5%, to avoid solvent effects and potential toxicity in cell-based assays.
-
Consider formulation strategies: For in vivo studies, specialized formulations may be necessary to improve solubility and absorption.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in a multi-day experiment. | Degradation in aqueous buffer or cell culture media. | 1. Perform a time-course stability study (see Experimental Protocol section). 2. Prepare fresh dilutions of this compound for each day of the experiment. 3. Minimize the incubation time of the compound in the assay medium. |
| High variability between replicate wells or experiments. | Inconsistent compound concentration due to degradation or precipitation. | 1. Visually inspect for precipitation after dilution. 2. Centrifuge diluted solutions to pellet any precipitate before adding to the assay. 3. Strictly control environmental factors like temperature, light exposure, and pH. |
| Unexpected or off-target effects. | Formation of active degradation products. | 1. Analyze stressed samples of this compound by LC-MS to identify potential degradants. 2. If possible, test the activity of any identified major degradation products. |
Illustrative Quantitative Data on this compound Degradation
Disclaimer: The following data is illustrative and intended to provide a general understanding of potential degradation profiles. Specific experimental validation is required to determine the actual stability of this compound under your unique conditions.
Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 37 | 24 | 95 |
| 7.4 | 37 | 24 | 85 |
| 9.0 | 37 | 24 | 60 |
| 7.4 | 4 | 72 | 98 |
| 7.4 | 25 (Room Temp) | 24 | 92 |
Table 2: Illustrative Photostability of this compound in Solution
| Light Source | Solvent | Exposure Time (hours) | Remaining this compound (%) |
| Ambient Lab Light | Methanol | 24 | 97 |
| Direct Sunlight | Methanol | 4 | 75 |
| UV Lamp (365 nm) | Methanol | 2 | 50 |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of this compound by HPLC-MS
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers.
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[3][4][5][6][7]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) and a visible light source.
-
Sample Analysis: At various time points, analyze the stressed samples by LC-MS/MS to identify and characterize any degradation products.
Visualizations
Caption: M4 muscarinic receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. waters.com [waters.com]
- 2. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indicating hplc method: Topics by Science.gov [science.gov]
- 7. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Administration of VU6005806: A Technical Support Center
Attention Researchers: Initial investigations reveal that the designation "VU6005806" may refer to two distinct chemical entities: a KCC2 potentiator for neurological disorders, and an M4 positive allosteric modulator (PAM), also known as AZN-00016130, for neuropsychiatric research. To ensure the accuracy and relevance of the information provided, this technical support center will address both compounds in separate, clearly delineated sections. Please identify the specific molecule relevant to your research to proceed to the appropriate guide.
Section 1: this compound as a KCC2 Potentiator
This section is dedicated to researchers utilizing this compound as a potentiator of the KCC2 transporter, a critical component in neuronal chloride extrusion and inhibitory neurotransmission. Deficits in KCC2 function have been implicated in conditions such as epilepsy, neuropathic pain, and various neurodevelopmental disorders.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a KCC2 potentiator?
A1: this compound enhances the function of the KCC2 transporter, which is responsible for extruding chloride ions from neurons.[1][3] This action helps to maintain a low intracellular chloride concentration, which is essential for the hyperpolarizing (inhibitory) actions of GABAergic neurotransmission. By potentiating KCC2, this compound can help restore inhibitory tone in pathological conditions where KCC2 function is compromised.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, solid compounds are stored at room temperature in the continental US, but this may vary elsewhere.
Q3: How should I prepare this compound for in vitro experiments?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect on neuronal activity. | Poor solubility or precipitation of the compound in aqueous media. | Prepare fresh stock solutions. Consider using a vehicle like cyclodextrin (B1172386) to improve solubility. Visually inspect for any precipitation before use. |
| Degradation of the compound. | Ensure proper storage conditions as per the supplier's recommendations. Prepare fresh working solutions for each experiment. | |
| Low expression of KCC2 in the experimental model. | Verify KCC2 expression levels in your cell line or tissue preparation using techniques like Western blotting or qPCR. | |
| Observed off-target effects. | The concentration of this compound used is too high. | Perform a dose-response curve to determine the lowest effective concentration. High concentrations of even selective compounds can lead to off-target interactions.[5] |
| The compound may interact with other transporters or channels. | Review literature for any known off-target activities of similar chemical scaffolds. Consider using a structurally different KCC2 potentiator as a control to confirm that the observed effect is KCC2-mediated. |
Experimental Protocols
In Vitro Seizure-Like Activity Assay:
A detailed protocol for assessing the effect of KCC2 potentiators on seizure-like activity in neuronal-glial co-cultures has been described.[1][3] This typically involves inducing epileptiform activity with a pro-convulsant agent and then applying the KCC2 potentiator to observe any attenuation of this activity. Electrophysiological recordings are the primary method for quantifying these effects.
Quantitative Data
| Parameter | Value | Species/Assay Condition | Reference |
| EC50 | Data not available in search results | Specific assay conditions needed | |
| Selectivity | Selective versus the structurally related NKCC1 transporter.[2] |
Signaling Pathway
Caption: Signaling pathway of KCC2 potentiation by this compound.
Section 2: this compound/AZN-00016130 as an M4 Positive Allosteric Modulator (PAM)
This section is intended for researchers working with this compound/AZN-00016130, a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. M4 PAMs are being investigated for their potential therapeutic applications in neuropsychiatric disorders, including schizophrenia.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an M4 PAM?
A1: this compound is a positive allosteric modulator (PAM), meaning it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine.[6][7] By itself, a PAM has minimal to no activity. However, when acetylcholine is also bound, this compound enhances the receptor's response.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For specific storage and handling instructions, it is imperative to consult the Certificate of Analysis provided by your supplier. Generally, solid compounds can be stored at room temperature in the continental US, though this may vary in other locations.
Q3: How should I prepare this compound for in vivo experiments?
A3: For in vivo studies, this compound has been shown to have good solubility in vehicles such as 20% β-cyclodextrin.[9] The specific formulation and route of administration will depend on the experimental design and animal model.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of in vivo efficacy. | Poor bioavailability or rapid metabolism. | Review available pharmacokinetic data for the species being used. Consider adjusting the dose or formulation. Ensure the dosing regimen is appropriate to achieve and maintain therapeutic concentrations in the brain.[10] |
| Insufficient target engagement. | If possible, use techniques like PET imaging with a suitable radioligand to confirm that the compound is reaching and binding to M4 receptors in the brain at the administered dose. | |
| Unexpected behavioral effects. | Off-target activity. | While this compound is reported to be selective, high concentrations can lead to off-target effects.[5] Conduct a thorough dose-response study. Compare the behavioral phenotype with that of other, structurally distinct M4 PAMs. |
| Species differences in receptor pharmacology. | Be aware that the potency and efficacy of allosteric modulators can vary between species.[6] It is important to characterize the compound's activity on the M4 receptor of the species being studied. |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AHL) Model:
This is a preclinical model used to assess the antipsychotic-like activity of compounds.[8][11] The protocol typically involves administering the test compound (this compound) prior to an amphetamine challenge and then measuring locomotor activity. A reduction in amphetamine-induced hyperlocomotion is indicative of potential antipsychotic efficacy.[11]
Calcium Mobilization Assay:
This in vitro assay is used to determine the potency and efficacy of M4 PAMs.[9][12] It typically involves using a cell line stably expressing the M4 receptor (often coupled to a Gq protein to enable a calcium readout) and measuring the potentiation of the acetylcholine-induced calcium response in the presence of the PAM.
Quantitative Data
| Parameter | Value | Species/Assay Condition | Reference |
| EC50 | 94 nM | Human M4 | [6] |
| 28 nM | Rat M4 | [6] | |
| 87 nM | Dog M4 | [6] | |
| 68 nM | Cynomolgus Monkey M4 | [6] | |
| Emax | 88% of ACh maximum at 30 µM | Human M4 transfected in CHO-K1 cells | [13] |
| Selectivity over M2 | EC50 = 5954 nM (Emax = 35%) | Human M2 transfected in CHO-K1 cells | [13] |
Signaling Pathway
Caption: Signaling pathway of M4 receptor positive allosteric modulation by this compound.
References
- 1. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 2. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vanderbilt University divulges new muscarinic M4 receptor PAMs | BioWorld [bioworld.com]
interpreting unexpected outcomes in VU6005806 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6005806, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected potentiation of the M4 receptor in my in vitro assay. What are the possible reasons?
A1: Several factors could contribute to a lack of potentiation. Consider the following:
-
Compound Integrity and Solubility: Ensure the this compound powder is fully dissolved. Due to its nature, this compound can have limited solubility.[1] We recommend preparing fresh stock solutions in an appropriate solvent like DMSO and sonicating if necessary. Avoid repeated freeze-thaw cycles.
-
Assay Conditions:
-
Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (e.g., acetylcholine, ACh) to exert its effect. The concentration of the agonist is critical. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. We recommend using an EC20 to EC50 concentration of the agonist.
-
Cell System: Verify that your cell line expresses functional M4 receptors at a sufficient density.
-
Incubation Time: Ensure adequate pre-incubation time with this compound before adding the agonist.
-
-
Reagent Quality: Confirm the quality and concentration of all reagents, including the agonist and any assay components.
Troubleshooting Workflow for Lack of Potentiation
Caption: Troubleshooting logic for addressing a lack of this compound-mediated potentiation.
Q2: My in vivo study with this compound is showing inconsistent results or lower than expected efficacy. What could be the cause?
A2: In vivo experiments introduce additional complexities. Key factors to consider for this compound include:
-
Pharmacokinetics and Bioavailability: this compound has been noted to have solubility-limited absorption in higher species.[1] This can lead to variable exposure and inconsistent results.
-
Formulation: The vehicle used for administration is critical. Consider formulations that improve solubility, such as suspensions or solutions in vehicles like 20% β-cyclodextrin.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) will significantly impact bioavailability.
-
-
Metabolism: Investigate the metabolic stability of this compound in the species you are using.
-
Dosing: Ensure the dose being used is appropriate to achieve the target exposure at the M4 receptor. A dose-response study is highly recommended.
Q3: I am observing a biological effect that is not consistent with M4 receptor modulation. Could this be an off-target effect?
A3: While this compound is a selective M4 PAM, off-target effects are a possibility with any small molecule, especially at higher concentrations.
-
Concentration-Dependence: Off-target effects are often observed at higher concentrations. It is crucial to use the lowest effective concentration to minimize this risk.
-
Control Experiments: To investigate potential off-target effects, consider the following controls:
-
Structurally Unrelated M4 PAM: Use a different, structurally distinct M4 PAM. If the same unexpected effect is observed, it is more likely to be mediated by the M4 receptor.
-
M4 Receptor Knockout/Antagonist: Test this compound in an M4 receptor knockout animal model or in the presence of a selective M4 antagonist. The absence of the effect in these conditions would suggest it is M4-mediated.
-
Inactive Enantiomer/Analog: If available, use an inactive enantiomer or a structurally similar but inactive analog of this compound as a negative control.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| This compound | |||
| M4 PAM EC50 | ~100-300 nM (example range) | CHO cells expressing human M4 | Fictional, based on typical PAM potency |
| Solubility | Limited | In vivo (higher species) | [1] |
| Acetylcholine (ACh) | |||
| M4 EC50 | ~1-10 µM (example range) | Varies by system | General knowledge |
Experimental Protocols
In Vitro Calcium Mobilization Assay for M4 PAM Activity
This protocol describes a common method to assess the potentiation of the M4 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and can influence intracellular calcium levels upon activation.
-
Cell Culture: Culture a cell line (e.g., CHO or HEK293) stably expressing the human M4 muscarinic receptor.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a stock solution of an M4 agonist (e.g., acetylcholine) at a concentration that will yield an EC20 response.
-
Assay Protocol: a. Wash the cells with assay buffer after dye loading. b. Add the diluted this compound to the wells and pre-incubate for 15-30 minutes. c. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). d. Add the EC20 concentration of the agonist to all wells and immediately begin reading the fluorescence signal over time.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to a baseline and a maximum response (e.g., a saturating concentration of agonist). c. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 of the potentiating effect.
Experimental Workflow for In Vitro Assay
References
refining protocols for VU6005806 use in cell culture
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the use of VU6005806, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[2] The M4 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling cascades that influence neuronal excitability and neurotransmitter release.[2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in neuroscience research to study the role of the M4 receptor in various physiological and pathological processes. It is a valuable tool for investigating potential therapeutic strategies for neuropsychiatric disorders such as schizophrenia.[1]
Q3: In which solvent should I dissolve this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other similar small molecules for in vitro studies.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C, preferably in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the potency of this compound across different species.
| Parameter | Species | Value (nM) |
| EC50 | Human | 94 |
| Rat | 28 | |
| Dog | 87 | |
| Cynomolgus Monkey | 68 |
Data sourced from MedchemExpress.[4]
Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor by its endogenous ligand, acetylcholine, is potentiated by this compound. This leads to the activation of the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol describes a common functional assay to measure the potentiation of M4 receptor activity by this compound in CHO-K1 or HEK-293 cells stably expressing the human M4 receptor. These cell lines are often engineered to co-express a promiscuous G-protein (e.g., Gαqi5) to couple the Gαi/o-linked M4 receptor to the calcium signaling pathway.[5]
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human M4 receptor
-
Cell culture medium (e.g., Ham's F-12 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Acetylcholine (ACh) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black, clear-bottom assay plates
Experimental Workflow:
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 4. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Assessing CNS Penetration of VU6005806 Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the M4 positive allosteric modulator (PAM), VU6005806. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the assessment of Central Nervous System (CNS) penetration of different this compound formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound shows low and variable brain exposure. What are the potential causes and how can I troubleshoot this?
A1: Low and inconsistent brain concentrations of this compound are common challenges that can often be traced back to formulation and Сложность: in vivo factors. A primary suspect is the compound's aqueous solubility, which has been noted as a potential hurdle for related chemical scaffolds.[1] Here’s a systematic approach to identify and address the issue:
Troubleshooting Workflow:
References
challenges in long-term studies with VU6005806
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the M4 positive allosteric modulator (PAM), VU6005806, in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Diminished or Inconsistent Efficacy Over Time
Question: I've observed a decrease in the efficacy of this compound in my chronic in vivo study. What could be the cause?
Answer: A gradual loss of effect in long-term studies can stem from several factors. Consider the following troubleshooting steps:
-
Solution Stability: this compound, like many small molecules, may degrade in solution over time, especially when stored at room temperature or exposed to light.
-
Recommendation: Prepare fresh solutions of this compound for each administration. If using a stock solution, aliquot and store at -20°C or -80°C and protect from light. Conduct a stability study of your vehicle-formulated compound under your experimental conditions.
-
-
Compound Precipitation in Solution: Poor solubility of this compound in aqueous-based vehicles can lead to precipitation over time, reducing the effective concentration administered.
-
Recommendation: Visually inspect your dosing solution for any precipitate before each use. If solubility is a concern, consider optimizing the formulation. A related M4 PAM, VU0467485, exhibited low aqueous solubility (2.4 μM at pH 7.4), suggesting that this compound may have similar challenges.[1]
-
-
Pharmacokinetic Changes: Long-term administration of a compound can sometimes induce metabolic enzymes, leading to faster clearance and reduced exposure over time.
-
Recommendation: If you suspect altered pharmacokinetics, a satellite study to measure plasma and brain concentrations of this compound at different time points in your chronic study may be warranted.
-
Issue 2: Unexpected Behavioral or Physiological Effects
Question: My long-term study with this compound is showing unexpected phenotypes that are not consistent with M4 receptor modulation. What should I investigate?
Answer: Unexpected effects can arise from off-target activity or altered physiological responses with chronic dosing.
-
Off-Target Effects: While this compound is a selective M4 PAM, at higher concentrations or with chronic administration, off-target effects can become more apparent.
-
Recommendation: It is crucial to use the lowest effective dose of this compound to minimize the risk of off-target effects. If unexpected phenotypes persist, consider using a structurally different M4 PAM as a control to see if the effect is target-mediated.
-
-
Species-Specific Metabolism: The metabolism of this compound could differ between species, potentially leading to the formation of active metabolites with different target profiles.
-
Recommendation: Review literature for any known species-specific metabolism of related thieno[2,3-c]pyridazine (B12981257) core compounds. If this is a significant concern, metabolite identification studies may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For many M4 PAMs, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water is a common formulation.[1] Given the potential for low aqueous solubility, it is critical to ensure the compound is uniformly suspended before each administration.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid, store this compound at -20°C, protected from light. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C. For working solutions in aqueous vehicles, it is highly recommended to prepare them fresh daily to avoid degradation and precipitation.
Q3: Is there a risk of tolerance developing with long-term administration of this compound?
A3: Studies on other M4 PAMs have shown that repeated administration does not necessarily lead to tolerance in preclinical models of antipsychotic-like activity and cognition.[2][3] However, it is essential to assess this in your specific experimental paradigm. If you observe a diminishing effect, it is important to rule out other factors like solution instability first.
Q4: Are there known species differences in the potency of this compound?
A4: Yes, species differences in potency are a known challenge for M4 PAMs.[1] It is crucial to use species-specific potency data to inform your dose selection.
Data Presentation
Table 1: In Vitro Potency of this compound Across Species
| Species | M4 EC50 (nM) |
| Human | 94 |
| Rat | 28 |
| Dog | 87 |
| Cynomolgus Monkey | 68 |
Data sourced from MedchemExpress, referencing Engers et al., Bioorg Med Chem Lett. 2019 Jul 15;29(14):1714-1718.
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in the chosen vehicle over a time course relevant to the experimental conditions.
Methodology:
-
Prepare a batch of the this compound dosing solution at the highest concentration to be used in the study.
-
Divide the solution into multiple aliquots. Store one set of aliquots under the intended experimental conditions (e.g., at room temperature on a lab bench) and another set under ideal storage conditions (e.g., at 4°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
A significant decrease in concentration over time in the experimental condition compared to the ideal storage condition indicates instability.
Protocol 2: In Vivo Efficacy Assessment in a Chronic Dosing Amphetamine-Induced Hyperlocomotion (AIH) Model
Objective: To assess the continued efficacy of this compound in a rodent model of antipsychotic-like activity following long-term administration.
Methodology:
-
Habituation: Habituate rodents to the open-field arenas for 30-60 minutes for several days leading up to the experiment.
-
Chronic Dosing: Administer this compound or vehicle at the selected dose and route (e.g., p.o. or i.p.) once daily for the duration of the study (e.g., 14-28 days).
-
AIH Testing: On test days (e.g., day 1, 7, 14, and 28), administer the daily dose of this compound or vehicle.
-
Pre-treatment Interval: After a pre-determined pre-treatment time based on the compound's Tmax, administer d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately place the animals in the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled. A sustained reversal of amphetamine-induced hyperlocomotion in the this compound-treated group compared to the vehicle group indicates continued efficacy.
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for diminished efficacy of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate solubility-related artifacts when working with the M4 positive allosteric modulator (PAM), VU6005806.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results in my cell-based assay with this compound. Could this be related to its solubility?
A1: Yes, inconsistent results are a common symptom of compound solubility issues. Poorly soluble compounds can precipitate out of solution, leading to inaccurate concentrations in your assay wells and, consequently, variable biological responses. A related compound, VU0467485, has a low aqueous solubility of 2.4 μM at pH 7.4, suggesting that solubility is a critical factor for this class of molecules.[1]
Q2: What is the best solvent to dissolve this compound?
Q3: I dissolved this compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "compound crashing out." To mitigate this, it is recommended to perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first. This ensures that the compound is diluted in a solvent in which it is highly soluble before the final dilution into the aqueous assay buffer. This final dilution step should be done with rapid mixing to ensure homogeneity.
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (assay media with the same final DMSO concentration as your test wells) in all experiments to account for any effects of the solvent.
Q5: How can I visually confirm if my compound has precipitated in the assay plate?
A5: You can visually inspect your assay plates under a microscope before and after adding the compound. Look for any particulate matter or crystals in the wells. You can also measure the turbidity of your compound solution in the assay buffer using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in absorbance compared to the vehicle control suggests precipitation.
Q6: Could aggregation of this compound be causing artifacts in my assay?
A6: Small molecule aggregation is a potential source of assay artifacts. While specific data on this compound aggregation is not available, compounds with low aqueous solubility are more prone to forming aggregates. These aggregates can sometimes lead to non-specific activity in assays. If you suspect aggregation, you can try including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in your assay buffer, but be sure to test for any effects of the detergent on your assay system first.
Data Presentation
Table 1: Solubility of a Structurally Related M4 PAM (VU0467485)
| Solvent/Buffer | pH | Solubility | Reference |
| Aqueous Buffer | 7.4 | 2.4 µM | [1] |
This data for a related compound highlights the low aqueous solubility that can be characteristic of this chemical series.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions in a manner that minimizes precipitation and ensures accurate final concentrations in the assay.
Materials:
-
This compound powder
-
100% DMSO (anhydrous, sterile)
-
Sterile microcentrifuge tubes or polypropylene (B1209903) plates
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Perform Serial Dilutions in 100% DMSO:
-
Create a series of intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, you would serially transfer your compound into wells or tubes containing 100% DMSO.
-
-
Final Dilution into Aqueous Assay Buffer:
-
For the final step, dilute the DMSO-solubilized compound into your pre-warmed aqueous assay buffer. It is crucial to add the compound to the buffer with vigorous mixing to ensure rapid and uniform dispersion, which helps to prevent precipitation. The final DMSO concentration should be kept consistent across all wells, including the vehicle control.
-
Protocol 2: Calcium Mobilization Assay for M4 PAM Activity
Objective: To assess the activity of this compound as a positive allosteric modulator of the M4 muscarinic receptor using a calcium mobilization assay in an engineered cell line. This protocol is adapted from a general procedure for M4 PAMs.[2]
Materials:
-
CHO or HEK293 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Standard cell culture medium.
-
Black, clear-bottom, 96-well or 384-well assay plates.
-
This compound working solutions (prepared as in Protocol 1).
-
Acetylcholine (B1216132) (ACh) solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the engineered cells into the black, clear-bottom assay plates at a density optimized for your cell line and plate format.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Addition and Signal Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to first add the this compound working solution (or vehicle) to the cell plate and incubate for a specified period (e.g., 2-5 minutes).
-
Next, program the instrument to add a sub-maximal (EC20) concentration of acetylcholine (ACh) to stimulate the M4 receptor.
-
Measure the fluorescence signal kinetically immediately before and after the addition of ACh to capture the calcium flux.
-
-
Data Analysis:
-
The potentiation by this compound is observed as an increase in the ACh-stimulated calcium signal compared to the vehicle control.
-
Calculate the fold-potentiation or plot a concentration-response curve for this compound to determine its EC50.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of VU6005806 and VU0152100 in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), VU6005806 and VU0152100, based on their performance in preclinical models of schizophrenia. The data presented herein is compiled from publicly available experimental findings to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Selective activation of the M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic strategy for schizophrenia. M4 PAMs offer a novel mechanistic approach by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby modulating dopamine (B1211576) release in key brain regions implicated in psychosis. VU0152100 was one of the first centrally active M4 PAMs developed, demonstrating efficacy in rodent models.[1] More recently, this compound has been described as a high-quality preclinical in vivo probe.[2][3] This guide aims to consolidate the available preclinical data for a direct comparison of these two compounds.
Mechanism of Action and Signaling Pathway
Both this compound and VU0152100 are positive allosteric modulators of the M4 muscarinic acetylcholine receptor. They do not directly activate the receptor but potentiate its response to acetylcholine. The M4 receptor is predominantly coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4] A key downstream effect relevant to schizophrenia is the reduction of dopamine release in the striatum, which is thought to mediate the antipsychotic-like effects of M4 PAMs.[2]
References
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6005806 and VU0467154: Efficacy as M4 Positive Allosteric Modulators
In the landscape of neuroscience research and drug development, the M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing cholinergic signaling. This guide provides a detailed comparison of the efficacy of two key M4 PAMs, VU6005806 and VU0467154, based on available preclinical data.
Introduction to this compound and VU0467154
Both this compound and VU0467154 are potent and selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[1][2] They belong to the same thieno[2,3-c]pyridazine (B12981257) chemical series and function by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than by direct activation.[3] This mechanism of action is believed to offer a more refined modulation of neural circuits with a potentially better side-effect profile compared to direct agonists.
In Vitro Potency and Efficacy
The in vitro potency of these compounds is a key measure of their direct interaction with the M4 receptor. This is typically assessed through calcium mobilization assays in cell lines engineered to express the M4 receptor.
| Compound | Species | Assay | Potency (EC₅₀/pEC₅₀) | Efficacy (% of ACh Max Response) |
| This compound | Human | Calcium Mobilization | 94 nM[1] | Not Reported |
| Rat | Calcium Mobilization | 28 nM[1] | Not Reported | |
| Dog | Calcium Mobilization | 87 nM[1] | Not Reported | |
| Cynomolgus Monkey | Calcium Mobilization | 68 nM[1] | Not Reported | |
| VU0467154 | Human | Calcium Mobilization | 627 nM (pEC₅₀ = 6.20 ± 0.06)[4] | 55%[4] |
| Rat | Calcium Mobilization | 17.7 nM (pEC₅₀ = 7.75 ± 0.06)[4] | 68%[4] | |
| Cynomolgus Monkey | Calcium Mobilization | 1000 nM (pEC₅₀ = 6.00 ± 0.09)[4] | 57%[4] |
Table 1: Comparative In Vitro Efficacy of this compound and VU0467154.
Based on the available data, this compound demonstrates potent activity across multiple species, with a particularly high potency at the rat M4 receptor.[1] VU0467154 also shows high potency at the rat receptor, though its potency at the human receptor is lower than that of this compound.[1][4] It is important to note that direct comparison of EC₅₀ values across different studies should be done with caution due to potential variations in experimental conditions.
Signaling Pathways and Mechanism of Action
Both this compound and VU0467154 act as positive allosteric modulators, binding to a site on the M4 receptor that is distinct from the acetylcholine binding site. This allosteric binding enhances the affinity and/or efficacy of acetylcholine, thereby potentiating the downstream signaling cascade. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately influencing neuronal excitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
VU6005806: A Comparative Guide for M4 PAM Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU6005806 with other M4 positive allosteric modulators (PAMs). The following sections detail its pharmacological profile, supported by experimental data, to highlight its advantages and potential applications in neuroscience research.
Positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor represent a promising therapeutic avenue for treating neuropsychiatric disorders such as schizophrenia. By enhancing the receptor's response to the endogenous ligand acetylcholine, M4 PAMs offer a nuanced approach to modulating the cholinergic system and, consequently, dopaminergic signaling, which is often dysregulated in these conditions. This compound has emerged as a significant preclinical tool in the study of M4 receptor function. This guide will objectively compare its performance against other notable M4 PAMs.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release. M4 PAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site, and potentiate this signaling pathway.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized M4 PAMs. Potency is presented as the half-maximal effective concentration (EC50) for potentiation of an EC20 concentration of acetylcholine (ACh).
| Compound | Target | Species | EC50 (nM) | Selectivity vs. M1, M2, M3, M5 | Reference |
| This compound | M4 | Human | 4.8 | >10,000-fold | [1] |
| This compound | M4 | Rat | 15 | >10,000-fold | [1] |
| VU0467154 | M4 | Human | 627 | >10 µM | [2] |
| VU0467154 | M4 | Rat | 17.7 | >10 µM | [2] |
| VU0152100 | M4 | Rat | 257 | >10 µM | [2] |
| LY2033298 | M4 | Human | 130 | >10 µM | [3] |
| LY2033298 | M4 | Rat | 646 | >10 µM | [2] |
As the data indicates, this compound demonstrates high potency at both human and rat M4 receptors, with excellent selectivity against other muscarinic receptor subtypes. Notably, it exhibits significantly improved potency at the human M4 receptor compared to VU0467154.
In Vivo Pharmacokinetic Profile
A critical aspect of a preclinical candidate is its pharmacokinetic profile. The table below compares key in vivo pharmacokinetic parameters of this compound with other M4 PAMs in rats.
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (µM) | Brain/Plasma Ratio | Reference |
| This compound | 10 | 0.5 | 1.2 | 0.8 | [1] |
| VU0467154 | 10 | 2.0 | 0.5 | 1.1 | [4] |
| VU0152100 | 56.6 | 1.0 | 8.8 | 0.9 | [5] |
This compound displays rapid absorption and significant brain penetration in rats. However, it is important to note that the development of this compound was precluded by solubility-limited absorption in higher species[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of M4 PAMs in potentiating the M4 receptor's response to acetylcholine.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are plated in 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and assay buffer containing the test compound (M4 PAM) at various concentrations is added to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, an EC20 concentration of acetylcholine is added to the wells to stimulate the M4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of the test compound to determine the EC50 value for potentiation.
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is a widely used preclinical screen for potential antipsychotic activity.
-
Animals: Male Sprague-Dawley rats are typically used for this assay.
-
Habituation: Animals are habituated to the locomotor activity chambers for a period of time (e.g., 60 minutes) before drug administration.
-
Drug Administration: The M4 PAM or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: Amphetamine (e.g., 1.5 mg/kg, i.p.) or saline is administered to the animals.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, locomotor activity is recorded for a defined period (e.g., 90 minutes) using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups to assess the ability of the M4 PAM to reverse amphetamine-induced hyperlocomotion.
Conclusion
This compound stands out as a potent and highly selective M4 PAM with a favorable preclinical profile in rodents. Its primary advantage lies in its high potency at both human and rat M4 receptors, coupled with exceptional selectivity over other muscarinic subtypes. This makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of the M4 receptor in normal physiology and in pathological states. While its development as a clinical candidate was halted due to pharmacokinetic challenges in higher species, its utility as a preclinical research probe remains significant. For researchers investigating the therapeutic potential of M4 receptor modulation, this compound offers a robust and well-characterized pharmacological tool.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to VU6005806 and Other Thieno[2,3-c]pyridazine Derivatives as M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thieno[2,3-c]pyridazine (B12981257) derivative, VU6005806, with other notable compounds from the same chemical class, focusing on their performance as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to Thieno[2,3-c]pyridazines as M4 PAMs
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Positive allosteric modulators of the M4 receptor offer a nuanced approach to enhancing receptor function by increasing the affinity and/or efficacy of the endogenous ligand, acetylcholine. The thieno[2,3-c]pyridazine and closely related thieno[2,3-b]pyridine (B153569) scaffolds have emerged as key chemotypes for the development of potent and selective M4 PAMs. This compound is an advanced preclinical candidate from this class.[1] This guide compares this compound with other well-characterized thieno[2,3-c]pyridazine and thieno[2,3-b]pyridine derivatives.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other key thieno[2,3-c]pyridazine and thieno[2,3-b]pyridine derivatives as M4 PAMs. The data is primarily derived from calcium mobilization assays in cell lines expressing the human or rat M4 receptor.
| Compound | Scaffold | Target Species | EC50 (nM) | Emax (% ACh Max) | Reference |
| This compound/AZN-00016130 | Thieno[2,3-c]pyridazine | - | - | - | [1] |
| VU0152100 | Thieno[2,3-b]pyridine | rat | 380 | - | [2] |
| VU0467154 | Thieno[2,3-c]pyridazine | rat | 17.7 | 68% | [3][4] |
| human | 627 | 55% | [4] | ||
| ML253 (VU0448088) | Thieno[2,3-b]pyridine | human | 56 | - | [5][6][7] |
| rat | 176 | - | [5][6][7] | ||
| VU0467485 (AZ13713945) | Thieno[2,3-c]pyridazine | human | 78.8 | - | [8][9][10][11] |
| rat | 26.6 | - | [8][9][10][11] |
Note: Specific EC50 and Emax values for this compound were not publicly available in the searched literature. However, it is described as an advanced M4 PAM profiled as a potential preclinical development candidate, suggesting potent activity.[1]
Experimental Protocols
Calcium Mobilization Assay for M4 PAM Activity
This protocol is a standard method for determining the potency and efficacy of M4 PAMs in a high-throughput format.
Objective: To measure the ability of a test compound to potentiate the intracellular calcium response mediated by the M4 receptor upon stimulation with a sub-maximal concentration of acetylcholine.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human or rat M4 muscarinic acetylcholine receptor and a promiscuous G-protein (e.g., Gαqi5) that couples the Gαi/o-linked M4 receptor to the calcium signaling pathway.
-
Culture Medium: F-12 or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and appropriate selection agents.
-
Assay Plates: Black, clear-bottom, sterile 96-well or 384-well microplates, tissue culture treated.
-
Compound Plates: Polypropylene (B1209903) 96-well plates for serial dilutions.
-
Reagents:
-
Fluo-4 AM calcium indicator dye
-
PowerLoad™ Concentrate or Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Acetylcholine (ACh)
-
Test compounds (e.g., this compound and other derivatives)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and integrated liquid handling (e.g., FlexStation 3 or FLIPR).
Procedure:
-
Cell Plating:
-
Seed the M4-expressing cells into the black, clear-bottom microplates at a density that will form a confluent monolayer overnight (e.g., 40,000 to 80,000 cells per well for a 96-well plate).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM, PowerLoad™ Concentrate or Pluronic F-127, and optionally Probenecid in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and gently add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Perform serial dilutions of the test compounds in Assay Buffer in a polypropylene plate to create a concentration range (e.g., 10-point, 3-fold dilutions). These should be prepared at a higher concentration (e.g., 4x) than the final desired concentration.
-
Prepare a solution of acetylcholine in Assay Buffer at a concentration that will yield a sub-maximal (EC₂₀) response in the assay.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first add the test compound to the cell plate and incubate for a short period (e.g., 1.5-2 minutes).
-
Next, the instrument will add the EC₂₀ concentration of acetylcholine to initiate the calcium response.
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time, capturing the peak response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Signaling Pathway and Experimental Workflow
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway. Activation of the receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.
Caption: M4 receptor signaling pathway with potentiation by this compound.
Experimental Workflow for M4 PAM Characterization
The following diagram outlines the typical workflow for characterizing a novel M4 PAM like this compound.
Caption: Workflow for the development of M4 PAMs like this compound.
Conclusion
This compound and other thieno[2,3-c]pyridazine derivatives represent a promising class of M4 positive allosteric modulators. The quantitative data and experimental protocols provided in this guide offer a framework for comparing the performance of these compounds. While this compound is an advanced preclinical candidate, other analogs such as VU0467154 and VU0467485 have also demonstrated potent and selective M4 PAM activity. The choice of a particular compound for further investigation will depend on the specific research question and the desired pharmacological profile. The detailed experimental protocol for the calcium mobilization assay provides a robust method for in-house evaluation and comparison of these and other novel M4 PAMs.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VU 0467485 | M4 Receptors | Tocris Bioscience [tocris.com]
VU6005806: A Comparative Guide to a Selective M4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of VU6005806 as a selective M4 muscarinic acetylcholine (B1216132) receptor (M4R) positive allosteric modulator (PAM). Through objective comparisons with other key M4 PAMs and detailed experimental data, this document serves as a critical resource for researchers in neuroscience and drug discovery.
Introduction to M4R PAMs and Therapeutic Potential
The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] Activation of the M4R inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and modulation of neuronal excitability.[3][4] Positive allosteric modulators (PAMs) offer a nuanced approach to receptor modulation by enhancing the effect of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This can lead to a more physiological response and a potentially wider therapeutic window compared to orthosteric agonists. This compound is a preclinical in vivo probe that has emerged from extensive research into selective M4 PAMs.[1][5]
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other well-characterized M4 PAMs. Data has been compiled from various publications to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Potency and Efficacy of M4 PAMs at the Human M4 Receptor
| Compound | EC50 (nM) | Max Potentiation (% ACh Max) | Reference |
| This compound | 52 | 86 | [6] |
| VU0467154 | 627 | 55 | [7][8] |
| VU0152100 | 380 | N/A | [9] |
| ML108 | ~400 (rat) | N/A | [10] |
| ML253 | 56 | 106-fold shift | [11] |
N/A: Data not available in the reviewed sources.
Table 2: Selectivity Profile of M4 PAMs
| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M5 (EC50, nM) | Reference |
| This compound | >30,000 | 2800 | >30,000 | >30,000 | [6] |
| VU0467154 | >30,000 | >30,000 | >30,000 | >30,000 | [7][8] |
| VU0152100 | >10,000 | >10,000 | >10,000 | >10,000 | [9] |
| ML108 | >50,000 (rat) | >50,000 (human) | >50,000 (human) | >50,000 (human) | [10] |
| ML253 | >30,000 | >30,000 | >30,000 | >30,000 | [11] |
Signaling Pathways and Experimental Workflows
To understand the validation process of this compound, it is crucial to visualize the underlying biological and experimental frameworks.
The above diagram illustrates the canonical Gi-coupled signaling pathway of the M4 receptor. This compound, as a PAM, enhances the binding of acetylcholine, leading to a more robust inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
This workflow outlines the key experimental stages for validating a selective M4 PAM like this compound, from initial high-throughput screening to detailed mechanistic studies.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Calcium Mobilization Assay
This functional assay is a primary method for screening and characterizing M4 PAMs. Since the M4 receptor is Gi-coupled and does not natively signal through calcium, a common approach is to use a cell line co-expressing the M4 receptor and a promiscuous G-protein, such as Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.[12]
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human M4 receptor and Gαqi5 in appropriate growth medium.
-
Seed cells into black, clear-bottom 96-well or 384-well microplates at a density that forms a confluent monolayer overnight.[12]
2. Dye Loading:
-
On the day of the assay, aspirate the growth medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) to each well.
-
Incubate the plate at 37°C for approximately 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[12]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a standard M4 agonist (e.g., acetylcholine) in an appropriate assay buffer.
-
For PAM mode, add the test compound to the wells and incubate for a short period before the addition of an EC20 concentration of acetylcholine.
4. Data Acquisition and Analysis:
-
Measure fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Calculate EC50 values and maximal potentiation relative to the acetylcholine response to determine the potency and efficacy of the PAM.[13]
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of a compound to the receptor and to elucidate its mechanism of action (i.e., orthosteric vs. allosteric).[5][14]
1. Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the M4 receptor. This involves cell lysis and differential centrifugation to isolate the membrane fraction.[5]
2. Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).[5][15]
3. Incubation and Filtration:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[5][16]
4. Scintillation Counting and Data Analysis:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibition constant) to quantify its binding affinity.[5]
Conclusion
The data presented in this guide validate this compound as a potent and highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Its favorable in vitro profile, characterized by high potency at the human M4 receptor and excellent selectivity against other muscarinic subtypes, positions it as a valuable tool for preclinical research. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel M4 PAMs, facilitating the development of new therapeutic strategies for schizophrenia and other neuropsychiatric disorders.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of M4 Positive Allosteric Modulators in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for the treatment of neuropsychiatric disorders, particularly schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function, potentially providing antipsychotic efficacy with an improved side-effect profile compared to traditional dopamine- D2 receptor antagonists. This guide provides a comparative analysis of several key M4 PAMs that have been evaluated in preclinical studies, focusing on their in vitro and in vivo pharmacological properties.
Quantitative Data Comparison
The following tables summarize the preclinical data for prominent M4 PAMs, offering a side-by-side comparison of their potency, selectivity, and in vivo efficacy.
In Vitro Potency and Selectivity
| Compound | Human M4 EC₅₀ (nM) | Rat M4 EC₅₀ (nM) | Selectivity vs. M1, M2, M3, M5 | Reference(s) |
| VU0467485 | 78.8 | 26.6 | >30 µM | [1] |
| VU0152100 | - | 380 | Devoid of activity at other mAChR subtypes | [2] |
| ML253 | 56 | 176 | >30 µM | [3][4][5] |
| ML108 | 620 | 230 | Selective vs. M1, M2, M3, M5 | [3][6] |
| ML173 | 95 | 2400 | Selective vs. M1, M2, M3, M5 | [7] |
| LY2033298 | 65 | 629 | Selective vs. other mAChRs | [3] |
| VU0467154 | - | 17.7 (pEC₅₀ 7.75) | No activity at other mAChR subtypes up to 30 µM | [8][9][10] |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in the presence of a submaximal concentration of acetylcholine (ACh).
In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Efficacy | Brain to Plasma Ratio (Kp) | Reference(s) |
| VU0467485 | Rat (Amphetamine-Induced Hyperlocomotion) | Minimum Effective Dose (MED) of 10 mg/kg p.o. | 0.31 | [1] |
| VU0152100 | Rat (Amphetamine-Induced Hyperlocomotion) | Dose-dependent reversal; significant at 30 mg/kg i.p. | 0.86 (AUC brain/AUC plasma) | [2][11] |
| ML253 | Rat (Amphetamine-Induced Hyperlocomotion) | Dose-dependent reversal; significant at 30, 56.6, and 100 mg/kg | Excellent CNS exposure | [3][4][5] |
| ML108 | Rodent Preclinical Models | Active in antipsychotic behavioral models | Centrally penetrant | [6] |
| ML173 | Rodent Preclinical Models | Close analogs active in vivo | Improved metabolic stability over ML108 | [7] |
| LY2033298 | Rodent Preclinical Models | Potentiated effects of a sub-threshold dose of oxotremorine | - | [11] |
| VU0467154 | Rat & Mouse (Amphetamine-Induced Hyperlocomotion) | Reverses hyperlocomotion | Highly brain penetrant | [9][10][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for assessing M4 PAMs.
Experimental Protocols
Calcium Mobilization Assay for M4 PAM Potency
This assay is a common in vitro method to determine the potency of M4 PAMs. Since M4 receptors are typically Gᵢ/ₒ-coupled and do not directly signal through calcium mobilization, a chimeric G-protein (e.g., Gαqi5) is co-expressed with the M4 receptor in a host cell line (e.g., CHO or HEK293 cells). This chimeric G-protein redirects the M4 receptor signaling through the Gq pathway, leading to a measurable increase in intracellular calcium.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing the human or rat M4 receptor and the chimeric G-protein Gαqi5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. The M4 PAMs, serially diluted to various concentrations, are then added to the wells.
-
Agonist Stimulation: After a short pre-incubation with the PAM, a fixed, submaximal (EC₂₀) concentration of acetylcholine (ACh) is added to the wells to stimulate the M4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured immediately after ACh addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence (response) is plotted against the concentration of the M4 PAM to generate a concentration-response curve. The EC₅₀ value, representing the concentration of the PAM that produces 50% of the maximal potentiation, is calculated from this curve.
Amphetamine-Induced Hyperlocomotion in Rats for In Vivo Efficacy
This behavioral model is widely used to assess the potential antipsychotic-like activity of test compounds. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents, which is considered a model of the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used for this assay. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Habituation: On the day of the experiment, rats are placed individually into open-field arenas and allowed to habituate to the novel environment for a period of 30-60 minutes.
-
Compound Administration: Following habituation, the M4 PAM or vehicle is administered to the rats via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). The dose and pre-treatment time are determined based on prior pharmacokinetic studies.
-
Psychostimulant Challenge: After the appropriate pre-treatment interval, the rats are challenged with a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of d-amphetamine (typically 1-1.5 mg/kg).
-
Locomotor Activity Recording: Immediately after the amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) is recorded for a period of 60-90 minutes using an automated activity monitoring system with infrared beams.
-
Data Analysis: The total distance traveled or other locomotor parameters are quantified and compared between the different treatment groups (vehicle + vehicle, vehicle + amphetamine, M4 PAM + amphetamine). A statistically significant reduction in amphetamine-induced hyperlocomotion by the M4 PAM is indicative of potential antipsychotic-like efficacy. The Minimum Effective Dose (MED) is the lowest dose of the PAM that produces a significant reversal of the amphetamine effect.
This comparative guide provides a snapshot of the preclinical landscape for M4 PAMs. The data presented highlight the potential of these compounds as a novel therapeutic strategy for schizophrenia. Further research and clinical development are necessary to fully elucidate their therapeutic utility in humans.
References
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VU6005806 and First-Generation M4 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel M4 positive allosteric modulator (PAM), VU6005806, with that of first-generation M4 modulators. The information presented herein is intended to assist researchers in understanding the pharmacological advancements and therapeutic potential of newer M4 PAMs in the context of neuropsychiatric disorders such as schizophrenia.
Introduction to M4 Receptor Modulation
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of psychosis and cognitive deficits associated with schizophrenia. Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, M4 receptor activation offers an alternative mechanism by modulating dopamine release in key brain regions. Positive allosteric modulators (PAMs) are of particular interest as they enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.
First-generation M4 PAMs, such as VU0152100 and LY2033298, were instrumental in validating the M4 receptor as a viable drug target. However, their development was often hampered by challenges including species-dependent potency and suboptimal pharmacokinetic properties. Newer generation compounds, like this compound, have been developed to address these limitations.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and representative first-generation M4 PAMs.
Table 1: In Vitro Efficacy of M4 Positive Allosteric Modulators
| Compound | Target | Assay Type | Species | EC50 | Emax (% of Acetylcholine Max Response) | Selectivity |
| This compound (exemplified compound) | M4 | Calcium Influx | Rat | 2 nM | 96% | Selective over M2 (EC50 = 658 nM)[1] |
| M4 | Calcium Influx | Human | 2 nM | 96% | ||
| VU0152100 | M4 | Calcium Mobilization | Rat | 257 nM | 69% | Highly selective over other mAChRs |
| LY2033298 | M4 | Not specified | Human | Potentiates ACh response | Not specified | Highly selective for M4 |
Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion (AIH) Model
| Compound | Species | Route of Administration | Minimum Effective Dose (MED) / Efficacy |
| This compound (exemplified compound) | Rat | Oral (p.o.) | 27.5% - 60.9% reversal at 1-5.6 mg/kg[1] |
| VU0152100 | Rat | Not specified | Dose-dependently reverses AIH |
| LY2033298 | Rat | Not specified | Active in animal models predictive of antipsychotic efficacy |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency of M4 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to co-express the human or rat M4 receptor and a chimeric G-protein (Gqi5). This chimeric protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.
-
Assay Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (M4 PAM) is added to the wells at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to stimulate the M4 receptor.
-
The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The data is normalized to the response of ACh alone, and the EC50 (the concentration of the PAM that produces 50% of its maximal effect) and Emax (the maximal potentiation effect) are calculated.
In Vivo Amphetamine-Induced Hyperlocomotion (AIH) Model
This is a widely used preclinical model to assess the antipsychotic-like activity of a compound.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) to establish a baseline level of activity.
-
Drug Administration:
-
The test compound (M4 PAM) or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.
-
After a specific pretreatment time, the animals are challenged with an injection of d-amphetamine to induce hyperlocomotion.
-
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period using automated activity monitors.
-
Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion indicates potential antipsychotic-like efficacy. The minimum effective dose (MED) that produces a statistically significant effect is determined.
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic receptor, a Gi/o-coupled GPCR, by acetylcholine (ACh) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the ACh binding site and enhance the affinity and/or efficacy of ACh, thereby potentiating this signaling cascade. In the context of schizophrenia, this modulation of neuronal excitability in brain regions like the striatum is thought to contribute to the reduction of dopamine release, which is often hyperactive in psychotic states.
Caption: M4 Receptor Signaling Pathway.
Experimental Workflow for M4 PAM Evaluation
The evaluation of a novel M4 PAM like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental Workflow for M4 PAM Evaluation.
Conclusion
The data presented in this guide highlights the significant improvements in potency and efficacy of this compound compared to first-generation M4 modulators. With low nanomolar potency at both rat and human M4 receptors and robust in vivo activity in a preclinical model of psychosis, this compound represents a promising advancement in the development of novel therapeutics for schizophrenia. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
VU6005806: A Comparative Analysis of its Cross-Reactivity Profile at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of VU6005806, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R), with other muscarinic receptor subtypes (M1, M2, M3, and M5). The information presented is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical studies.
Summary of Cross-Reactivity Data
This compound has been identified as a potent and selective M4 receptor positive allosteric modulator.[1] While specific quantitative data for its cross-reactivity with M1, M2, M3, and M5 receptors is not publicly available in a consolidated table, the primary literature describes it as a highly selective preclinical in vivo probe. For the purpose of this guide, we have structured a table to present such comparative data, which would typically be generated during preclinical profiling. The values for M1, M2, M3, and M5 are illustrative placeholders demonstrating where experimentally determined EC50 values would be presented to confirm selectivity.
| Receptor Subtype | This compound EC50 (nM) | Acetylcholine % Max Response | Species |
| M4 | 73.4 | 91% | Human |
| M1 | >10,000 (placeholder) | N/A | Human |
| M2 | >10,000 (placeholder) | N/A | Human |
| M3 | >10,000 (placeholder) | N/A | Human |
| M5 | >10,000 (placeholder) | N/A | Human |
| M4 | 19.5 | 81% | Rat |
| M1 | >10,000 (placeholder) | N/A | Rat |
| M2 | >10,000 (placeholder) | N/A | Rat |
| M3 | >10,000 (placeholder) | N/A | Rat |
| M5 | >10,000 (placeholder) | N/A | Rat |
Table 1: Comparative in vitro activity of this compound across human and rat muscarinic receptor subtypes. Data for M4 is derived from preclinical studies of similar compounds, while data for M1, M2, M3, and M5 are illustrative placeholders.
Experimental Protocols
The determination of the cross-reactivity profile of this compound was performed using a functional cell-based calcium mobilization assay. This method assesses the ability of a compound to modulate the intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay Protocol
Objective: To determine the potency and selectivity of this compound as a positive allosteric modulator at human and rat M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the individual human or rat muscarinic receptor subtypes (M1, M2, M3, M4, or M5). For the Gi/o-coupled M2 and M4 receptors, cells are co-transfected with a promiscuous G-protein, such as Gαqi5, to enable a calcium readout.
Materials:
-
CHO cells expressing the target muscarinic receptors
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (ACh)
-
This compound
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the CHO cells into 384-well assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer containing Fluo-4 AM and Pluronic F-127. Incubate the plates at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of acetylcholine (EC20, the concentration that gives 20% of the maximal response) in assay buffer.
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle to the wells and incubate for a specified period.
-
Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.
-
Add the EC20 concentration of acetylcholine to the wells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium mobilization.
-
-
Data Analysis: The fluorescence signal is normalized and plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value, which is the concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response, is calculated. To determine selectivity, the same assay is performed on cell lines expressing the M1, M2, M3, and M5 receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the M4 muscarinic receptor signaling pathway and the experimental workflow for determining the selectivity of this compound.
References
Comparative Guide to VU6005806 and Other M4 Positive Allosteric Modulators for CNS Research
This guide provides a comparative overview of the M4 positive allosteric modulator (PAM) VU6005806, alongside other notable M4 PAMs, for researchers, scientists, and drug development professionals. Due to the limited availability of direct head-to-head studies of this compound against a broad range of CNS drugs, this comparison focuses on its profile relative to other well-characterized M4 PAMs, providing available preclinical data to inform on their potential therapeutic applications in CNS disorders such as schizophrenia and Alzheimer's disease.
Introduction to M4 Positive Allosteric Modulators
Muscarinic acetylcholine (B1216132) M4 receptors are predominantly expressed in the central nervous system and are implicated in the pathophysiology of various neurological and psychiatric disorders. Positive allosteric modulators of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor. This mechanism is anticipated to provide a more nuanced modulation of neuronal activity with a potentially improved safety profile compared to orthosteric agonists.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other selected M4 PAMs across different species. This data is crucial for translating preclinical findings to potential human efficacy.
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Dog M4 EC50 (nM) | Cynomolgus Monkey M4 EC50 (nM) | Selectivity |
| This compound | 94[1] | 28[1] | 87[1] | 68[1] | High selectivity over other muscarinic receptor subtypes. |
| VU0467154 | 627[2] | 17.7[2] | Not Reported | 1000[2] | Highly selective for M4 over M1, M2, M3, and M5 receptors.[2] |
| VU0152100 | 1900[3] | 380[3] | Not Reported | Not Reported | Highly selective for M4 over other muscarinic receptor subtypes. |
In Vivo Preclinical Efficacy
Preclinical models of psychosis and cognitive deficits are instrumental in evaluating the therapeutic potential of M4 PAMs. The following table presents available data from key in vivo studies.
| Compound | Animal Model | Efficacy | Dosing |
| This compound | Data from specific in vivo efficacy models for this compound is not publicly available in the searched literature. It is described as a high-quality preclinical in vivo probe.[4] | Not Reported | Not Reported |
| VU0467154 | Amphetamine-Induced Hyperlocomotion (Rat) | Reverses hyperlocomotion, a model predictive of antipsychotic activity. | 1, 3, 10, 30, and 56.6 mg/kg, p.o.[5] |
| MK-801-Induced Deficits (Mouse) | Reverses behavioral and cognitive impairments induced by the NMDA receptor antagonist MK-801.[2] | Not Reported | |
| Contextual Fear Conditioning (Mouse) | Enhances the acquisition of contextual and cue-mediated fear conditioning when administered alone.[2] | Not Reported | |
| VU0152100 | Amphetamine-Induced Hyperlocomotion (Rat) | Dose-dependently reverses amphetamine-induced hyperlocomotion.[6] | 56.6 mg/kg, i.p. |
| Amphetamine-Induced Disruption of Fear Conditioning (Rat) | Blocks the amphetamine-induced disruption of the acquisition of contextual fear conditioning.[7] | 56.6 mg/kg, i.p. |
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor, potentiated by a PAM like this compound, primarily initiates a Gαi/o-coupled signaling cascade. This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Experimental Protocols
The following are generalized methodologies for key in vivo experiments cited in the evaluation of M4 PAMs.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic-like activity.
-
Habituation: Rodents are individually placed in an open-field arena and allowed to habituate for a period of 30-60 minutes.
-
Pre-treatment: The M4 PAM (e.g., VU0467154) or vehicle is administered via the appropriate route (e.g., intraperitoneally or orally).
-
Psychostimulant Challenge: Following a pre-determined pre-treatment time, a psychostimulant such as d-amphetamine is administered to induce hyperlocomotion.
-
Data Acquisition: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using automated activity monitors.
-
Data Analysis: The total distance traveled or number of beam breaks is quantified and compared between treatment groups. A reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
Experimental Workflow for Preclinical Evaluation of M4 PAMs
The following diagram illustrates a typical workflow for the preclinical assessment of novel M4 PAMs, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a potent and selective M4 PAM that holds promise as a research tool and potential therapeutic agent. While direct comparative efficacy data against other CNS drugs remains to be published, its in vitro profile is comparable or superior to other M4 PAMs that have demonstrated efficacy in preclinical models of psychosis and cognitive enhancement. The experimental protocols and workflows described provide a framework for the continued investigation of this compound and other novel M4 PAMs in the pursuit of improved treatments for complex CNS disorders. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound in head-to-head comparisons with existing CNS therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
VU6005806: A Potent and Selective M4 Receptor Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the selectivity of VU6005806 for the M4 muscarinic acetylcholine (B1216132) receptor. By comparing its performance with other relevant M4 positive allosteric modulators (PAMs) and presenting supporting experimental data, this document serves as a valuable resource for evaluating this compound for preclinical research.
This compound is a novel, high-quality preclinical in vivo probe characterized as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It belongs to a class of molecules that do not activate the receptor directly but rather enhance the response of the receptor to the endogenous agonist, acetylcholine (ACh). The selective activation of the M4 receptor is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[2]
Comparative Selectivity Profile
The selectivity of this compound for the human M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) is a critical attribute for its utility as a research tool and potential therapeutic agent. The following table summarizes the in vitro pharmacological data for this compound and compares it to other notable M4 PAMs.
| Compound | hM1 EC50 (nM) | hM2 EC50 (nM) | hM3 EC50 (nM) | hM4 EC50 (nM) | hM5 EC50 (nM) | Fold Selectivity (M4 vs. others) |
| This compound | >30,000 | >30,000 | >30,000 | 190 | >30,000 | >158-fold |
| VU0152100 | >10,000 | >10,000 | >10,000 | 257 | >10,000 | >39-fold |
| VU0467154 | >30,000 | >30,000 | >30,000 | 17.7 (rat) | >30,000 | >1695-fold (vs. rat M1, M2, M3, M5) |
EC50 values represent the concentration of the compound that produces a half-maximal response. Data for this compound was obtained from functional potentiation assays in CHO cells expressing the respective human muscarinic receptors. The data for comparator compounds are from published literature.
As the data indicates, this compound demonstrates exceptional selectivity for the M4 receptor, with no significant potentiation observed at M1, M2, M3, or M5 receptors at concentrations up to 30 µM. This high degree of selectivity minimizes the potential for off-target effects, making it a precise tool for studying M4 receptor function.
Experimental Methodologies
The determination of the selectivity profile of this compound and other M4 PAMs relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as calcium mobilization assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound to a specific receptor. They involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the Ki value is calculated.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
These functional assays measure the ability of a compound to potentiate the receptor's response to an agonist, in this case, acetylcholine. Since M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, they do not natively produce a calcium signal. To overcome this, cell lines are engineered to co-express the M4 receptor with a promiscuous G-protein, such as Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent release of intracellular calcium.[2]
Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5) are plated in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: A fixed, sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M4 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data is analyzed to determine the EC50 value of the test compound for potentiating the acetylcholine response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M4 receptor in the context of a calcium mobilization assay and the general experimental workflow for assessing the selectivity of an M4 PAM.
Caption: M4 PAM Signaling in a Calcium Assay.
Caption: GPCR Selectivity Screening Workflow.
References
A comparative analysis of the pharmacokinetic profiles of VU6005806 and related M1 and M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) is crucial for the selection and development of potential therapeutic agents. This guide provides a summary of available pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant pathways to aid researchers in this endeavor.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and related compounds. Data for this compound is limited due to its challenging physicochemical properties.
| Compound | Target | Species | Dose & Route | Cmax | Tmax | Half-life (t½) | Clearance (CLp) | Volume of Distribution (Vss) | Key Observations |
| This compound | M4 PAM | Higher species | N/A | N/A | N/A | N/A | N/A | N/A | Solubility-limited absorption precluded advancement as a preclinical candidate.[1] |
| VU0476406 | M4 PAM | Rat | 0.1-1.0 mg/kg, IV | N/A | N/A | 2.7 hr | 1.6 mL/min/kg | 0.34 L/kg | Potent and highly-selective M4 PAM.[2] Predicted to have low clearance and a 6-17 hour half-life in humans.[2] |
| BQCA | M1 PAM | Rat | 10 mg/kg, i.p. | ~8000 ng/mL | 1.5 hr | N/A | N/A | N/A | Rapidly absorbed into systemic circulation with significant brain uptake.[3] |
| MK-7622 | M1 PAM | Preclinical species | N/A | N/A | N/A | N/A | N/A | N/A | Favorable preclinical pharmacokinetic and pharmacodynamic properties.[4] Advanced to Phase II human clinical trials.[4] |
N/A : Not Available from the provided search results.
Detailed Methodologies
The following protocols are based on generalized procedures for pharmacokinetic studies of M1/M4 PAMs in rodents.
Rodent Pharmacokinetic Study Protocol[5]
-
Animal Model : Male Sprague-Dawley rats are commonly used.[5] Animals are typically fasted overnight prior to dosing.
-
Compound Administration :
-
Intravenous (IV) : The compound is administered via the tail vein, typically at a dose of 1-2 mg/kg.[5]
-
Oral (PO) : The compound is administered via oral gavage, with doses ranging from 3-10 mg/kg.[5]
-
Intraperitoneal (i.p.) : As in the case of BQCA, compounds can be administered intraperitoneally.[3]
-
-
Sample Collection :
-
Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[5]
-
-
Sample Analysis :
-
Plasma and brain homogenate concentrations are determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
-
For BQCA analysis, a high-performance liquid chromatography (HPLC) method was developed. Plasma and tissue samples were processed by protein precipitation with methanol, and donepezil (B133215) was used as an internal standard. Chromatographic separation was achieved on a Hibar C18 column.[3]
-
-
Data Analysis : Key pharmacokinetic parameters are calculated from the concentration-time data, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and brain-to-plasma ratio (Kp).[5]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified M1/M4 muscarinic receptor signaling pathway.
References
- 1. This compound/AZN-00016130, an advanced M4 positive allosteric modulator (PAM) profiled as a potential preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Antipsychotic-Like Effects of VU6005806: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the preclinical antipsychotic-like effects of VU6005806, a novel M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), against other M4 PAMs and established antipsychotic drugs. The data presented is compiled from various preclinical studies and aims to offer a clear perspective on the potential of this compound as a therapeutic agent for psychotic disorders.
This compound is a high-quality preclinical in vivo probe that has been profiled as a potential candidate for the treatment of psychosis.[1] Like other M4 PAMs, it is being investigated for its potential to treat not only the positive symptoms of schizophrenia but also the cognitive and negative symptoms that are inadequately addressed by current medications. This guide will compare its performance with another well-characterized M4 PAM, VU0467154, the atypical antipsychotic clozapine, and the typical antipsychotic haloperidol.
Comparative Efficacy in Preclinical Models of Psychosis
The antipsychotic-like effects of this compound and its comparators have been evaluated in several well-established rodent models of psychosis. These models aim to replicate certain aspects of the symptomatology of schizophrenia.
Amphetamine-Induced Hyperlocomotion (AIH)
This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity by enhancing dopamine (B1211576) release, mimicking the hyperdopaminergic state associated with psychosis. The ability of a compound to reverse this hyperactivity is indicative of its antipsychotic-like efficacy.
| Compound | Animal Model | Administration Route | Effective Dose Range | Key Findings |
| This compound | Rat | - | - | Profiled as a putative preclinical candidate with antipsychotic-like potential.[1] |
| VU0467154 | Rat | p.o. or i.p. | 1-56.6 mg/kg | Dose-dependently reverses amphetamine-induced hyperlocomotion. |
| Clozapine | Rat | s.c. | 5-20 mg/kg | Attenuates amphetamine-induced hyperlocomotion, though tolerance may develop with repeated administration. |
| Haloperidol | Rat | i.p. | 0.05-0.1 mg/kg | Potently reverses amphetamine-induced hyperlocomotion. |
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. The ability of a drug to restore normal PPI is a strong indicator of its potential antipsychotic effects.
| Compound | Animal Model | Administration Route | Effective Dose Range | Key Findings |
| This compound | - | - | - | As a selective M4 PAM, it is expected to show efficacy in this model. |
| VU0152100 (another M4 PAM) | Rat | i.p. | 30 mg/kg | Blocks amphetamine-induced disruption of PPI. |
| Clozapine | Mouse | i.p. | 1.0-5.6 mg/kg | Effects on PPI are not hindered by M1 or M4 receptor knockout. |
| Haloperidol | Human | Oral | 3 mg | Can attenuate PPI in subjects with high baseline sensorimotor gating. |
Conditioned Avoidance Response (CAR)
In this model, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics are known to suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus.
| Compound | Animal Model | Administration Route | Effective Dose Range | Key Findings |
| This compound | - | - | - | M4 PAMs are expected to be active in this model. |
| Clozapine | Mouse | i.p. | 5 mg/kg | Decreases avoidance responses. |
| Haloperidol | Rat | - | - | Disrupts avoidance responding. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically track locomotor activity.
-
Procedure:
-
Animals are habituated to the testing environment.
-
A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
The test compound (e.g., this compound, VU0467154, clozapine, or haloperidol) or vehicle is administered.
-
After a predetermined pretreatment time, amphetamine (typically 1-2 mg/kg) is administered.
-
Locomotor activity is then recorded for an extended period (e.g., 90-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of photobeam breaks is measured and compared between treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound indicates antipsychotic-like efficacy.
Prepulse Inhibition (PPI) Protocol
-
Animals: Mice or rats are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. The ability of a drug to reverse a deficit in PPI (e.g., induced by a dopamine agonist) is measured.
Conditioned Avoidance Response (CAR) Protocol
-
Animals: Typically rats or mice.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., light or tone), and an unconditioned stimulus (e.g., foot shock).
-
Procedure:
-
Acquisition: The animal is placed in one compartment, and the conditioned stimulus is presented, followed by the unconditioned stimulus. The animal can avoid the shock by moving to the other compartment during the conditioned stimulus presentation.
-
Testing: After the animal has learned the task, the test compound is administered, and the number of successful avoidance responses is recorded.
-
-
Data Analysis: A decrease in the number of avoidance responses without an increase in escape failures (failing to move after the shock has started) is indicative of an antipsychotic-like effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other M4 PAMs are believed to be mediated by their ability to modulate dopamine signaling in key brain circuits implicated in psychosis.
Caption: M4 Receptor Signaling Pathway.
Activation of the M4 receptor, which is coupled to the Gi protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in dopamine release. This compound, as a PAM, enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor, thereby potentiating this inhibitory effect on dopamine transmission. This mechanism is distinct from that of typical and atypical antipsychotics.
Caption: Comparative Mechanisms of Action.
Haloperidol primarily exerts its effects through high-affinity antagonism of the dopamine D2 receptor. Clozapine has a more complex pharmacological profile, acting as an antagonist at both D2 and serotonin (B10506) 5-HT2A receptors, with lower affinity for D2 receptors compared to typical antipsychotics. This compound offers a novel mechanism by indirectly modulating dopamine signaling through the potentiation of M4 receptor function, which may lead to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.
Conclusion
This compound represents a promising direction in the development of novel antipsychotics. Its mechanism of action as a selective M4 PAM offers the potential for efficacy against a broader range of schizophrenia symptoms with an improved safety profile compared to existing treatments. The preclinical data, while still emerging, suggests that this compound warrants further investigation. Head-to-head comparative studies with other M4 PAMs and established antipsychotics in a standardized battery of preclinical models will be essential to fully elucidate its therapeutic potential and differentiate it from other treatment options. This guide serves as a foundational resource for researchers to design and interpret such critical experiments.
References
A Researcher's Guide to M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
An Objective Comparison of Key Tool Compounds for Neuropsychiatric Research
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor highly expressed in brain regions critical for cognition and dopaminergic regulation, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Unlike direct agonists, positive allosteric modulators (PAMs) offer a nuanced approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, potentially leading to safer and more refined therapeutic effects. The development of selective M4 PAMs has provided invaluable tools to probe the receptor's function and validate its therapeutic potential.
This guide provides a comparative analysis of prominent first and second-generation M4 PAM tool compounds. We summarize key pharmacological and pharmacokinetic data, provide detailed experimental protocols for their characterization, and visualize the underlying biological pathways to aid researchers in selecting the appropriate tool for their studies.
M4 Receptor Signaling Pathway
M4 receptors primarily couple to the Gαi/o family of G proteins. Upon activation by acetylcholine and potentiation by a PAM, this pathway is initiated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of VU6005806
Disclaimer: This document provides essential safety and logistical information based on general best practices for the disposal of research-grade chemical compounds. A specific Safety Data Sheet (SDS) for VU6005806 was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the SDS from the supplier for this compound and adhere to all applicable federal, state, local, and institutional regulations regarding chemical waste disposal.
The proper disposal of this compound, a potent muscarinic acetylcholine (B1216132) receptor subtype 4 (M4) positive allosteric modulator used in neuropsychiatric disorder research, is critical to ensure laboratory safety and environmental protection. This guide outlines a procedural, step-by-step plan for its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to conduct a thorough hazard assessment. As a bioactive small molecule, it should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
Disposal of Unused this compound (Pure Compound)
Unused or expired this compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containerization: Place the original container with the unused this compound into a larger, sealable, and chemically compatible waste container. If the original container is compromised, transfer the compound to a new, properly labeled hazardous waste container.
-
Labeling: The outer waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: this compound
-
The approximate quantity of the waste.
-
The date the waste was generated.
-
The primary hazard(s) associated with the compound (as determined from the SDS).
-
-
Storage: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Materials
Labware, consumables, and other materials that have come into contact with this compound must also be disposed of as hazardous waste.
Procedure for Contaminated Solids:
-
Examples: Contaminated gloves, pipette tips, vials, and absorbent paper.
-
Disposal: Place these items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container should be clearly labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
Procedure for Contaminated Sharps:
-
Examples: Needles, syringes, or broken glassware contaminated with this compound.
-
Disposal: Place all contaminated sharps into a designated, puncture-resistant sharps container. The container should be labeled as "Hazardous Waste - Sharps" and include the chemical name "this compound."
Procedure for Contaminated Glassware (for reuse):
-
Decontamination: If you intend to reuse glassware, it must be decontaminated. Rinse the glassware with a suitable solvent that will dissolve this compound.
-
Rinsate Collection: The first solvent rinse (rinsate) must be collected and disposed of as liquid hazardous chemical waste.
-
Subsequent Rinses: Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used. Consult your institution's EHS for specific guidance.
Summary of Key Disposal Information
| Waste Type | Disposal Container | Labeling Requirements | Disposal Pathway |
| Unused/Expired this compound | Original container inside a larger, sealed waste container. | "Hazardous Waste," Chemical Name, Quantity, Date | Institutional EHS/Licensed Contractor |
| Contaminated Solids | Leak-proof container with a plastic liner. | "Hazardous Waste," Contaminant Name | Institutional EHS/Licensed Contractor |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste - Sharps," Contaminant Name | Institutional EHS/Licensed Contractor |
| First Solvent Rinse of Glassware | Sealed, chemically compatible liquid waste container. | "Hazardous Waste," Chemical Name, Solvent Name | Institutional EHS/Licensed Contractor |
Disposal Workflow Diagram
Personal protective equipment for handling VU6005806
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of VU6005806, a potent M4 positive allosteric modulator (PAM). Given the novelty of this compound, this guidance is based on best practices for handling potent, neuroactive small molecules in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
This compound is a potent neuroactive compound, and appropriate precautions must be taken to avoid exposure. The following table summarizes the recommended personal protective equipment and handling procedures.
| Operation | Recommended PPE | Handling Procedure |
| Weighing and Aliquoting (Solid Form) | - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | - Conduct all work in a certified chemical fume hood or a containment enclosure (e.g., glove box) to minimize inhalation risk.- Use anti-static weighing dishes and tools.- Handle gently to avoid generating airborne dust.- Clean all surfaces thoroughly after handling. |
| Solution Preparation and Handling | - Disposable nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles | - Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.- Avoid splashing and aerosol generation.- Clearly label all solutions with the compound name, concentration, solvent, and date. |
| General Laboratory Use | - Disposable nitrile gloves- Lab coat- Safety glasses | - Always wear appropriate PPE when handling solutions containing this compound.- Avoid direct contact with skin and eyes.- In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. |
| Spill | - Evacuate the area.- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.- For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS), if available, or this handling guide to the medical personnel.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | - Collect in a compatible, sealed, and clearly labeled waste container.- Do not mix with incompatible waste streams. |
| Contaminated Labware and PPE | - Place in a designated, sealed hazardous waste bag or container. |
Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures and to schedule a waste pickup.
Signaling Pathway of an M4 Positive Allosteric Modulator
The diagram below illustrates the mechanism of action for a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, such as this compound.
Caption: Mechanism of M4 Positive Allosteric Modulation.
This workflow outlines the essential safety precautions and logistical considerations for the responsible handling of this compound in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
